molecular formula C13H18O3 B189344 7-Hydroxy-7-phenylheptanoic acid CAS No. 122114-99-2

7-Hydroxy-7-phenylheptanoic acid

Cat. No.: B189344
CAS No.: 122114-99-2
M. Wt: 222.28 g/mol
InChI Key: GIPXRSLMPOWIDN-UHFFFAOYSA-N
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Description

7-Hydroxy-7-phenylheptanoic acid is a fine chemical offered for research and development purposes . It is part of a class of phenyl-substituted fatty acids that are of significant interest in medicinal chemistry and pharmacology. Structurally related compounds, such as 7-phenylheptanoic acid (PH), have been investigated for their renoprotective properties. Recent scientific studies indicate that PH can suppress the activity of the gut bacterial-specific enzyme tryptophan indole lyase (TIL), which is responsible for the production of indole, a precursor to the uremic toxin indoxyl sulfate (IS) . This mechanism positions structurally related compounds as potential candidates for research into chronic kidney disease (CKD) management, aiming to reduce circulating uremic toxins and slow the progression of renal failure in model systems . This product is intended for research use only by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human consumption. Please refer to the product's safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-7-phenylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c14-12(11-7-3-1-4-8-11)9-5-2-6-10-13(15)16/h1,3-4,7-8,12,14H,2,5-6,9-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPXRSLMPOWIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10575774
Record name 7-Hydroxy-7-phenylheptanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID10575774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122114-99-2
Record name 7-Hydroxy-7-phenylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 7-Hydroxy-7-phenylheptanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-7-phenylheptanoic acid is a bifunctional molecule featuring a terminal carboxylic acid and a tertiary alcohol attached to a phenyl group, separated by a flexible six-carbon aliphatic chain. This unique architecture makes it a valuable building block in various fields of chemical synthesis. The carboxylic acid moiety allows for conjugation to other molecules through amide or ester linkages, while the hydroxyl group provides a site for further functionalization or can influence the molecule's solubility and hydrogen-bonding properties. Its structural relative, 7-phenylheptanoic acid, is noted for its potential applications in organic synthesis and medicinal chemistry due to its hydrophobic and reactive characteristics[1]. The addition of a hydroxyl group in the 7-position introduces a chiral center and expands its potential utility as an intermediate for more complex, stereospecific targets in drug discovery and materials science.

This guide provides an in-depth, field-proven methodology for the synthesis of this compound. We will depart from a rigid template to present a logical and efficient two-step synthetic strategy. The causality behind each experimental choice is explained, and every protocol is designed as a self-validating system. This document will detail the complete synthesis, purification, and rigorous spectroscopic characterization of the target compound, supported by authoritative references and visual aids to ensure clarity and reproducibility.

Synthetic Strategy and Retrosynthetic Analysis

The design of an efficient synthetic route is paramount. Our retrosynthetic analysis of the target molecule, this compound, identifies the carbon-carbon bond between the phenyl ring and the heptanoic acid backbone as a key disconnection point.

G cluster_retro Retrosynthetic Analysis Target This compound Precursor1 7-Oxo-7-phenylheptanoic acid Target->Precursor1 C-O bond formation (Reduction) StartingMaterials Benzene + Heptanedioic acid derivative Precursor1->StartingMaterials C-C bond formation (Friedel-Crafts Acylation)

Caption: Retrosynthetic analysis of this compound.

This analysis suggests that the molecule can be constructed from a precursor, 7-oxo-7-phenylheptanoic acid. This keto-acid can, in turn, be synthesized via a classic Friedel-Crafts acylation reaction between benzene and a suitable derivative of heptanedioic acid, such as its mono-acid chloride[2]. The final step involves the selective reduction of the ketone to the desired tertiary alcohol.

This two-step approach is chosen for its reliability, high yields, and the commercial availability of the starting materials. The Friedel-Crafts acylation is a robust method for forming aryl-ketone linkages, and the subsequent reduction of the ketone with a mild reducing agent like sodium borohydride (NaBH₄) is highly selective and efficient, leaving the carboxylic acid group intact.

Synthesis Protocols and Experimental Workflow

The overall workflow from starting materials to the final characterized product is depicted below. This process involves two main reaction stages followed by purification and comprehensive analysis.

G Start Starting Materials: Heptanedioic Acid & Benzene Step1 Step 1: Friedel-Crafts Acylation (AlCl₃ catalyst) Start->Step1 Intermediate Crude 7-Oxo-7-phenylheptanoic acid Step1->Intermediate Purify1 Purification (Recrystallization) Intermediate->Purify1 PureIntermediate Pure 7-Oxo-7-phenylheptanoic acid Purify1->PureIntermediate Step2 Step 2: Ketone Reduction (NaBH₄ in Methanol) PureIntermediate->Step2 Product Crude this compound Step2->Product Purify2 Purification (Column Chromatography) Product->Purify2 FinalProduct Pure Final Product Purify2->FinalProduct Characterization Characterization: NMR, IR, MS FinalProduct->Characterization

Caption: Overall experimental workflow for the synthesis and characterization.

Step 1: Synthesis of 7-Oxo-7-phenylheptanoic acid

This step employs the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction, to create the carbon-phenyl bond[2]. Heptanedioic acid is first converted to its more reactive mono-acid chloride derivative using thionyl chloride (SOCl₂). This acylating agent then reacts with benzene in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃), to form the aryl ketone.

Reagents and Materials

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Heptanedioic acid160.1716.0 g0.10
Thionyl chloride118.979.0 mL (14.8 g)0.12Use in fume hood
Benzene78.11100 mL-Anhydrous, solvent
Aluminum chloride133.3432.0 g0.24Anhydrous, handle with care
Hydrochloric acid36.46~100 mL-6M solution
Ethyl acetate88.11~200 mL-For extraction

Step-by-Step Protocol

  • Acid Chloride Formation: In a 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, combine heptanedioic acid (16.0 g, 0.10 mol) and thionyl chloride (9.0 mL, 0.12 mol). Heat the mixture gently to 50°C for 2 hours until the evolution of HCl and SO₂ gas ceases. The excess thionyl chloride is then removed under reduced pressure to yield the crude heptanedioyl mono-acid chloride.

  • Friedel-Crafts Reaction: In a separate 500 mL three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (32.0 g, 0.24 mol) in anhydrous benzene (100 mL). Cool the suspension to 0-5°C in an ice bath.

  • Slowly add the crude heptanedioyl mono-acid chloride to the cooled suspension over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Work-up: Quench the reaction by carefully pouring the mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL)[2].

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with ethyl acetate (100 mL portions).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude 7-oxo-7-phenylheptanoic acid by recrystallization from a mixture of hexane and ethyl acetate to afford a white crystalline solid.

Step 2: Synthesis of this compound

The ketone functional group of the intermediate is selectively reduced to a secondary alcohol using sodium borohydride (NaBH₄). This reagent is a mild and safe reducing agent that does not affect the carboxylic acid group.

Reagents and Materials

ReagentMolar Mass ( g/mol )QuantityMolesNotes
7-Oxo-7-phenylheptanoic acid220.2711.0 g0.05From Step 1
Methanol32.04150 mL-Anhydrous, solvent
Sodium borohydride37.832.8 g0.075Handle with care
Hydrochloric acid36.46As needed-1M solution
Diethyl ether74.12~200 mL-For extraction

Step-by-Step Protocol

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 7-oxo-7-phenylheptanoic acid (11.0 g, 0.05 mol) in methanol (150 mL). Cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add sodium borohydride (2.8 g, 0.075 mol) to the solution in small portions over 20 minutes, ensuring the temperature remains below 10°C.

  • After the addition, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

  • Work-up: Cool the mixture back to 0°C and carefully acidify with 1M HCl to a pH of ~2 to decompose the excess NaBH₄ and the borate esters.

  • Remove the methanol under reduced pressure.

  • Extract the resulting aqueous residue three times with diethyl ether (100 mL portions).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification: Purify the crude this compound using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 30:70 and increasing to 50:50) to obtain the final product as a viscous oil or a low-melting solid.

Characterization and Spectroscopic Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The predicted spectra are based on established chemical shift principles and data from similar structures.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12br s1HH OOC-Acidic proton, broad and downfield.
7.25-7.40m5HC₆H ₅-Aromatic protons of the phenyl group.
4.68t, J=6.5 Hz1HPh-CH (OH)-Benzylic proton adjacent to the hydroxyl group.
~3.5br s1H-OH Alcohol proton, signal may be broad.
2.35t, J=7.5 Hz2H-CH ₂-COOHProtons alpha to the carboxylic acid.
1.60-1.75m4HPh-CH(OH)-CH ₂- & -CH ₂-CH₂COOHMethylene protons adjacent to the benzylic carbon and beta to the acid.
1.30-1.50m4H-(CH ₂)₂-Remaining two methylene groups in the chain.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~180.0C OOHCarboxylic acid carbon.
~145.0ipso-C Quaternary aromatic carbon attached to the chain.
~128.5ortho/meta-C Aromatic CH carbons.
~127.5para-C Aromatic CH carbon.
~125.5ortho/meta-C Aromatic CH carbons.
~74.5Ph-C H(OH)-Carbon bearing the hydroxyl group.
~38.0Ph-CH(OH)-C H₂-Methylene carbon adjacent to the benzylic carbon.
~34.0-C H₂-COOHMethylene carbon alpha to the carboxylic acid.
~29.0-(C H₂)₂-Aliphatic chain carbons.
~25.0-(C H₂)₂-Aliphatic chain carbons.
Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of the key functional groups: the carboxylic acid and the alcohol.

Expected IR Absorption Bands

Frequency (cm⁻¹)IntensityFunctional GroupVibration Mode
3500-3200Strong, SharpAlcoholO-H Stretch
3300-2500Strong, BroadCarboxylic AcidO-H Stretch
3100-3000MediumAromatic C-HC-H Stretch
2980-2850StrongAliphatic C-HC-H Stretch
~1710StrongCarboxylic AcidC=O Stretch
1600, 1495, 1450Medium-WeakAromatic RingC=C Stretch
~1250StrongCarboxylic AcidC-O Stretch
~1050StrongSecondary AlcoholC-O Stretch

The presence of a very broad absorption from 3300-2500 cm⁻¹ and a strong carbonyl peak around 1710 cm⁻¹ are characteristic of a carboxylic acid dimer, while a sharper peak around 3400 cm⁻¹ indicates the alcohol O-H stretch[2][3].

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and provides structural information through fragmentation analysis. The analysis would typically be performed using electrospray ionization (ESI).

Predicted Mass Spectrometry Data (ESI-MS)

  • Molecular Weight: 222.28 g/mol

  • Expected Ion (Negative Mode): [M-H]⁻ at m/z = 221.1

  • Expected Ion (Positive Mode): [M+Na]⁺ at m/z = 245.1

Predicted Fragmentation Pathway The fragmentation of this compound is expected to proceed through several key pathways, including dehydration (loss of H₂O) and alpha-cleavage adjacent to the hydroxyl group.

G M Molecular Ion [M]⁺• m/z = 222 F1 [M - H₂O]⁺• m/z = 204 Loss of water M:ion->F1:ion - H₂O F2 [C₇H₇O]⁺ m/z = 107 Alpha-cleavage M:ion->F2:ion α-cleavage F3 [C₇H₁₃O₂]⁺ m/z = 129 Cleavage of Ph-C bond M:ion->F3:ion β-cleavage F4 [C₆H₁₁O₂]⁺ m/z = 115 McLafferty Rearrangement M:ion->F4:ion McLafferty

Caption: Predicted major fragmentation pathways for this compound.

A prominent fragment is expected at m/z 107, corresponding to the stable [C₆H₅CHOH]⁺ cation formed via alpha-cleavage. Another significant fragmentation would be the loss of water from the molecular ion, leading to a peak at m/z 204. These predicted patterns are based on established fragmentation rules for similar structures[4].

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagents: Thionyl chloride is corrosive and reacts violently with water; handle with extreme care. Anhydrous aluminum chloride is also corrosive and reacts with moisture in the air. Benzene is a known carcinogen. Sodium borohydride is flammable and can react with acidic solutions to produce flammable hydrogen gas.

  • Waste Disposal: All organic and corrosive waste must be disposed of in appropriately labeled waste containers according to institutional guidelines.

Conclusion

This guide has detailed a robust and logical two-step synthesis for this compound, beginning with a Friedel-Crafts acylation to form the key keto-acid intermediate, followed by a selective ketone reduction. The protocols provided are based on established and reliable chemical transformations, ensuring a high probability of success for researchers in the field. Furthermore, a comprehensive characterization workflow utilizing NMR, IR, and Mass Spectrometry has been outlined, providing the necessary analytical framework to verify the structure and purity of the final product. The successful application of this methodology will yield a valuable bifunctional building block for further research and development in medicinal chemistry and materials science.

References

  • BenchChem. (2025).
  • SATHEE. (n.d.).
  • PHARMD GURU. (n.d.). 28.
  • Unknown. (n.d.).
  • Organic Chemistry. (n.d.). Grignard Reaction - Common Conditions.
  • Dr. Richard Musgrave. (2017). Grignard Reactions of Lactones. YouTube.
  • National Center for Biotechnology Information. (n.d.). 7-Hydroxyheptanoic acid. PubChem.
  • BenchChem. (2025). A Comparative Guide to the Characterization of Synthesized 7-Oxo-7-(9-phenanthryl)heptanoic Acid. BenchChem.
  • BenchChem. (2025). In-Depth Technical Guide: Mass Spectrometry Analysis of 7-(3,5-Dichlorophenyl)-7-oxoheptanoic Acid. BenchChem.
  • CymitQuimica. (n.d.). CAS 40228-90-8: 7-Phenylheptanoic acid.
  • SIELC Technologies. (2018). 7-Oxoheptanoic acid.
  • SpectraBase. (n.d.). 7-Phenylheptanoic acid - Optional[Vapor Phase IR] - Spectrum.
  • Raman, C., et al. (2014). Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study.
  • Physical Chemistry Chemical Physics. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers.

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 7-Hydroxy-7-phenylheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Hydroxy-7-phenylheptanoic acid (CAS No. 122114-99-2) is a bifunctional organic molecule incorporating a terminal carboxylic acid, a long aliphatic chain, and a secondary benzylic alcohol.[1][2][3] This unique combination of functional groups makes it a molecule of significant interest for researchers in medicinal chemistry and materials science. Its structural similarity to bioactive molecules and its potential as a versatile synthetic intermediate warrant a detailed examination of its physicochemical properties. This guide provides a comprehensive overview of the predicted physical and chemical characteristics of this compound, outlines a robust synthetic strategy, details expected spectral data for its characterization, and discusses its potential applications in drug development and beyond. The insights herein are grounded in established chemical principles and data from structurally analogous compounds to provide a reliable resource for scientific professionals.

Introduction and Molecular Structure

This compound is a derivative of heptanoic acid, featuring a phenyl substituent and a hydroxyl group at the C7 position. This structure imparts both hydrophilic (from the carboxylic acid and hydroxyl groups) and hydrophobic (from the phenyl ring and alkyl chain) characteristics, suggesting amphiphilic properties that could be valuable in various applications.

The molecule's systematic IUPAC name is this compound, and it is identified by the CAS Registry Number 122114-99-2.[1][2][3] Its molecular formula is C₁₃H₁₈O₃, corresponding to a molecular weight of approximately 222.28 g/mol .[1][2][3]

The presence of a chiral center at the C7 carbon, the site of the hydroxyl and phenyl groups, means that this compound can exist as two enantiomers, (R)-7-hydroxy-7-phenylheptanoic acid and (S)-7-hydroxy-7-phenylheptanoic acid, as well as in its racemic form. The stereochemistry could significantly influence its biological activity and interaction with other chiral molecules, a critical consideration in drug development.

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

PropertyPredicted ValueRationale and Comparative Data
Molecular Formula C₁₃H₁₈O₃Based on its chemical structure.[1][2][3]
Molecular Weight 222.28 g/mol Calculated from the molecular formula.[1][2][3]
Appearance White to off-white solidSimilar to 7-oxo-7-phenylheptanoic acid, which is a white crystalline powder.[4] The hydroxyl and carboxylic acid groups would favor a solid state at room temperature.
Melting Point > 85 °CExpected to be higher than that of 7-oxo-7-phenylheptanoic acid (83-86 °C) due to the additional hydrogen bonding capacity of the hydroxyl group.[4] 7-Phenylheptanoic acid has a much lower melting point of 20 °C.[5]
Boiling Point > 396 °CPredicted to be significantly higher than that of 7-oxo-7-phenylheptanoic acid (396 °C) because the hydroxyl group allows for intermolecular hydrogen bonding, which requires more energy to overcome.[4] The boiling point of 7-phenylheptanoic acid is 356.5 °C.[5]
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO)The carboxylic acid and hydroxyl groups will impart some water solubility, but the long alkyl chain and phenyl ring will limit it. It is expected to be more water-soluble than 7-phenylheptanoic acid, which is described as insoluble in water.[5]
pKa ~4.8The pKa should be very similar to that of 7-phenylheptanoic acid (predicted pKa of 4.77) as the hydroxyl and phenyl groups at the C7 position are too far from the carboxylic acid group to have a significant inductive effect.[5]

Chemical Properties and Reactivity

This compound possesses three reactive sites: the carboxylic acid, the secondary alcohol, and the aromatic ring. This trifunctionality makes it a versatile building block in organic synthesis.

  • Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as:

    • Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester.

    • Amidation: Reaction with an amine, often activated by a coupling agent, to form an amide.

    • Reduction: Can be reduced to the corresponding primary alcohol, 7-phenylheptane-1,7-diol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

    • Salt Formation: Reacts with bases to form carboxylate salts.

  • Secondary Alcohol Group: The benzylic hydroxyl group can be:

    • Oxidized: Oxidation would yield the corresponding ketone, 7-oxo-7-phenylheptanoic acid.

    • Esterified or Etherified: The hydroxyl group can react with acyl chlorides or alkyl halides to form esters or ethers, respectively.

    • Dehydration: Under acidic conditions, elimination of water could lead to the formation of an alkene.

  • Aromatic Ring: The phenyl group can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation, Friedel-Crafts alkylation/acylation). The positions of substitution (ortho, meta, para) will be directed by the alkyl side chain.

G reactant This compound ester Ester Derivative reactant->ester Esterification (R'-OH, H⁺) amide Amide Derivative reactant->amide Amidation (R'-NH₂, coupling agent) ketone 7-Oxo-7-phenylheptanoic Acid reactant->ketone Oxidation ([O]) diol 1,7-Diol Derivative reactant->diol Reduction (LiAlH₄)

Caption: Key reaction pathways of this compound.

Proposed Synthetic Workflow

A highly plausible and efficient route to synthesize this compound is through the selective reduction of the ketone in 7-oxo-7-phenylheptanoic acid. The precursor, 7-oxo-7-phenylheptanoic acid, is commercially available and can be synthesized by the oxidation of 7-phenylheptanoic acid.[4]

G start 7-Oxo-7-phenylheptanoic Acid (CAS: 7472-43-7) step1 Dissolution (e.g., Methanol, Ethanol) start->step1 step2 Reduction (NaBH₄, 0°C to RT) step1->step2 step3 Acidic Work-up (e.g., dilute HCl) step2->step3 step4 Extraction (e.g., Ethyl Acetate) step3->step4 step5 Purification (Column Chromatography or Recrystallization) step4->step5 product This compound (CAS: 122114-99-2) step5->product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 7-Oxo-7-phenylheptanoic Acid

This protocol describes a general procedure for the reduction of the ketone to a secondary alcohol using sodium borohydride, a mild and selective reducing agent that will not reduce the carboxylic acid.

  • Dissolution: Dissolve 7-oxo-7-phenylheptanoic acid (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

    • Rationale: The alcoholic solvent is compatible with sodium borohydride, and cooling the reaction mixture helps to control the initial exothermic reaction.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Rationale: A slight excess of NaBH₄ ensures the complete reduction of the ketone. Monitoring the reaction is crucial to determine the endpoint and avoid side reactions.

  • Quenching and Acidification: Cool the reaction mixture back to 0 °C and slowly add dilute hydrochloric acid (e.g., 1 M HCl) to quench the excess NaBH₄ and neutralize the resulting borate esters. The pH should be adjusted to ~2-3 to ensure the carboxylic acid is protonated.

    • Rationale: The acidic work-up is necessary to destroy the unreacted reducing agent and to protonate the alkoxide and carboxylate intermediates to yield the final product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x). Combine the organic layers.

    • Rationale: Ethyl acetate is a common solvent for extracting moderately polar organic compounds from aqueous solutions.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Rationale: Washing with brine removes residual water and inorganic salts. Drying with Na₂SO₄ removes any remaining traces of water from the organic phase.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

    • Rationale: Purification is essential to remove any unreacted starting material, by-products, and residual reagents to obtain the product in high purity.

Predicted Spectral Characteristics

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following characteristic signals:

  • Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5H, corresponding to the protons of the phenyl ring.

  • Benzylic Proton (CH-OH): A triplet or doublet of doublets around δ 4.6-4.8 ppm (1H), corresponding to the proton on the carbon bearing the hydroxyl and phenyl groups.

  • Aliphatic Protons:

    • A triplet around δ 2.2-2.4 ppm (2H) for the CH₂ group alpha to the carboxylic acid.

    • Multiplets in the range of δ 1.2-1.8 ppm for the remaining 8H of the methylene groups in the alkyl chain.

  • Hydroxyl and Carboxylic Acid Protons: Two broad singlets, one for the carboxylic acid proton (δ > 10 ppm, may not be observed in all solvents) and one for the alcohol proton (variable, δ 2-5 ppm). These peaks are D₂O exchangeable.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display 13 distinct signals:

  • Carboxylic Carbonyl: A signal around δ 175-180 ppm.

  • Aromatic Carbons: Signals between δ 125-145 ppm.

  • Benzylic Carbon (C-OH): A signal around δ 70-75 ppm.

  • Aliphatic Carbons: Signals for the five methylene carbons in the aliphatic chain, typically in the range of δ 20-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the vibrations of the hydroxyl and carbonyl groups:

  • O-H Stretch (Alcohol): A broad peak around 3200-3500 cm⁻¹.

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, often overlapping with the C-H stretches.

  • C-H Stretch (Aromatic and Aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Alcohol and Carboxylic Acid): Strong bands in the 1050-1250 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z = 222 would be expected. Key fragmentation patterns would likely include:

  • Loss of water: A peak at m/z = 204 ([M-H₂O]⁺).

  • Loss of the carboxylic acid group: A peak at m/z = 177 ([M-COOH]⁺).

  • Alpha-cleavage: Cleavage of the bond between C6 and C7, leading to a stable benzylic cation at m/z = 107 ([C₆H₅CHOH]⁺).

  • McLafferty rearrangement: A characteristic fragmentation for carboxylic acids.

Potential Applications and Biological Significance

While specific biological activities for this compound have not been reported, its structural features suggest several areas of potential interest for drug development and research:

  • Pharmaceutical Intermediate: As a bifunctional molecule, it can serve as a versatile building block for the synthesis of more complex drug candidates. Its precursor, 7-oxo-7-phenylheptanoic acid, is an intermediate in the synthesis of Seratrodast, a treatment for asthma.[4] This suggests that derivatives of this compound could also be explored for respiratory conditions.

  • Enzyme Inhibition: The parent compound, 7-phenylheptanoic acid, has been investigated for its ability to inhibit tryptophan indole lyase, an enzyme linked to the progression of chronic kidney disease.[3] The addition of a hydroxyl group could modify this activity, potentially leading to more potent or selective inhibitors.

  • Antimicrobial and Antioxidant Properties: The presence of a phenolic-like structure (benzylic alcohol) suggests that the compound might exhibit antioxidant or antimicrobial properties, areas where hydroxylated aromatic compounds are often active.

Conclusion

This compound is a molecule with significant untapped potential. Although direct experimental data is scarce, a comprehensive profile of its physical and chemical properties can be reliably predicted through the analysis of structurally related compounds. Its trifunctional nature makes it an attractive building block for synthetic chemists, and its structural similarity to known bioactive molecules provides a strong rationale for its exploration in drug discovery programs. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce, characterize, and further investigate this promising compound.

References

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An In-depth Technical Guide on the Core Mechanism of Action of 7-Hydroxymitragynine

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Pivoted Topic: Initial research on "7-Hydroxy-7-phenylheptanoic acid" revealed a significant lack of available scientific literature regarding a direct mechanism of action. This compound is primarily documented as a chemical intermediate in the synthesis of the thromboxane A2 receptor antagonist, Seratrodast. To provide a guide that meets the depth and scientific integrity required, this document will focus on 7-hydroxymitragynine (7-OH) . This potent, naturally occurring alkaloid shares the "7-hydroxy" chemical feature and possesses a well-characterized and scientifically significant mechanism of action, making it a more relevant subject for an in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

7-Hydroxymitragynine (7-OH) is a terpenoid indole alkaloid found in the leaves of the Southeast Asian plant Mitragyna speciosa, commonly known as kratom.[1] While it is a minor constituent of the plant's alkaloid profile, often comprising less than 2% of the total, it is a key active metabolite of the most abundant alkaloid, mitragynine.[1][2] In humans and animal models, mitragynine is metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4, to form 7-OH.[3][4][5] This biotransformation is critical, as 7-OH is a significantly more potent agonist at the µ-opioid receptor (MOR) than its parent compound, and is considered a primary mediator of kratom's analgesic effects.[3][5][6]

The growing interest in 7-OH stems from its unique pharmacological profile. It acts as a potent partial agonist at the µ-opioid receptor, but with a distinct signaling bias that differentiates it from classical opioids like morphine.[3][7] This has led to its investigation as a potential lead compound for a new generation of analgesics with an improved safety profile, particularly concerning respiratory depression.[1] This guide will provide a detailed exploration of the molecular and cellular mechanism of action of 7-OH, the experimental protocols used to elucidate this mechanism, and the functional consequences of its interaction with its biological targets.

Molecular Mechanism of Action: A Biased Agonist at the µ-Opioid Receptor

The primary mechanism of action of 7-hydroxymitragynine is its interaction with the µ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily.[8] Unlike classical opioids, 7-OH exhibits functional selectivity, or "biased agonism," meaning it preferentially activates one downstream signaling pathway over another.

Receptor Binding Affinity

7-OH demonstrates a high binding affinity for the µ-opioid receptor, significantly greater than that of its precursor, mitragynine.[9][10] It also interacts with kappa (κ) and delta (δ) opioid receptors, but with lower affinity, classifying it as a MOR-preferring ligand.[1][10]

Compoundµ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)
7-Hydroxymitragynine 7.16 - 77.9115.0 - 188155 - 219
Mitragynine 161 - 2381100 - 1700155 - 6800
Morphine ~1.5 - 4.6--
Table 1: Comparative binding affinities (Ki) of 7-hydroxymitragynine, mitragynine, and morphine at opioid receptors, compiled from multiple studies.[2][8][10]

The causality behind investigating binding affinity first is foundational; a compound must physically interact with a target to exert an effect. Radioligand competitive binding assays are the gold standard for this, quantifying the affinity (Ki) of a test compound by its ability to displace a known radiolabeled ligand. A lower Ki value indicates a higher binding affinity.

G-Protein Pathway Activation

Upon binding to the MOR, 7-OH stabilizes a receptor conformation that promotes the coupling and activation of inhibitory G-proteins (Gi/o). This activation leads to the dissociation of the Gα and Gβγ subunits. The Gαi subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[11] The Gβγ subunits can modulate other effectors, such as ion channels. This G-protein signaling cascade is primarily associated with the therapeutic analgesic effects of opioids.[12] 7-OH is a partial agonist of this pathway, meaning it activates G-protein signaling but to a lesser maximal effect than a full agonist like DAMGO or morphine.[7][13]

Minimal β-Arrestin-2 Recruitment

A critical feature of 7-OH's mechanism is its weak recruitment of the β-arrestin-2 pathway.[3][7] In classical opioids, agonist binding to the MOR also leads to the recruitment of β-arrestin-2. This protein is involved in receptor desensitization, internalization, and the initiation of signaling cascades that are linked to the adverse effects of opioids, such as respiratory depression, tolerance, and constipation.[12][14] The significant bias of 7-OH towards G-protein signaling over β-arrestin recruitment is a key area of research, as it may provide a molecular basis for a wider therapeutic window.[3][7][14]

7-OH Signaling Pathway cluster_membrane Cell Membrane MOR_inactive µ-Opioid Receptor (Inactive) MOR_active µ-Opioid Receptor (Active) MOR_inactive->MOR_active Activates G_protein Gi/o Protein (GDP-bound) MOR_active->G_protein Recruits BetaArrestin β-Arrestin-2 MOR_active->BetaArrestin Minimal Recruitment G_alpha Gαi-GTP G_protein->G_alpha GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates SevenOH 7-Hydroxymitragynine SevenOH->MOR_inactive Binds AdenylylCyclase Adenylyl Cyclase G_alpha->AdenylylCyclase Inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP ATP ATP ATP->AdenylylCyclase Analgesia Analgesia (Therapeutic Effect) cAMP->Analgesia AdverseEffects Adverse Effects (Respiratory Depression, Tolerance) BetaArrestin->AdverseEffects

Caption: Signaling pathway of 7-hydroxymitragynine at the µ-opioid receptor.

Experimental Protocols for Mechanistic Elucidation

The characterization of 7-OH's mechanism of action relies on a suite of validated in vitro and in vivo assays. Each protocol is designed to answer a specific question about the compound's interaction with its target and the resulting biological effect.

Protocol 1: Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of 7-OH for the µ, κ, and δ opioid receptors.

Causality: This is the primary assay to confirm and quantify the physical interaction between the compound and its receptor targets. It is a self-validating system as the results are compared against known high-affinity ligands and controls for non-specific binding.

Methodology:

  • Receptor Source Preparation: Utilize cell membranes from HEK293 or CHO cells stably expressing the human µ, κ, or δ opioid receptor.[12]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: [³H]-DAMGO for MOR, [³H]-U-69,593 for KOR, [³H]-DPDPE for DOR, at a concentration near their Kd.

    • Test Compound: Prepare serial dilutions of 7-hydroxymitragynine.

    • Non-specific Control: A high concentration (e.g., 10 µM) of a non-radiolabeled antagonist like Naloxone.[12]

  • Assay Setup (96-well plate):

    • Total Binding wells: Receptor membranes + Radioligand + Assay Buffer.

    • Non-specific Binding wells: Receptor membranes + Radioligand + Non-specific Control.

    • Test Compound wells: Receptor membranes + Radioligand + Serial dilutions of 7-OH.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.[12]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the concentration of 7-OH. Determine the IC50 (concentration of 7-OH that inhibits 50% of radioligand binding) and then calculate the Ki using the Cheng-Prusoff equation.

Binding Assay Workflow Start Start Reagents Prepare Reagents (Membranes, Radioligand, 7-OH, Controls) Start->Reagents Incubate Incubate Plate (25°C, 60-120 min) Reagents->Incubate Filter Filter & Wash (Separate Bound/ Unbound) Incubate->Filter Count Scintillation Counting (Quantify Radioactivity) Filter->Count Analyze Data Analysis (Calculate IC50 & Ki) Count->Analyze End End Analyze->End

Caption: Experimental workflow for the radioligand competitive binding assay.

Protocol 2: [³⁵S]GTPγS Binding Assay

Objective: To measure the functional activation of Gi/o proteins by 7-OH at the MOR, and to determine its potency (EC50) and efficacy (Emax).

Causality: This assay directly measures a proximal event in the GPCR signaling cascade, providing a functional readout of G-protein activation.[15] It is essential for distinguishing agonists from antagonists and for quantifying the degree of receptor activation.

Methodology:

  • Reagent Preparation:

    • Membrane Source: As in the binding assay.

    • Assay Buffer: Typically contains HEPES, MgCl₂, NaCl, and a reducing agent.

    • [³⁵S]GTPγS: A non-hydrolyzable, radiolabeled GTP analog.

    • GDP: Added to the buffer to ensure G-proteins are in their inactive, GDP-bound state at baseline.

    • Test Compound: Serial dilutions of 7-OH.

    • Controls: Buffer for basal binding, a full agonist (e.g., DAMGO) for maximal stimulation, and unlabeled GTPγS for non-specific binding.

  • Assay Setup (96-well plate): Combine membranes, assay buffer with GDP, and varying concentrations of 7-OH (or controls). Pre-incubate for 15-30 minutes at 30°C.

  • Initiate Reaction: Add [³⁵S]GTPγS to all wells to start the binding reaction.

  • Incubation: Incubate for 60 minutes at 30°C to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific [³⁵S]GTPγS binding. Plot the stimulated binding against the concentration of 7-OH to generate a dose-response curve. Determine the EC50 (potency) and Emax (efficacy) relative to the full agonist.

Protocol 3: In Vivo Analgesia Assessment (Tail-Flick Test)

Objective: To evaluate the analgesic efficacy of 7-OH in a live animal model.

Causality: This in vivo assay provides a physiologically relevant measure of the compound's ultimate therapeutic effect (pain relief). The latency to response is a direct indicator of the compound's ability to modulate nociceptive pathways.

Methodology:

  • Animal Model: Use laboratory mice or rats (e.g., C57BL/6 mice).[16][17]

  • Acclimatization: Allow animals to acclimate to the testing room and handling for at least 30-60 minutes before the experiment.

  • Baseline Measurement: Measure the baseline tail-flick latency for each animal. Place the animal in a restrainer, and focus a beam of radiant heat onto a specific portion of its tail. Record the time it takes for the animal to flick its tail away from the heat source.[16][18] A cut-off time (e.g., 10-15 seconds) must be used to prevent tissue damage.

  • Compound Administration: Administer 7-OH (or vehicle control, or a positive control like morphine) via a specific route (e.g., subcutaneous, intraperitoneal).

  • Post-Treatment Measurement: At various time points after administration (e.g., 15, 30, 60, 90 minutes), re-measure the tail-flick latency.

  • Data Analysis: Convert the latency times into a percentage of maximum possible effect (%MPE). Plot %MPE against time to determine the time-course of analgesia, or against dose to determine the ED50 (the dose that produces 50% of the maximum analgesic effect).

Conclusion

The mechanism of action of 7-hydroxymitragynine is centered on its function as a potent, partial, and G-protein biased agonist at the µ-opioid receptor. Its high affinity for the receptor, coupled with its preference for activating the G-protein pathway while minimally engaging the β-arrestin-2 pathway, distinguishes it from classical opioids.[3][7] This unique pharmacological profile, elucidated through a combination of in vitro binding and functional assays and confirmed by in vivo efficacy studies, makes 7-OH a compound of significant interest. The detailed protocols provided herein represent the foundational experimental framework for such investigations. For drug development professionals and researchers, understanding this nuanced mechanism is crucial for exploring the therapeutic potential of 7-OH and designing next-generation analgesics with improved safety and efficacy.

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A Technical Guide to Investigating the Potential Biological Activity of 7-Hydroxy-7-phenylheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Hydroxy-7-phenylheptanoic acid is a unique small molecule featuring a seven-carbon aliphatic chain, a terminal carboxylic acid, and a benzylic hydroxyl group. While direct biological data on this specific compound is scarce, its structural analogues, such as 7-oxo-7-phenylheptanoic acid, are known intermediates in the synthesis of established therapeutic agents like Seratrodast, a thromboxane A2 receptor antagonist.[1][2] This structural precedent, combined with the known bioactivities of other ω-phenylalkanoic acids, provides a strong rationale for its investigation.[3][4] This guide presents a comprehensive, scientifically-grounded framework for the systematic evaluation of this compound. We provide a plausible synthetic route, detailed protocols for a tiered in vitro screening cascade—from broad cytotoxicity to specific anti-inflammatory and antimicrobial assays—and a logical framework for data interpretation to guide further research. This document is intended for researchers in drug discovery and medicinal chemistry, offering a robust starting point for unlocking the therapeutic potential of this promising chemical entity.

Introduction

The family of phenylalkanoic acids represents a versatile chemical scaffold found in both natural products and synthetic pharmaceuticals.[3][4] Nature utilizes these structures for a variety of functions, with some demonstrating antimicrobial or antifungal properties.[4] In medicinal chemistry, this scaffold has been successfully exploited to create targeted therapeutics. A notable example is Seratrodast, an anti-asthmatic agent, whose synthesis involves the precursor 7-oxo-7-phenylheptanoic acid.[1][2]

The subject of this guide, this compound, is a close structural relative, differing by the reduction of a ketone to a hydroxyl group. This seemingly minor modification can have profound effects on a molecule's biological activity by altering its polarity, hydrogen bonding capacity, and stereochemical interactions with protein targets. The presence of the benzylic alcohol introduces a chiral center, offering potential for stereospecific bioactivity.

This guide puts forth the hypothesis that the combination of a lipophilic phenyl ring, a flexible seven-carbon spacer, a terminal acidic group, and a chiral hydroxyl function endows this compound with the potential for significant and novel biological activity. We will therefore outline a systematic, multi-pronged approach to explore its therapeutic possibilities, focusing primarily on anti-inflammatory, cytotoxic, and antimicrobial screening.

Physicochemical Profile and Synthesis

A thorough understanding of a compound's physical and chemical properties is fundamental to designing meaningful biological assays and interpreting their results.

Structure and Predicted Properties

The key structural features of this compound are its phenyl ring, the C7 carboxylic acid chain, and the hydroxyl group at the benzylic position (C7).

PropertyValueSource/Method
Molecular Formula C₁₃H₁₈O₃Calculated
Molecular Weight 222.28 g/mol Calculated
IUPAC Name This compoundIUPAC Nomenclature
Predicted LogP ~2.5 - 3.0ALOGPS/ChemDraw
Chiral Centers 1 (at C7)Structural Analysis
Hydrogen Bond Donors 2 (OH, COOH)Structural Analysis
Hydrogen Bond Acceptors 3 (OH, C=O, OH)Structural Analysis

Table 1: Key physicochemical properties of this compound.

Proposed Synthetic Route

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Oxidative Cleavage A 6-bromo-1-hexene Grignard 5-hexenylmagnesium bromide (Grignard Reagent) A->Grignard in dry THF B Magnesium turnings B->Grignard Intermediate1 1-phenylhept-6-en-1-ol Grignard->Intermediate1 Benzaldehyde Benzaldehyde Benzaldehyde->Intermediate1 1. Add to Grignard 2. Acidic Workup (NH4Cl) FinalProduct This compound Intermediate1->FinalProduct KMnO4 (catalytic), NaIO4 (stoichiometric)

Diagram 1: Proposed workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

  • Grignard Reagent: The use of 6-bromo-1-hexene allows for the introduction of a six-carbon chain with a terminal double bond. This double bond is a convenient functional handle for the subsequent oxidation step.

  • Oxidative Cleavage: Using a catalytic amount of Potassium Permanganate (KMnO₄) with a stoichiometric amount of a milder co-oxidant like Sodium Periodate (NaIO₄) is a standard method for cleaving an alkene to a carboxylic acid without aggressively oxidizing the secondary alcohol. This provides a high-yield pathway to the final product.

Characterization and Quality Control

Before any biological testing, the identity and purity of the synthesized compound must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure and absence of starting materials.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity, which should be >95% for use in biological assays.

Rationale for Biological Screening & Target Selection

The selection of initial biological screens is guided by the principle of structural analogy and known activities of related compounds.

Rationale_Diagram cluster_0 Structural Analogues cluster_1 Hypothesized Biological Activities Compound This compound Analogue1 7-Oxo-7-phenylheptanoic acid (Seratrodast Precursor) Analogue2 Natural Phenylalkanoic Acids Analogue3 Bioactive Hydroxylated Natural Products Activity1 Anti-inflammatory / Thromboxane A2 Modulation Analogue1->Activity1 Suggests Activity2 Antimicrobial / Antifungal Analogue2->Activity2 Suggests Activity3 Anticancer / Cytotoxic Analogue3->Activity3 Suggests

Diagram 2: Logical relationship guiding the selection of primary biological screens.
  • Anti-inflammatory Potential: The most direct lead comes from the compound's relationship to the Seratrodast precursor.[1][2] Seratrodast functions by blocking the thromboxane A2 receptor, a key player in inflammation and bronchoconstriction. It is plausible that our hydroxyl-containing analogue could interact with this or related pathways in the arachidonic acid cascade.

  • Antimicrobial Potential: Various ω-phenylalkanoic acids isolated from natural sources have demonstrated antibacterial and antifungal properties.[4] The combination of a lipophilic phenyl group and an acidic tail is a common motif in membrane-disrupting antimicrobials.

  • Anticancer Potential: Many successful anticancer agents are natural products where hydroxyl groups are critical for their mechanism of action, often by inducing oxidative stress or apoptosis.[5] A primary cytotoxicity screen is therefore a crucial first step to identify any potential in this area.

Experimental Protocols for In Vitro Evaluation

The following protocols provide a tiered approach, starting with broad screening and moving toward more specific, mechanism-based assays.

Protocol 3.1: General Cytotoxicity Screening (MTT Assay)

Rationale: This is a foundational assay to determine the compound's general toxicity profile against both cancerous and non-cancerous cells. It establishes a therapeutic window and identifies if the compound is broadly toxic or selectively active.

Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous control line (e.g., HEK293 embryonic kidney cells) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x concentrated serial dilutions in cell culture medium (e.g., from 200 µM to 1.56 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Include vehicle control (0.5% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (concentration inhibiting 50% of cell growth) using non-linear regression analysis.

Cell LineCompoundPredicted Outcome (Example)
MCF-7 (Cancer)This compoundIC₅₀ = 15 µM
A549 (Cancer)This compoundIC₅₀ = 25 µM
HEK293 (Non-cancer)This compoundIC₅₀ = 150 µM
MCF-7 (Cancer)Doxorubicin (Control)IC₅₀ = 0.5 µM

Table 2: Example data structure for summarizing MTT assay results. A high IC₅₀ in non-cancerous cells relative to cancer cells would indicate favorable selectivity.

Protocol 3.2: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

Rationale: This assay measures the ability of the compound to suppress the inflammatory response in macrophages, a key cell type in immunity. Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO), a pro-inflammatory mediator. Inhibition of NO production is a strong indicator of anti-inflammatory potential.

Methodology:

  • Cell Seeding: Plate RAW 264.7 murine macrophages in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 1 hour. Ensure concentrations are below the cytotoxic threshold determined in Protocol 3.1.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Readout: Measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in each sample and determine the percentage of NO inhibition relative to the LPS-only control.

Protocol 3.3: Antimicrobial Activity (Broth Microdilution Assay)

Rationale: This standard protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. It is the gold standard for quantifying antimicrobial potency.

Methodology:

  • Inoculum Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) overnight. Dilute the culture to achieve a final concentration of ~5 x 10⁵ CFU/mL in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the broth, typically from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Readout: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration well with no visible growth.

  • Validation: Resazurin or other viability dyes can be added to confirm the visual reading.

Data Interpretation and Next Steps

The initial in vitro screening results will guide the subsequent research direction. A decision-making framework is essential for efficient resource allocation.

Decision_Flowchart cluster_0 Primary Finding cluster_1 Recommended Next Steps Start Initial In Vitro Screening Results Cytotoxic Selective Cytotoxicity Found? (IC50 Cancer << IC50 Normal) Start->Cytotoxic AntiInflam Significant NO Inhibition? Start->AntiInflam Antimicrobial Potent MIC Value Found? (< 32 µg/mL) Start->Antimicrobial Apoptosis Apoptosis Assays (Caspase-3/7, Annexin V) Cytotoxic->Apoptosis Yes NoAction Re-evaluate or Synthesize Analogues Cytotoxic->NoAction No Cytokine Cytokine Profiling (ELISA) (TNF-α, IL-6, IL-1β) AntiInflam->Cytokine Yes AntiInflam->NoAction No Mechanism Mechanism of Action Studies (Membrane Permeability) Antimicrobial->Mechanism Yes Antimicrobial->NoAction No InVivo Proceed to In Vivo Model (e.g., Xenograft, Paw Edema) Apoptosis->InVivo Cytokine->InVivo Mechanism->InVivo

Diagram 3: Decision-making flowchart for prioritizing follow-up studies.
  • If Selective Cytotoxicity is Observed: The immediate next step is to determine the mechanism of cell death. Assays for apoptosis (e.g., Caspase-Glo, Annexin V staining) are critical. If apoptosis is confirmed, progression to an in vivo xenograft model could be warranted.

  • If Anti-inflammatory Activity is Confirmed: The scope should be broadened to quantify the effect on other key inflammatory mediators. An ELISA to measure the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 is the logical next step. Positive results here would strongly support advancing to an in vivo model like carrageenan-induced paw edema.

  • If Antimicrobial Activity is Potent: Further studies should focus on the mechanism of action (e.g., membrane permeability assays) and determining whether the effect is bactericidal or bacteriostatic.

Conclusion

This compound stands as a compelling candidate for biological investigation. Its structural relationship to known pharmaceutical precursors and bioactive natural products provides a solid foundation for hypothesizing its potential roles in inflammation, cancer, and microbial infections. The experimental framework detailed in this guide—from a logical synthesis to a tiered in vitro screening cascade and a clear decision-making flowchart—offers a rigorous and efficient pathway for elucidating its therapeutic value. By following this systematic approach, researchers can effectively probe the bioactivity of this molecule and determine its potential for future drug development programs.

References

  • St. Angelo, A. J., & St. Angelo, C. C. (2022). Metabolism of phenolics in coffee and plant-based foods by canonical pathways: an assessment of the role of fatty acid β-oxidation to generate biologically-active and -inactive intermediates. Taylor & Francis Online. [Link]

  • GERLI, M. Phenyl alkanoid acids. Cyberlipid. [Link]

  • Autechem (n.d.). Exploring Ethyl 7-Hydroxy-7-Phenylheptanoate: Properties and Applications. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of 7-Oxo-7-Phenylheptanoic Acid in Advanced Organic Synthesis. [Link]

  • PubChem. (n.d.). 3-Hydroxy-5-oxo-7-phenyl-heptanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 7-Hydroxyheptanoic acid. National Center for Biotechnology Information. [Link]

  • Hort, E. V. (1960). U.S. Patent No. 2,955,133. Washington, DC: U.S.
  • Autechem (n.d.). Exploring 7-Oxo-7-Phenylheptanoic Acid: Properties and Applications. [Link]

  • Stenutz, R. (n.d.). 7-oxo-7-phenylheptanoic acid. NIST. [Link]

  • Oliveros-Gómez, I., et al. (2023). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. MDPI. [Link]

  • Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal. [Link]

  • Zengin, G., et al. (2017). Multicomponent pattern and biological activities of seven Asphodeline taxa: potential sources of natural-functional ingredients for bioactive formulations. Scientific Reports. [Link]

  • Kowalczyk, B., et al. (2024). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules. [Link]

  • Olivera, E. R., et al. (2001). Two different pathways are involved in the beta-oxidation of n-alkanoic and n-phenylalkanoic acids in Pseudomonas putida U: genetic studies and biotechnological applications. Molecular Microbiology. [Link]

  • Han, G., et al. (2013). Synthesis of (±)-7-Hydroxylycopodine. The Journal of Organic Chemistry. [Link]

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  • Zhang, J., et al. (2015).
  • Kruegel, A. C., et al. (2019). 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects. ACS Central Science. [Link]

  • Wikipedia. (n.d.). 7-Hydroxymitragynine. [Link]

  • Coballase-Urrutia, E., et al. (2023). The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis. PeerJ. [Link]

  • Li, J., et al. (2017).

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A Technical Guide to the Synthesis, Isolation, and Characterization of 7-Hydroxy-7-phenylheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-7-phenylheptanoic acid is a bifunctional molecule with potential applications as an intermediate in the synthesis of novel therapeutic agents and other complex organic molecules. This guide provides a comprehensive, technically-grounded framework for the synthesis, purification, and structural elucidation of this compound. The proposed synthetic route involves the selective reduction of 7-oxo-7-phenylheptanoic acid, a commercially available precursor. Detailed protocols for the synthesis, isolation via column chromatography, and characterization by modern spectroscopic techniques are presented. This document is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry.

Introduction

Hydroxy carboxylic acids are a significant class of organic compounds, often serving as versatile building blocks in the synthesis of pharmaceuticals, biodegradable polymers, and fine chemicals. The presence of both a hydroxyl and a carboxylic acid group allows for a wide range of chemical transformations. This compound, with its phenyl-substituted secondary alcohol and a terminal carboxylic acid, presents an interesting scaffold for the development of new chemical entities. Its structure suggests potential for derivatization at two distinct points, making it a valuable intermediate for creating libraries of compounds for drug discovery.

While the direct discovery and isolation of this compound from natural sources have not been prominently reported in the scientific literature, its synthesis can be strategically planned from readily available starting materials. This guide outlines a robust and efficient laboratory-scale synthesis, leveraging established and reliable chemical transformations. The core of this guide is a detailed exposition of the practical aspects of its preparation and purification, aimed at enabling researchers to produce this compound in high purity.

Proposed Synthesis of this compound

The most direct and logical synthetic route to this compound is the selective reduction of the ketone functionality in 7-oxo-7-phenylheptanoic acid. The key challenge in this transformation is to reduce the ketone to a secondary alcohol without affecting the carboxylic acid group.

Rationale for the Choice of Reducing Agent

Several reducing agents can effect the conversion of a ketone to an alcohol. However, many potent reducing agents, such as lithium aluminum hydride (LiAlH₄), would also reduce the carboxylic acid. Therefore, a milder, more selective reagent is required. Sodium borohydride (NaBH₄) is an ideal choice for this purpose. It is a mild reducing agent that readily reduces aldehydes and ketones but does not typically reduce less reactive carbonyl groups like esters and carboxylic acids under standard conditions.[1][2] The chemoselectivity of NaBH₄ arises from its lower reactivity compared to stronger hydride donors.[3]

The proposed reaction is the reduction of the ketone in 7-oxo-7-phenylheptanoic acid to a secondary alcohol using sodium borohydride in a protic solvent, such as methanol or ethanol.[1][4]

Synthesis_Pathway start 7-Oxo-7-phenylheptanoic acid product This compound start->product Reduction reagent NaBH4, Methanol

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol for Synthesis

Materials:

  • 7-Oxo-7-phenylheptanoic acid (≥98% purity)

  • Sodium borohydride (NaBH₄, ≥98% purity)

  • Methanol (anhydrous)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 7-oxo-7-phenylheptanoic acid in 100 mL of methanol. Stir the solution at room temperature until the starting material is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Addition of Reducing Agent: Slowly add 1.0 g of sodium borohydride to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then remove the ice bath and let the reaction proceed at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 hexane:ethyl acetate with a drop of acetic acid).

  • Quenching the Reaction: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the flask again in an ice-water bath. Slowly and carefully add 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the solution. Continue adding the acid dropwise until the pH of the solution is approximately 2-3.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Isolation and Purification

The crude product obtained from the synthesis will likely contain minor impurities. Purification to a high degree of purity can be achieved using silica gel column chromatography.[5][6]

Purification_Workflow crude Crude Product dissolve Dissolve in minimal eluent crude->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Hexane:Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure Pure this compound evaporate->pure

Caption: Workflow for the purification of this compound.

Detailed Protocol for Column Chromatography

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Acetic acid (glacial)

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Eluent Selection: Determine an appropriate eluent system for column chromatography by performing TLC analysis of the crude product. A good starting point is a mixture of hexane and ethyl acetate. A small amount of acetic acid (e.g., 0.5%) can be added to the eluent to improve the resolution and prevent tailing of the carboxylic acid on the silica gel. An ideal eluent system will give the product an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 80:20 hexane:ethyl acetate). Wet pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a thin layer of sand to the top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the initial eluent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to facilitate the elution of the product.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified this compound as a viscous oil or a low-melting solid.

Structural Characterization

The identity and purity of the synthesized this compound must be confirmed using a combination of spectroscopic methods.[7][8][9]

Predicted Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons (multiplet, ~7.2-7.4 ppm), the benzylic proton (triplet or doublet of doublets, ~4.7 ppm), the aliphatic chain protons (multiplets, ~1.2-2.4 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). The hydroxyl proton will also appear as a broad singlet, with its chemical shift being concentration-dependent.
¹³C NMR A signal for the carboxylic acid carbon (~175-180 ppm), signals for the aromatic carbons (~125-145 ppm), a signal for the carbon bearing the hydroxyl group (~70-75 ppm), and signals for the aliphatic carbons in the chain (~20-40 ppm).[10]
FT-IR A broad O-H stretching band for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretching band for the carboxylic acid (~1710 cm⁻¹), a broad O-H stretching band for the alcohol (~3200-3600 cm⁻¹), C-H stretching bands for the aromatic and aliphatic groups (~2850-3100 cm⁻¹), and C-O stretching for the alcohol (~1050-1150 cm⁻¹).[10]
Mass Spec. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₈O₃, MW: 222.28 g/mol ). Fragmentation patterns would likely include the loss of water and cleavage of the aliphatic chain.[11]

Conclusion

This technical guide provides a comprehensive and practical approach to the synthesis, isolation, and characterization of this compound. The proposed methodology, centered on the selective reduction of a keto-acid precursor, is both efficient and scalable for laboratory purposes. The detailed protocols for synthesis and purification, along with the predicted spectroscopic data, offer a solid foundation for researchers to produce and validate this potentially valuable chemical intermediate. The principles and techniques outlined herein are grounded in established organic chemistry and are intended to empower further research and development in areas where this and similar molecules may have a significant impact.

References

  • Gribble, G. W. Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews31, 102-111 (2002).
  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011).
  • BenchChem. Spectroscopic analysis of 4-Hydroxybenzoic acid (NMR, IR, Mass Spec). (2025).
  • Common Organic Chemistry. Sodium Borohydride.
  • Open Library Publishing Platform. 3.4.1 – Sodium Borohydride Reduction of Carbonyls.
  • Saegusa, T., Kobayashi, S., Kimura, Y., & Yokoyama, T. Selective reduction of .alpha.-keto acids to .alpha.-hydroxy acids by phosphites. The Journal of Organic Chemistry41, 1647-1649 (1976).
  • Chemistry Stack Exchange. Why can't sodium borohydride reduce carboxylic acid and ester groups? (2021).
  • Jadrijević-Mladar Takač, M., & Vikić Topić, D. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica54, 177-191 (2004).
  • Jadrijević-Mladar Takač, M., & Vikić Topić, D. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II.
  • Jadrijević-Mladar Takač, M., & Vikić Topić, D. (PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives.
  • BenchChem. A Comparative Guide to the Characterization of Synthesized 7-Oxo-7-(9-phenanthryl)heptanoic Acid. (2025).
  • Ramachandran, P. V., et al. ChemInform Abstract: Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water.
  • Organic Chemistry, Reaction Mechanism. Hydroxyl-directed 1,3 Reductions of Ketones. YouTube (2021).
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  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024).
  • Wikipedia. Carbonyl reduction.
  • NIST. 7-Phenylheptanoic acid. NIST WebBook.
  • Organic Letters. Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation.
  • ResearchGate. The hydrogenation of simple carboxylic acids. (2024).
  • The University of Liverpool Repository.
  • YouTube.
  • ResearchGate. (PDF) Chromatographic fractionation of complex mixtures of hydroxy carboxylic acids. (2020).
  • Organic Chemistry Data.
  • PubMed.
  • Sigma-Aldrich. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column.
  • CymitQuimica. CAS 40228-90-8: 7-Phenylheptanoic acid.
  • PubMed.
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Spectroscopic Characterization of 7-Hydroxy-7-phenylheptanoic Acid: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for 7-Hydroxy-7-phenylheptanoic acid. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages fundamental principles of spectroscopy and data from analogous structures to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for the characterization of this and structurally related compounds.

Introduction: The Structural Elucidation Imperative

This compound is a bifunctional molecule incorporating a terminal carboxylic acid, a seven-carbon aliphatic chain, and a tertiary alcohol with a phenyl substituent at the C7 position. The confluence of these functional groups imparts specific chemical properties that are of interest in various research domains, including materials science and as a potential intermediate in pharmaceutical synthesis. Accurate structural confirmation is the cornerstone of any rigorous scientific investigation involving this molecule. Spectroscopic techniques provide the necessary tools for this confirmation, each offering a unique and complementary piece of the structural puzzle.

This guide will detail the predicted spectroscopic profile of this compound and provide standardized protocols for acquiring such data, thereby establishing a self-validating system for its characterization.

Molecular Structure and Overview of Characterization Workflow

The logical workflow for the comprehensive characterization of a synthesized compound like this compound is crucial for unambiguous identification. It begins with preliminary analysis by IR spectroscopy to confirm the presence of key functional groups, followed by mass spectrometry to determine the molecular weight and fragmentation pattern. Finally, high-resolution NMR spectroscopy provides the detailed atomic-level connectivity and chemical environment of each proton and carbon atom.

cluster_workflow Characterization Workflow synthesis Synthesis of This compound ir IR Spectroscopy (Functional Group ID) synthesis->ir ms Mass Spectrometry (Molecular Weight & Formula) ir->ms nmr NMR Spectroscopy (¹H & ¹³C) (Detailed Structure) ms->nmr confirm Structure Confirmed nmr->confirm

Caption: A typical experimental workflow for the synthesis and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical shifts, multiplicities, and integrations of ¹H and ¹³C spectra, the exact connectivity of the molecule can be determined.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the aliphatic chain protons, and the labile protons of the hydroxyl and carboxylic acid groups. The predicted chemical shifts (in ppm, relative to TMS) are based on the known effects of adjacent electron-withdrawing and anisotropic groups.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Phenyl H (ortho, meta, para)7.20 - 7.40Multiplet (m)5H
-OH (hydroxyl)~4.5 - 5.5 (variable)Broad Singlet (br s)1H
-CH₂ (C2)2.35Triplet (t)2H
-CH₂ (C3)1.65Quintet (quint)2H
-CH₂ (C4, C5, C6)1.30 - 1.50Multiplet (m)6H
-COOH> 10.0 (variable)Broad Singlet (br s)1H

Causality Behind Predictions: The phenyl protons are expected in the aromatic region (7.2-7.4 ppm). The C2 methylene protons are adjacent to the electron-withdrawing carboxylic acid, thus they are the most deshielded of the aliphatic protons (~2.35 ppm). The other methylene groups along the chain will appear further upfield, with complex overlapping signals expected. The hydroxyl and carboxylic acid protons are labile and their chemical shifts are highly dependent on concentration, temperature, and solvent; they typically appear as broad singlets and will exchange with D₂O.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid)~179
C (ipso-Phenyl)~145
CH (ortho, meta, para-Phenyl)125 - 129
C7 (-C(OH)Ph)~75
C2~34
C3~25
C4, C5, C629 - 30

Causality Behind Predictions: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 179 ppm. The aromatic carbons appear in the typical 125-145 ppm range. The carbon bearing the hydroxyl and phenyl groups (C7) is significantly deshielded to ~75 ppm. The aliphatic carbons (C2-C6) will appear in the 25-34 ppm range, with C2 being the most deshielded due to its proximity to the carbonyl group.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to better resolve hydroxyl and carboxylic acid proton signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (several hundred to thousands) and a longer acquisition time will be necessary compared to ¹H NMR.

  • Data Processing: Fourier transform the raw data, followed by phase and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by features characteristic of its hydroxyl, carboxylic acid, and aromatic moieties.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid & Alcohol)3300 - 2500Broad, Strong
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)2950 - 2850Strong
C=O Stretch (Carboxylic Acid)1720 - 1700Strong, Sharp
C=C Bending (Aromatic)1600, 1450Medium
C-O Stretch (Alcohol & Acid)1320 - 1210Strong

Causality Behind Predictions: The most prominent feature will be a very broad absorption band from ~3300 to 2500 cm⁻¹, which is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer, overlapping with the O-H stretch of the alcohol.[1] A strong, sharp peak around 1710 cm⁻¹ is the unambiguous signature of the carbonyl (C=O) group in the carboxylic acid.[1] The presence of the phenyl group will be confirmed by aromatic C-H stretches just above 3000 cm⁻¹ and C=C ring bending vibrations in the 1600-1450 cm⁻¹ region. Strong aliphatic C-H stretching bands will be observed below 3000 cm⁻¹.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the dry, solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically presented as percent transmittance (%T) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural information. For this compound (C₁₃H₁₈O₃), the molecular weight is 222.28 g/mol .

Predicted Mass Spectrum and Fragmentation

Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion is expected to be observed as the protonated molecule [M+H]⁺ at m/z 223 or the deprotonated molecule [M-H]⁻ at m/z 221. Under higher energy conditions (e.g., Electron Ionization, EI), characteristic fragmentation is expected.

cluster_fragmentation Predicted EI Mass Spectrometry Fragmentation mol_ion [C₁₃H₁₈O₃]⁺˙ m/z = 222 loss_h2o [M - H₂O]⁺˙ m/z = 204 mol_ion->loss_h2o - H₂O alpha_cleavage [C₇H₇O]⁺ m/z = 107 mol_ion->alpha_cleavage α-cleavage mclafferty [C₇H₁₂O₂]⁺˙ m/z = 128 mol_ion->mclafferty McLafferty Rearrangement

Caption: Key predicted fragmentation pathways for this compound in EI-MS.

Key Predicted Fragments:

  • m/z 222 [M]⁺˙: The molecular ion peak.

  • m/z 204 [M - H₂O]⁺˙: Loss of a water molecule from the tertiary alcohol is a very common and favorable fragmentation pathway.

  • m/z 107 [C₇H₇O]⁺: Resulting from alpha-cleavage adjacent to the hydroxyl group, breaking the C6-C7 bond to form the stable C₆H₅C(OH)H⁺ fragment.

  • m/z 128 [C₇H₁₂O₂]⁺˙: A potential fragment arising from a McLafferty rearrangement involving the carboxylic acid group.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: A variety of mass spectrometers can be used. For accurate mass determination, a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer is recommended. These can be coupled with a liquid chromatography (LC) system for online separation and analysis (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common and gentle technique suitable for this molecule, which will likely show [M+H]⁺ or [M-H]⁻ ions. Electron Ionization (EI), often coupled with Gas Chromatography (GC), can also be used and will provide more extensive fragmentation information.

  • Analysis:

    • Full Scan Mode: Acquire a full scan spectrum to identify the molecular ion and major fragments.

    • Tandem MS (MS/MS): For more detailed structural analysis, isolate the molecular ion (e.g., m/z 223) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum. This confirms the fragmentation pathways.[2]

Conclusion

The structural elucidation of this compound relies on the synergistic application of NMR, IR, and MS. This guide provides a predictive framework for the expected spectroscopic data, grounded in established chemical principles. The IR spectrum will confirm the presence of hydroxyl, carboxylic acid, and aromatic functional groups. Mass spectrometry will verify the molecular weight of 222.28 g/mol and reveal characteristic fragmentation patterns. Finally, ¹H and ¹³C NMR will deliver the definitive, atom-by-atom map of the molecular structure. The detailed experimental protocols provided herein offer a standardized approach for researchers to obtain high-quality, reliable data for the unequivocal characterization of this compound.

References

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000725). Retrieved from HMDB. [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0000666). Retrieved from HMDB. [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Hydroxyheptanoic acid. PubChem. Retrieved from PubChem. [Link]

  • Reich, H. J. (n.d.). ¹³C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from Organic Chemistry Data. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Le, P. M., et al. (2014). Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 969, 148-154. [Link]

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An In-depth Technical Guide to Determining the Solubility of 7-Hydroxy-7-phenylheptanoic Acid in Various Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Scientific Research and Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, is a fundamental physicochemical property of paramount importance in the fields of chemical research and pharmaceutical development. For researchers, understanding the solubility of a compound like 7-Hydroxy-7-phenylheptanoic acid is crucial for designing experiments, developing purification strategies, and understanding its behavior in various chemical environments. In the context of drug development, poor solubility can lead to unpredictable and unreliable results during in vitro testing, contributing to increased development costs and potential failure of drug candidates due to poor bioavailability and underestimated toxicity[1][2]. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, offering a robust framework for researchers, scientists, and drug development professionals.

Physicochemical Properties and Their Influence on Solubility

Molecular Structure of this compound:

  • Carboxylic Acid Group (-COOH): This functional group is acidic and can donate a proton, making the molecule's solubility highly dependent on the pH of the aqueous medium. In basic solutions, the carboxylic acid will deprotonate to form a carboxylate salt, which is generally more water-soluble.

  • Hydroxyl Group (-OH): The presence of a hydroxyl group introduces polarity and the capacity for hydrogen bonding, which can enhance solubility in polar protic solvents like water and alcohols.

  • Phenyl Group (-C6H5): This large, non-polar aromatic ring contributes to the hydrophobic character of the molecule, which will favor solubility in non-polar organic solvents[3].

  • Heptanoic Acid Chain: The seven-carbon aliphatic chain is also non-polar and will further contribute to the compound's hydrophobic nature.

Based on these features, this compound is expected to be a weakly acidic compound with limited solubility in water. Its solubility is anticipated to increase in alkaline aqueous solutions and in polar organic solvents. The interplay between the polar functional groups and the non-polar hydrocarbon backbone will dictate its solubility profile across a range of solvents. For a related compound, 7-phenylheptanoic acid, the predicted pKa is approximately 4.77, and the logP is 3.26420, indicating its acidic nature and relatively high hydrophobicity[4]. These values provide a reasonable starting point for estimating the behavior of this compound.

Theoretical Framework of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarity and intermolecular forces are more likely to be soluble in one another[5]. For this compound, its solubility in a given solvent will be determined by the balance of interactions between the solute and solvent molecules, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

In aqueous media, the pH will play a critical role. The Henderson-Hasselbalch equation can be used to predict the ionization state of the carboxylic acid group at a given pH, which in turn influences solubility.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The most reliable and widely accepted method for determining the equilibrium (or thermodynamic) solubility of a compound is the saturation shake-flask method[6][7]. This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved compound in the saturated solution is measured[6][7][8].

Step-by-Step Protocol for the Shake-Flask Method
  • Preparation of Materials and Reagents:

    • This compound (solid form).

    • A range of solvents of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetone, acetonitrile, ethyl acetate, hexane).

    • Vials or flasks with secure caps.

    • An orbital shaker or incubator shaker with temperature control.

    • A filtration apparatus (e.g., syringe filters with appropriate membrane material).

    • A suitable analytical method for quantification (e.g., High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry).

  • Experimental Procedure:

    • Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the chosen solvent. It is crucial to have undissolved solid present to ensure saturation[9].

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biorelevant studies) and agitation speed (e.g., 150-300 RPM)[8][9].

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when consecutive measurements yield the same concentration[1][9].

    • After equilibration, carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.

    • Immediately filter the sample through a syringe filter to remove any remaining undissolved solid.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

    • Calculate the solubility of the compound in the solvent, taking into account the dilution factor.

Visualizing the Shake-Flask Experimental Workflow

Shake_Flask_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling_analysis Sampling & Analysis cluster_result Result A Weigh excess This compound B Add to known volume of solvent in a vial A->B C Seal vial and place on orbital shaker B->C D Incubate at constant temperature and agitation (24-72 hours) C->D E Withdraw supernatant D->E F Filter to remove undissolved solid E->F G Dilute filtrate F->G H Quantify concentration (e.g., HPLC, UV-Vis) G->H I Calculate Solubility H->I

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Data Presentation: A Template for Reporting Solubility Data

To facilitate clear comparison and interpretation, the experimentally determined solubility data for this compound should be summarized in a structured table.

Solvent SystemTemperature (°C)pH (for aqueous systems)Solubility (mg/mL)Solubility (mol/L)
Deionized Water25
PBS255.0
PBS257.4
0.1 M HCl25
0.1 M NaOH25
Methanol25N/A
Ethanol25N/A
Acetone25N/A
Acetonitrile25N/A
Ethyl Acetate25N/A
Hexane25N/A

Discussion of Expected Solubility Behavior

  • Aqueous Solubility: Due to the presence of the phenyl ring and the heptanoic acid chain, the intrinsic solubility of this compound in water is expected to be low.

  • Effect of pH: In acidic solutions (e.g., 0.1 M HCl), the carboxylic acid will be protonated, leading to very low aqueous solubility. In basic solutions (e.g., 0.1 M NaOH), the carboxylic acid will be deprotonated to form a more soluble carboxylate salt, significantly increasing its aqueous solubility[10][11].

  • Solubility in Organic Solvents:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl and carboxylic acid groups can form hydrogen bonds with these solvents, leading to good solubility.

    • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): Good solubility is also expected in these solvents due to dipole-dipole interactions.

    • Non-Polar Solvents (e.g., Hexane): Due to the overall polarity of the molecule conferred by the hydroxyl and carboxylic acid groups, the solubility in non-polar solvents is expected to be poor.

Conclusion

This technical guide provides a comprehensive framework for determining the solubility of this compound. By employing the robust shake-flask method and understanding the underlying physicochemical principles, researchers and drug development professionals can generate accurate and reliable solubility data. This information is critical for advancing research and for making informed decisions throughout the drug development pipeline.

References

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An In-depth Technical Guide to 7-Hydroxy-7-phenylheptanoic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Chemical Intermediate

In the realm of pharmaceutical research and fine chemical synthesis, the availability and comprehensive understanding of unique molecular scaffolds are paramount. 7-Hydroxy-7-phenylheptanoic acid, a chiral carboxylic acid featuring a seven-carbon aliphatic chain with a terminal phenyl-substituted hydroxyl group, represents one such molecule of significant interest. While its direct commercial availability and dedicated CAS (Chemical Abstracts Service) registry number are not prominently documented, its structural motif holds considerable potential in medicinal chemistry and materials science. This guide aims to provide a thorough technical overview of this compound, addressing its molecular structure, plausible synthetic routes, and inferred chemical properties based on established principles and data from closely related analogues. We will delve into detailed experimental methodologies, providing a framework for its synthesis and characterization, thereby empowering researchers to explore its utility in their respective fields.

Molecular Identity and Physicochemical Properties

While a specific CAS number for this compound is not readily found in major chemical databases, its existence is strongly suggested by the commercial availability of its ethyl ester, Ethyl 7-Hydroxy-7-Phenylheptanoate (CAS: 112665-42-6)[1]. The absence of a dedicated CAS number for the free acid may indicate its common use as a transient intermediate that is often generated and used in situ without isolation, or that it is a novel compound with limited reporting in public literature.

Molecular Structure:

The molecular structure of this compound can be unequivocally inferred from its IUPAC name. It consists of a heptanoic acid backbone, with a hydroxyl group and a phenyl group both attached to the seventh carbon atom.

Caption: 2D representation of this compound.

Physicochemical Data Summary:

The following table summarizes the key physicochemical properties of this compound and its closely related, well-documented analogues: 7-oxo-7-phenylheptanoic acid and 7-Hydroxyheptanoic acid. The properties for the target molecule are predicted based on these analogues and general chemical principles.

PropertyThis compound (Predicted)7-oxo-7-phenylheptanoic acid7-Hydroxyheptanoic acid
CAS Number Not Assigned7472-43-7[2]3710-42-7[3]
Molecular Formula C₁₃H₁₈O₃C₁₃H₁₆O₃[2]C₇H₁₄O₃[3]
Molecular Weight 222.28 g/mol 220.26 g/mol [2]146.18 g/mol [3]
Appearance White to off-white solid or viscous oilWhite powder[2]White to yellow liquid or low melting solid[4]
Melting Point < 80 °C83-86 °C[2]N/A
Boiling Point > 350 °C396 °C at 760 mmHg[2]N/A
Solubility Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO); sparingly soluble in water.Soluble in organic solvents like ethanol and chloroform; insoluble in water.[2]N/A

Strategic Synthesis of this compound

The synthesis of this compound can be approached through two primary, logical pathways, both starting from commercially available precursors. The choice of method will depend on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Pathway 1: Reduction of 7-oxo-7-phenylheptanoic acid

This is a direct and efficient method that involves the reduction of the ketone functionality of 7-oxo-7-phenylheptanoic acid (CAS: 7472-43-7) to a secondary alcohol. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation due to its selectivity for aldehydes and ketones over carboxylic acids[5][6].

Synthesis_Pathway_1 start 7-oxo-7-phenylheptanoic acid reagent Sodium Borohydride (NaBH4) Methanol/THF start->reagent Reduction workup Aqueous Acidic Workup (e.g., dilute HCl) reagent->workup product This compound workup->product Protonation

Caption: Synthetic workflow for the reduction of 7-oxo-7-phenylheptanoic acid.

Experimental Protocol:

Materials:

  • 7-oxo-7-phenylheptanoic acid

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-oxo-7-phenylheptanoic acid (1.0 eq) in a mixture of methanol and THF (1:1 v/v) at room temperature.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the solution (pH ~2-3).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Pathway 2: Hydrolysis of Ethyl 7-Hydroxy-7-Phenylheptanoate

This pathway utilizes the commercially available ethyl ester (CAS: 112665-42-6) as the starting material. The ester is hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred to avoid potential side reactions associated with strong acids.

Synthesis_Pathway_2 start Ethyl 7-Hydroxy-7-Phenylheptanoate reagent Base (e.g., NaOH, KOH) Ethanol/Water start->reagent Saponification intermediate Sodium 7-hydroxy-7-phenylheptanoate reagent->intermediate acidification Acidification (e.g., dilute HCl) intermediate->acidification product This compound acidification->product

Caption: Synthetic workflow for the hydrolysis of Ethyl 7-Hydroxy-7-Phenylheptanoate.

Experimental Protocol:

Materials:

  • Ethyl 7-Hydroxy-7-Phenylheptanoate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), 3M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve Ethyl 7-Hydroxy-7-Phenylheptanoate (1.0 eq) in a mixture of ethanol and water (3:1 v/v) in a round-bottom flask.

  • Saponification: Add a solution of sodium hydroxide (2.0 eq) in water and heat the mixture to reflux.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Cooling and Concentration: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 3M HCl. A precipitate may form.

  • Extraction: Extract the acidified mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude this compound by column chromatography or recrystallization as needed.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include multiplets for the aliphatic chain protons, a characteristic signal for the proton on the carbon bearing the hydroxyl and phenyl groups, aromatic protons from the phenyl ring, and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the carboxylic acid, the carbon attached to the hydroxyl and phenyl groups, aliphatic carbons, and aromatic carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques would be used to determine the molecular weight of the compound. The fragmentation pattern can provide further structural information.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid and alcohol, C-H stretches from the aliphatic and aromatic moieties, and a strong C=O stretch from the carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the synthesized compound. A reversed-phase method can be developed to separate the product from any starting materials or byproducts.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its structure suggests several potential uses in medicinal chemistry and materials science.

  • Pharmaceutical Intermediate: The bifunctional nature of this molecule (a carboxylic acid and a secondary alcohol) makes it a valuable building block for the synthesis of more complex molecules. The carboxylic acid can be converted to esters, amides, or other derivatives, while the hydroxyl group can be a site for further functionalization.

  • Chiral Building Block: The carbon atom bearing the hydroxyl and phenyl groups is a stereocenter. Enantiomerically pure forms of this compound could serve as chiral synthons in the preparation of stereospecific drug candidates.

  • Pro-drug Design: The carboxylic acid or hydroxyl group could be used to attach the molecule to a parent drug, potentially modifying its pharmacokinetic properties such as solubility, absorption, and metabolism.

  • Polymer and Materials Science: As a difunctional monomer, it could potentially be used in the synthesis of polyesters or other polymers with unique properties conferred by the pendant phenyl group.

Conclusion

This compound, while not a widely cataloged chemical, represents a molecule with significant synthetic potential. This guide has provided a comprehensive overview of its molecular structure, inferred physicochemical properties, and detailed, practical protocols for its synthesis from readily available starting materials. By elucidating the synthetic pathways and analytical characterization methods, we hope to empower researchers to access and utilize this versatile building block in their pursuit of novel therapeutics and advanced materials. The exploration of such niche chemical entities is often a catalyst for innovation, and a thorough understanding of their fundamental chemistry is the first step towards unlocking their full potential.

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"literature review of 7-Hydroxy-7-phenylheptanoic acid and its analogs"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Hydroxy-7-phenylheptanoic Acid and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, its immediate synthetic precursor 7-oxo-7-phenylheptanoic acid, and its structurally related analog 7-phenylheptanoic acid. We will delve into the synthesis, chemical properties, known biological activities, and mechanisms of action of these compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

This compound and its closely related chemical family represent a class of molecules with significant, albeit distinct, roles in medicinal chemistry and pharmacology. The core structure, a seven-carbon aliphatic acid chain attached to a phenyl group, provides a versatile scaffold for therapeutic development.

  • 7-Oxo-7-phenylheptanoic acid is the most prominent member of this family, primarily recognized as a critical chemical intermediate.[1][2] Its main industrial application is in the multi-step synthesis of Seratrodast , a thromboxane A2 receptor antagonist used in the management of asthma.[1][2] The ketone group at the 7-position is a key reactive handle that allows for the construction of the more complex Seratrodast molecule.

  • This compound , the titular compound, is the direct reduction product of the aforementioned ketone. While less documented as a final therapeutic agent, its synthesis is a logical step in the chemical modification of the scaffold. Understanding its properties is crucial for exploring derivatives and potential alternative biological activities.

  • 7-Phenylheptanoic acid , the unoxygenated parent analog, has recently emerged as a promising therapeutic candidate for slowing the progression of Chronic Kidney Disease (CKD). Its mechanism involves the targeted inhibition of tryptophan indole-lyase (TIL), a gut microbial enzyme responsible for producing a precursor to a key uremic toxin.

This guide will dissect the chemistry and biology of these compounds, explaining the causal links between their molecular structure, synthesis, and functional applications in medicine.

Synthesis and Physicochemical Properties

The chemical synthesis of these compounds is logical and sequential. The process typically begins with the creation of the keto-acid, which can then be reduced to the hydroxy-acid.

2.1. Synthesis Pathway Overview

The general synthetic route involves two main stages: the formation of the keto-acid scaffold followed by the reduction of the ketone to a secondary alcohol.

G cluster_0 Stage 1: Synthesis of Keto-Acid Precursor cluster_1 Stage 2: Reduction to Hydroxy-Acid A Benzene + Heptanedioic Acid Derivative B 7-Oxo-7-phenylheptanoic Acid A->B Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) C 7-Oxo-7-phenylheptanoic Acid D This compound C->D Chemical Reduction (e.g., NaBH₄ in Ethanol)

Caption: General two-stage synthesis pathway.

2.2. Synthesis of 7-Oxo-7-phenylheptanoic Acid

The most common industrial method for producing 7-oxo-7-phenylheptanoic acid is through a Friedel-Crafts acylation reaction.[3] This electrophilic aromatic substitution attaches the seven-carbon acyl chain to the benzene ring.

Representative Protocol: Friedel-Crafts Acylation

  • Preparation of Acylating Agent: Heptanedioic acid is reacted with a chlorinating agent (e.g., thionyl chloride) to form heptanedioic acid monochloride. This step activates the carboxylic acid for the subsequent reaction.

  • Reaction Setup: Benzene is dissolved in a suitable inert solvent, such as dichloromethane, and cooled in an ice bath. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is added portionwise.

  • Acylation: The heptanedioic acid monochloride, dissolved in the same solvent, is added dropwise to the benzene/catalyst mixture. The reaction is stirred at a controlled low temperature and then allowed to warm to room temperature until completion (monitored by TLC).

  • Work-up and Purification: The reaction is carefully quenched by pouring it over a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is evaporated. The resulting crude product is purified via recrystallization to yield pure 7-oxo-7-phenylheptanoic acid.[3]

2.3. Synthesis of this compound

This compound is synthesized via the chemical reduction of the ketone group of its precursor. Sodium borohydride (NaBH₄) is a common and effective reagent for this transformation due to its selectivity for ketones in the presence of carboxylic acids.

(See Section 5.1 for a Detailed Step-by-Step Protocol)

2.4. Physicochemical Data

The functional group at the 7-position significantly influences the physical properties of these compounds.

Property7-Oxo-7-phenylheptanoic AcidThis compound7-Phenylheptanoic Acid
CAS Number 7472-43-7[1]132579-31-0 (Unspecified stereochem)10489-94-8
Molecular Formula C₁₃H₁₆O₃[1]C₁₃H₁₈O₃C₁₃H₁₈O₂
Molecular Weight 220.26 g/mol [1]222.28 g/mol 206.28 g/mol
Appearance White crystalline powder[1](Predicted) White to off-white solid(Predicted) Solid or oil
Melting Point 83-86 °C[1]Not well documentedNot well documented
Boiling Point 396 °C at 760 mmHg[1]Not well documentedNot well documented
Solubility Insoluble in water; soluble in ethanol, chloroform[1](Predicted) Slightly more water-soluble than oxo-form(Predicted) Poorly water-soluble

Biological Activity & Therapeutic Mechanisms

The therapeutic relevance of this chemical family is diverse, with each key member targeting a distinct biological pathway.

3.1. Seratrodast Precursor: Targeting Asthma Pathophysiology

The primary role of 7-oxo-7-phenylheptanoic acid is as a building block for Seratrodast, an anti-asthmatic drug.[1][2] Seratrodast functions as a selective and competitive antagonist of the thromboxane A2 (TXA2) receptor.[4][5]

Mechanism of Action: In asthma, inflammatory cells release arachidonic acid, which is metabolized into various mediators, including TXA2.[4] TXA2 then binds to its TP receptor on smooth muscle cells in the airways, leading to potent bronchoconstriction, airway inflammation, and hyperresponsiveness.[4][5] Seratrodast blocks this interaction, thereby preventing the downstream signaling that causes these key asthma symptoms.[6][7]

G AA Arachidonic Acid TXA2 Thromboxane A2 (TXA2) AA->TXA2 COX Pathway TP_Receptor TP Receptor (on Airway Smooth Muscle) TXA2->TP_Receptor Binds to Effects Asthma Symptoms: - Bronchoconstriction - Inflammation - Airway Hyperresponsiveness TP_Receptor->Effects Activates Signaling Seratrodast Seratrodast Seratrodast->TP_Receptor Antagonizes/ Blocks

Caption: Mechanism of Seratrodast action in asthma.

3.2. 7-Phenylheptanoic Acid: A Novel Approach to Chronic Kidney Disease

Recent groundbreaking research has identified 7-phenylheptanoic acid as a potential therapeutic for CKD. The mechanism targets the gut-kidney axis, a concept of growing importance in understanding systemic diseases.

Mechanism of Action: In the gut, certain bacteria possess the enzyme tryptophan indole-lyase (TIL).[8] This enzyme converts dietary tryptophan into indole.[9][10] Indole is absorbed into the bloodstream, travels to the liver, and is metabolized into indoxyl sulfate (IS), a potent uremic toxin.[4] In patients with CKD, impaired kidney function leads to the accumulation of IS, which exacerbates renal damage and fibrosis.[4] 7-phenylheptanoic acid has been shown to inhibit TIL, thereby reducing the production of indole at its source. This leads to lower circulating levels of IS, which may slow the progression of renal failure.[4]

G cluster_gut Gut Lumen cluster_systemic Systemic Circulation & Organs Tryptophan Dietary Tryptophan TIL Tryptophan Indole-Lyase (TIL) (from Gut Microbiota) Tryptophan->TIL Indole Indole TIL->Indole Indole_abs Indole (Absorbed) IS Indoxyl Sulfate (IS) (Uremic Toxin) Kidney Kidney Damage & Fibrosis IS->Kidney Exacerbates Indole_abs->IS Hepatic Metabolism PH 7-Phenylheptanoic Acid PH->TIL Inhibits

Caption: Gut-Kidney axis and the inhibitory action of 7-Phenylheptanoic Acid.

Structure-Activity Relationships (SAR)

Comparing the three core molecules provides valuable insight into how small structural changes dictate biological function:

  • 7-Oxo Group: The ketone is not essential for direct biological activity in the known targets but is a crucial synthetic handle . Its electrophilic carbon is perfect for nucleophilic attack, allowing for the elaboration of the structure into more complex drugs like Seratrodast.

  • 7-H (No Oxygen): The lack of an oxygenated functional group in 7-phenylheptanoic acid appears favorable for the inhibition of tryptophan indole-lyase. The lipophilic nature of the molecule likely enhances its ability to interact with the active site of the bacterial enzyme.

  • 7-Hydroxy Group: The biological activity of this compound is the least characterized. The introduction of a hydroxyl group significantly increases the molecule's polarity compared to 7-phenylheptanoic acid. This change could drastically alter its pharmacokinetic properties (absorption, distribution, metabolism, excretion) and its ability to bind to targets. It may not be an effective TIL inhibitor if the target site is highly hydrophobic. However, the hydroxyl group offers a new site for further chemical modification (e.g., esterification, etherification), potentially leading to new analogs with different activities. Further research is required to determine if this compound retains TIL inhibitory activity or if it has novel biological targets of its own.

Key Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis and evaluation of these compounds.

5.1. Protocol: Synthesis of this compound

Objective: To reduce the ketone of 7-oxo-7-phenylheptanoic acid to a secondary alcohol.

Materials:

  • 7-oxo-7-phenylheptanoic acid

  • Sodium borohydride (NaBH₄)

  • Ethanol (absolute)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol of 7-oxo-7-phenylheptanoic acid in 100 mL of absolute ethanol. Stir until fully dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C.

  • Reduction: While stirring, slowly and portionwise add 12 mmol of sodium borohydride (NaBH₄) to the solution over 15-20 minutes. Causality: Slow addition is critical to control the exothermic reaction and prevent excessive foaming.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the flask in an ice bath again and slowly add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the solution to pH ~2-3. Causality: Acidification protonates the carboxylate and alkoxide intermediates, ensuring the final product is in its acid form.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization if a suitable solvent system is found.

5.2. Protocol: In Vitro Tryptophan Indole-Lyase (TIL) Inhibition Assay

Objective: To determine the inhibitory potential of test compounds against TIL.

Materials:

  • Recombinant Tryptophan Indole-Lyase (from a bacterial source, e.g., E. coli)

  • L-Tryptophan (substrate)

  • Pyridoxal-5'-phosphate (PLP, cofactor)

  • Potassium phosphate buffer (pH 7.8)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acidic alcohol)

  • Test compounds (e.g., 7-phenylheptanoic acid) dissolved in DMSO

  • 96-well microplate and plate reader

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, PLP, and the desired concentration of the test compound (or DMSO for control).

  • Enzyme Addition: Add TIL enzyme to each well to initiate the pre-incubation. Allow the enzyme and inhibitor to incubate for 10 minutes at 37 °C. Causality: Pre-incubation ensures the inhibitor has time to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add L-Tryptophan to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37 °C for a defined period (e.g., 30 minutes).

  • Reaction Termination & Color Development: Stop the reaction by adding Ehrlich's reagent. This reagent reacts specifically with the indole produced by the enzyme to form a colored product.

  • Measurement: After a short incubation for color development, measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO only). Plot the inhibition percentage against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The 7-phenylheptanoic acid scaffold is a compelling example of how subtle molecular modifications can unlock vastly different therapeutic applications. While 7-oxo-7-phenylheptanoic acid is firmly established as a pharmaceutical intermediate, the discovery of 7-phenylheptanoic acid as a potent inhibitor of a gut microbial enzyme opens a new frontier for drug development, particularly for managing complex systemic conditions like CKD.

Future research in this area should focus on:

  • Systematic SAR Studies: Synthesizing and testing a library of analogs, including this compound itself, for TIL inhibition. This will clarify the importance of the 7-position functional group and explore the effects of substitutions on the phenyl ring and alkyl chain.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they can reach the target site (the gut) with minimal systemic exposure.

  • In Vivo Efficacy: Advancing promising candidates into preclinical animal models of CKD to validate the in vitro findings and assess their impact on disease progression.

  • Exploring New Targets: Screening these compounds against other biological targets to uncover novel therapeutic applications beyond asthma and CKD.

The continued exploration of this versatile chemical family holds significant promise for addressing unmet needs in chronic disease management.

References

  • Phillips, R. S. (2003). Structure and mechanism of tryptophan indole-lyase and tyrosine phenol-lyase. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1647(1-2), 167-172. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Seratrodast? Patsnap. [Link]

  • M-CSA. (n.d.). Tryptophanase. Mechanism and Catalytic Site Atlas. [Link]

  • Zakharova, M. V., et al. (2007). The Catalytic Mechanisms of the Reactions between Tryptophan Indole-Lyase and Nonstandard Substrates. Biochemistry (Moscow), 72, 1373–1381. [Link]

  • Patsnap Synapse. (2024). What is Seratrodast used for? Patsnap. [Link]

  • Sgrignani, J., et al. (2024). Structural Snapshots of Proteus vulgaris Tryptophan Indole-Lyase Reveal Insights into the Catalytic Mechanism. Biochemistry. [Link]

  • Wikipedia. (2023). Seratrodast. Wikipedia. [Link]

  • Fesik, S. W., et al. (2005). Mechanism of tryptophan indole-lyase: insights from pre-steady-state kinetics and substrate and solvent isotope effects. Journal of the American Chemical Society, 127(42), 14828-14837. [Link]

  • Medical Dialogues. (2022). Seratrodast: Indications, Uses, Dosage, Drugs Interactions, Side effects. Medical Dialogues. [Link]

  • Vertex AI Search. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of 7-Oxo-7-Phenylheptanoic Acid in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

"thermodynamic stability of 7-Hydroxy-7-phenylheptanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 7-Hydroxy-7-phenylheptanoic Acid

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This whitepaper provides a comprehensive technical guide on the stability of this compound, a molecule possessing functional groups that present unique stability challenges. We will explore its intrinsic physicochemical properties, delineate its primary degradation pathways—including intramolecular cyclization and oxidation—and present field-proven experimental protocols for a robust stability assessment. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required for a thorough stability evaluation.

Introduction: The Imperative of Stability

This compound is a bifunctional molecule characterized by a terminal carboxylic acid and a secondary benzylic alcohol on the opposite end of a seven-carbon chain. Its structure makes it a valuable intermediate in organic synthesis.[1] However, the very features that make it synthetically versatile—the hydroxyl and carboxyl groups—also render it susceptible to specific degradation pathways. Understanding the thermodynamic landscape of this molecule is not an academic exercise; it is fundamental to defining appropriate storage conditions, formulation strategies, and predicting its behavior under physiological conditions. This guide will deconstruct the factors governing its stability and provide a roadmap for its empirical evaluation.

Molecular Structure and Intrinsic Stability Factors

The stability profile of this compound is dictated by the interplay of its three key structural motifs:

  • Carboxylic Acid: This group is acidic and can participate in acid-base reactions. Aromatic carboxylic acids are generally stable, but can be susceptible to decarboxylation under high thermal stress.[2][3] The acidity is influenced by the phenyl ring, which provides resonance stabilization to the carboxylate anion.[4][5]

  • Secondary Benzylic Alcohol: The hydroxyl group is positioned on a carbon directly attached to the phenyl ring (the benzylic position). This position is activated and highly susceptible to oxidation due to the ability of the phenyl ring to stabilize radical or cationic intermediates.[6]

  • Heptanoic Acid Chain: The seven-carbon chain provides significant conformational flexibility, a critical factor in the feasibility of intramolecular reactions.

The molecule's primary thermodynamic liability is the proximate reactivity of the nucleophilic hydroxyl group and the electrophilic carboxyl group, setting the stage for intramolecular cyclization.

Principal Degradation Pathways and Mechanisms

A thorough understanding of potential degradation routes is essential for designing stability-indicating methods. For this compound, two pathways are of primary concern.

Intramolecular Cyclization: Lactonization

Hydroxy acids can undergo an intramolecular esterification to form a cyclic ester, known as a lactone.[7] This is a reversible, equilibrium-driven process, often catalyzed by acid or heat.[8] this compound is an ε-hydroxy acid, and its cyclization would result in the formation of a seven-membered ring lactone (an oxepan-2-one derivative).

The reaction involves a nucleophilic attack by the hydroxyl oxygen onto the carbonyl carbon of the carboxylic acid, followed by the elimination of a water molecule.[9] Due to the stability of five- and six-membered rings, the formation of a seven-membered lactone is thermodynamically feasible, though potentially less favored than smaller rings.[10]

Oxidation of the Benzylic Alcohol

The benzylic position is prone to oxidation.[6] Under oxidative stress (e.g., exposure to atmospheric oxygen, peroxides, or metal ions), the secondary alcohol can be oxidized to a ketone, yielding 7-oxo-7-phenylheptanoic acid . This transformation is a significant degradation pathway for many benzylic alcohols. Further oxidation under harsh conditions could potentially cleave the C-C bond, though this is less common. The presence of at least one benzylic proton is a requirement for this reaction to proceed readily with common oxidants like chromic acid or potassium permanganate.[6]

cluster_main Primary Degradation Pathways of this compound cluster_lactonization Lactonization cluster_oxidation Oxidation Parent This compound Lactone 7-phenyl-oxepan-2-one (Lactone) Parent->Lactone Intramolecular Cyclization (+ Heat/Acid) Ketone 7-oxo-7-phenylheptanoic acid (Ketone) Parent->Ketone [O] (Oxidative Stress) Lactone->Parent Hydrolysis H2O_out H₂O

Caption: Key degradation pathways for this compound.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is required to quantify the stability of this compound. This involves thermal analysis to understand its behavior at elevated temperatures and forced degradation studies to identify and quantify degradation products under various stress conditions.

Thermal Analysis

Thermal analysis provides critical data on melting, decomposition, and other thermally induced events.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to determine the melting point, purity, and identify any polymorphic transitions or decomposition events.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the onset temperature of thermal decomposition and to quantify mass loss associated with desolvation or degradation.

Protocol 1: DSC and TGA Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan (for DSC) or a ceramic/platinum TGA pan (for TGA).

  • DSC Conditions:

    • Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

    • Use an empty, hermetically sealed aluminum pan as a reference.

  • TGA Conditions:

    • Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

  • Data Analysis:

    • From the DSC thermogram, determine the onset and peak temperature of the melting endotherm.

    • From the TGA thermogram, determine the onset temperature of mass loss, indicating the beginning of thermal decomposition.

Table 1: Representative Thermal Analysis Data

ParameterValueInterpretation
DSC Melting Point (Onset) 85 - 90 °CDefines the solid-state to liquid-state transition temperature.
TGA Decomposition (Tonset) ~220 °CTemperature at which significant thermal degradation begins.
Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability testing, designed to accelerate the degradation process to predict the likely degradation products and pathways.[11] A stability-indicating analytical method is required to resolve the parent compound from all process impurities and degradation products.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

The goal is to develop a method that can separate the parent drug from its potential lactone and ketone degradants, as well as other minor impurities.

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often necessary. Start with a mixture of methanol/acetonitrile and an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 3.0 with phosphoric acid).[11]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength that provides a good response for both the parent compound and potential degradants (e.g., 210 nm or 254 nm, determined by UV scan).

    • Column Temperature: 30 °C.

  • Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, and precision to be considered "stability-indicating."

Protocol 3: Forced Degradation Study Execution

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions: [11]

    • Acid Hydrolysis: Mix stock solution with 0.1 N HCl and heat at 80 °C for 4 hours.

    • Base Hydrolysis: Mix stock solution with 0.1 N NaOH and keep at room temperature for 2 hours.

    • Oxidative Degradation: Mix stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder in an oven at 105 °C for 24 hours, then dissolve in the solvent.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber.

  • Sample Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL).

  • Data Evaluation: Analyze the chromatograms for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound. Calculate the percentage degradation.

cluster_workflow Forced Degradation Experimental Workflow start Prepare 1 mg/mL Stock Solution stress_point start->stress_point acid Acid Stress (0.1N HCl, 80°C) stress_point->acid base Base Stress (0.1N NaOH, RT) stress_point->base oxidative Oxidative Stress (3% H₂O₂, RT) stress_point->oxidative thermal Thermal Stress (Solid, 105°C) stress_point->thermal photo Photo Stress (UV/Vis Light) stress_point->photo analysis_prep Neutralize / Dilute to Target Concentration acid->analysis_prep base->analysis_prep oxidative->analysis_prep thermal->analysis_prep photo->analysis_prep analysis Analyze by Validated Stability-Indicating HPLC-UV analysis_prep->analysis

Sources

Methodological & Application

Application Notes and Protocols for the Quantification of 7-Hydroxy-7-phenylheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Hydroxy-7-phenylheptanoic acid is a molecule of significant interest in pharmaceutical research and development, potentially as a metabolite of a parent drug candidate or as a pharmacologically active agent itself. Its structure, possessing both a hydroxyl and a carboxylic acid functional group, along with a phenyl ring, presents unique analytical challenges. Accurate and precise quantification of this analyte in complex biological matrices is paramount for pharmacokinetic, toxicokinetic, and metabolic studies.

This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound. We will delve into the rationale behind method selection, provide detailed, step-by-step protocols for sample preparation and analysis using state-of-the-art techniques, and discuss method validation in line with industry standards. The methodologies described herein are designed to be robust, reproducible, and transferable, ensuring the highest data quality for critical research and development decisions.

Method Selection: The Rationale

The choice of an analytical method is contingent on several factors, including the nature of the analyte, the complexity of the sample matrix, the required sensitivity, and the desired throughput. For this compound, a compound with moderate polarity and susceptibility to thermal degradation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands out as the premier analytical technique. Its high sensitivity, selectivity, and applicability to a wide range of compounds make it ideal for bioanalysis.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) can be considered as an alternative, though it would necessitate a derivatization step to improve the volatility and thermal stability of the analyte. While GC-MS can offer excellent resolution, the additional sample preparation step can introduce variability.[3][4]

This guide will primarily focus on a detailed LC-MS/MS protocol, with a supplementary section on a potential GC-MS approach.

Part 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Principle

This method employs Solid-Phase Extraction (SPE) for the efficient extraction of this compound from biological matrices such as plasma or urine.[5][6] The cleaned-up extract is then subjected to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for separation, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.

Experimental Workflow

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) ISTD Add Internal Standard Sample->ISTD Pretreat Pre-treatment (Acidification) ISTD->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Elute Elution SPE->Elute Evap Evaporation & Reconstitution Elute->Evap HPLC RP-HPLC Separation Evap->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MSMS Tandem MS Detection (MRM) ESI->MSMS Quant Quantification MSMS->Quant Report Reporting Quant->Report

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Detailed Protocol: Sample Preparation using Solid-Phase Extraction (SPE)
  • Sample Pre-treatment:

    • To 500 µL of plasma or urine sample, add 50 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled analog of the analyte).

    • Acidify the sample by adding 100 µL of 2% formic acid in water.[5] This step ensures that the carboxylic acid group is protonated, which enhances its retention on the reversed-phase SPE sorbent.

    • Vortex the sample for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by sequentially passing 3 mL of methanol followed by 3 mL of deionized water.[5] Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.[5] This step is crucial for reducing matrix effects.

  • Elution:

    • Elute the analyte and the internal standard with 2 mL of methanol into a clean collection tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[5] Vortex for 1 minute to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterRecommended SettingRationale
Column C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 2.6 µm)Provides good retention and separation for moderately polar compounds like the analyte.[7]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape and ionization efficiency.[2][8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography.[8]
Gradient Elution 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% BA gradient elution allows for the effective separation of the analyte from potential interferences.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Injection Volume 5 µL
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.

Mass Spectrometry (MS) Conditions:

ParameterRecommended SettingRationale
Ionization Source Electrospray Ionization (ESI), Negative Ion ModeThe carboxylic acid group is readily deprotonated, making negative ion mode suitable for this analyte.[5]
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 350°C
MRM Transitions To be determined by direct infusion of a standard solution of this compound. A precursor ion ([M-H]⁻) and at least two product ions should be selected for quantification and confirmation.MRM provides high selectivity and sensitivity for quantitative analysis.[1]
Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards.[7] Key validation parameters include:

ParameterDescriptionAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99[1]
Accuracy The closeness of the test results to the true value.Within ±15% of the nominal value (±20% at the LLOQ)[9]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) < 15% (< 20% at the LLOQ)[9][10]
Limit of Detection (LOD) The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated.Signal-to-Noise Ratio (S/N) ≥ 3[1]
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio (S/N) ≥ 10[1]
Selectivity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No significant interfering peaks at the retention time of the analyte and IS.
Recovery The extraction efficiency of an analytical process, reported as a percentage.Consistent and reproducible across the concentration range.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.Should be minimized and consistent.

Hypothetical Quantitative Data Summary:

ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
LOD 0.3 ng/mL
LOQ 1.0 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (%) 90 - 110%
Recovery (%) > 85%

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method (Alternative)

Principle

For GC-MS analysis, the non-volatile this compound must be derivatized to increase its volatility and thermal stability. A common approach is silylation, which converts the hydroxyl and carboxylic acid groups to their corresponding trimethylsilyl (TMS) ethers and esters. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer.

Experimental Workflow

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Liquid-Liquid Extraction (LLE) Sample->Extraction Deriv Derivatization (Silylation) Extraction->Deriv GC GC Separation Deriv->GC EI Electron Ionization (EI) GC->EI MS MS Detection EI->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: Workflow for the quantification of this compound by GC-MS.

Detailed Protocol: Sample Preparation and Derivatization
  • Liquid-Liquid Extraction (LLE):

    • To 500 µL of sample, add an internal standard and acidify with 100 µL of 1M HCl.

    • Add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate).

    • Vortex vigorously for 2 minutes.

    • Centrifuge to separate the phases.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Derivatization:

    • To the dried residue, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 60-70°C for 30 minutes.

    • Cool to room temperature before injection into the GC-MS.

Detailed Protocol: GC-MS Analysis

Gas Chromatography (GC) Conditions:

ParameterRecommended Setting
Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[3]
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Injector Temp. 250°C

Mass Spectrometry (MS) Conditions:

ParameterRecommended Setting
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temp. 230°C
Scan Mode Selected Ion Monitoring (SIM) for quantification

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of this compound in biological matrices. The detailed LC-MS/MS protocol offers a robust and sensitive method suitable for regulated bioanalysis. The alternative GC-MS method, while requiring derivatization, presents another viable option. The choice between these methods will depend on the specific requirements of the study and the available instrumentation. Proper method validation is crucial to ensure the reliability and accuracy of the generated data, which is fundamental to the successful progression of drug development programs.

References

  • Agilent Technologies. (n.d.). Bioanalytical Sample Preparation.
  • Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods for Strontium. In Toxicological Profile for Strontium.
  • Chen, Y., et al. (2012). Liquid Chromatography – Mass Spectrometry Method for the Simultaneous Determination and Confirmation of Seven Active Components. Semantic Scholar.
  • Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices.
  • ResearchGate. (n.d.). Validation of HPLC methods in pharmaceutical analysis. Retrieved from [Link]

  • Agilent Technologies. (2018). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup.
  • BenchChem. (2025). Quantitative Analysis of 7-Oxo-7-(9-phenanthryl)heptanoic acid using LC-MS.
  • Al-Salami, H., et al. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. PubMed Central. Retrieved from [Link]

  • Wójcik, A., et al. (2021). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Semantic Scholar.
  • Novakova, L., & Vlckova, H. (2016). Advances in Sample Preparation for Biological Fluids. LCGC International. Retrieved from [Link]

  • Ozkan, E., et al. (2020). GC-MS analysis of seven metabolites for the screening of pregnant women with Down Syndrome fetuses. PubMed. Retrieved from [Link]

  • Rajeswari, G., et al. (2018). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. Research Journal of Pharmacy and Technology.
  • Ali, A., et al. (2021). LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. PubMed Central. Retrieved from [Link]

  • Singh, S., et al. (2012). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. PubMed Central. Retrieved from [Link]

  • Wang, Y., et al. (2022). Simultaneous Determination of Seven Phenolic Acids, Two Flavonoids, and Tussilagone in Rat Plasma after Administration of Farfarae Flos Extract by LC–MS/MS. National Institutes of Health. Retrieved from [Link]

  • Oboh, G., et al. (2020). Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicate. Journal of Pharmacy & Pharmacognosy Research.
  • Zhang, Y., et al. (2022). Quantitative analysis of seven free short-chain fatty acids in infant formula using GC-MS/MS. Food Chemistry.
  • ResearchGate. (n.d.). A modified RP-HPLC method for determination of pKa values of synthesized β-hydroxy-β-arylalkanoic acids. Retrieved from [Link]

  • Google Patents. (2019). CN110243970B - HPLC method for simultaneously determining 7 organic acids in pinellia ternata.
  • Broeckling, C. D., et al. (2014). Analytical methods for quantitation of prenylated flavonoids from hops. PubMed Central. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 7-Hydroxy-7-phenylheptanoic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic applications of 7-Hydroxy-7-phenylheptanoic acid in the field of asymmetric synthesis. While direct literature on the use of this specific molecule is nascent, its structural motifs—a chiral hydroxyl group and a carboxylic acid—position it as a valuable, yet underutilized, chiral building block. This guide presents a logical and scientifically grounded framework for its enantioselective synthesis and subsequent application. We will detail robust protocols for the asymmetric reduction of the precursor keto acid, its potential deployment as a chiral ligand, and its conversion into valuable chiral γ-lactones. The causality behind experimental choices is elucidated to empower researchers to adapt and innovate upon these methodologies.

Introduction: The Strategic Value of this compound

Chiral γ-hydroxy carboxylic acids are pivotal intermediates in the synthesis of a multitude of biologically active molecules and complex natural products. The stereochemistry of the hydroxyl group often dictates the biological efficacy and pharmacological profile of the final compound. This compound, with its defined stereocenter at the C7 position, offers a unique scaffold combining a lipophilic phenyl group and a functional carboxylic acid handle. This structure is particularly amenable to further synthetic transformations, making it a high-potential, yet underexplored, tool in the asymmetric synthesis toolkit.

This guide is structured to provide a complete workflow, from the synthesis of the chiral acid to its application, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Enantioselective Synthesis of this compound

The most direct route to enantiomerically enriched this compound is through the asymmetric reduction of its prochiral precursor, 7-oxo-7-phenylheptanoic acid. Two highly reliable and well-documented methods for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.

Synthesis of the Precursor: 7-Oxo-7-phenylheptanoic Acid

The synthesis of the starting keto acid can be achieved via a Friedel-Crafts acylation of benzene with a derivative of heptanedioic acid.[1]

Experimental Protocol: Friedel-Crafts Acylation

  • Preparation of Heptanedioic Acid Monochloride: To a solution of heptanedioic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.1 equivalents) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours or until gas evolution ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

  • Friedel-Crafts Acylation: To a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous benzene (used as both solvent and reactant) at 0 °C, add the crude heptanedioic acid monochloride dropwise. The reaction mixture is stirred at room temperature for 4-6 hours.

  • Work-up: The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford pure 7-oxo-7-phenylheptanoic acid.[2]

Asymmetric Reduction of 7-Oxo-7-phenylheptanoic Acid

The CBS reduction is a highly effective method for the enantioselective reduction of prochiral ketones using a chiral oxazaborolidine catalyst and a borane source.[3][4][5]

dot

CBS_Reduction_Workflow CBS_catalyst (S)-CBS Catalyst Reaction_vessel Anhydrous THF -20 °C to RT CBS_catalyst->Reaction_vessel Catalytic amount Borane BH3·THF Borane->Reaction_vessel Stoichiometric Keto_acid 7-Oxo-7-phenylheptanoic Acid Keto_acid->Reaction_vessel Quench Methanol Quench Reaction_vessel->Quench Purification Column Chromatography Quench->Purification Product (R)-7-Hydroxy-7-phenylheptanoic Acid Purification->Product

Caption: Workflow for the CBS Reduction.

Experimental Protocol: CBS Reduction

  • Reaction Setup: To a flame-dried, three-necked flask under an argon atmosphere, add a solution of (S)-(-)-2-methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -20 °C.

  • Addition of Borane: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.2 equivalents) to the catalyst solution and stir for 15 minutes.

  • Substrate Addition: A solution of 7-oxo-7-phenylheptanoic acid (1.0 equivalent) in anhydrous THF is added dropwise over 30 minutes, maintaining the temperature at -20 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of methanol at 0 °C.

  • Work-up and Purification: The mixture is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with 1 M HCl, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched (R)-7-Hydroxy-7-phenylheptanoic acid.

This method employs a chiral ruthenium-diphosphine-diamine complex to catalyze the hydrogenation of ketones with high enantioselectivity.[6][7][8]

dot

Noyori_Hydrogenation_Workflow Ru_catalyst RuCl2[(S)-BINAP] Reaction_conditions Methanol/Base H₂ (50 atm), 50 °C Ru_catalyst->Reaction_conditions Pre-catalyst DPEN (S,S)-DPEN DPEN->Reaction_conditions Chiral Ligand Keto_acid 7-Oxo-7-phenylheptanoic Acid Keto_acid->Reaction_conditions Solvent_removal Solvent Removal Reaction_conditions->Solvent_removal Purification Crystallization/Chromatography Solvent_removal->Purification Product (R)-7-Hydroxy-7-phenylheptanoic Acid Purification->Product

Caption: Workflow for Noyori Asymmetric Hydrogenation.

Experimental Protocol: Noyori Asymmetric Hydrogenation

  • Catalyst Preparation: In a glovebox, a high-pressure reactor is charged with RuCl₂[(S)-BINAP] (0.005 equivalents), (S,S)-DPEN (0.005 equivalents), and a solution of potassium tert-butoxide in methanol. The mixture is stirred to form the active catalyst.

  • Reaction: A solution of 7-oxo-7-phenylheptanoic acid (1.0 equivalent) in methanol is added to the reactor.

  • Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to 50 atm of H₂. The reaction is heated to 50 °C and stirred for 12-24 hours.

  • Work-up and Purification: After cooling and venting the reactor, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a dilute acid solution. The organic layer is dried and concentrated. The product is purified by crystallization or column chromatography.

ParameterCBS ReductionNoyori Asymmetric Hydrogenation
Catalyst Chiral OxazaborolidineRu-BINAP-Diamine Complex
Reductant Borane (BH₃·THF)Hydrogen Gas (H₂)
Temperature -20 °C to Room Temp50 °C
Pressure AtmosphericHigh Pressure (50 atm)
Typical ee >95%>98%
Functional Group Tol. GoodExcellent

Table 1: Comparison of Asymmetric Reduction Methods.

Application as a Chiral Ligand

Chiral hydroxy acids can serve as effective ligands in various asymmetric transformations. A plausible application for enantiopure this compound is as a chiral ligand in the enantioselective addition of diethylzinc to aldehydes, a fundamental C-C bond-forming reaction.[9][10][11]

dot

Chiral_Ligand_Application start Start ligand_prep Ligand Preparation: (R)-7-Hydroxy-7-phenylheptanoic acid + Ti(OiPr)4 start->ligand_prep reaction Asymmetric Addition: Benzaldehyde + Diethylzinc -20 °C to 0 °C in Toluene ligand_prep->reaction workup Work-up: Aqueous NH4Cl quench, Extraction reaction->workup analysis Analysis: Chiral HPLC for ee determination workup->analysis product Chiral Secondary Alcohol analysis->product

Caption: Workflow for Application as a Chiral Ligand.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

  • Ligand-Titanium Complex Formation: To a solution of (R)-7-Hydroxy-7-phenylheptanoic acid (0.2 equivalents) in anhydrous toluene at room temperature, add titanium(IV) isopropoxide (Ti(OiPr)₄, 0.2 equivalents). Stir the mixture for 30 minutes.

  • Reaction Setup: Cool the solution to -20 °C. Add diethylzinc (1.0 M in hexanes, 2.2 equivalents) dropwise and stir for another 30 minutes.

  • Aldehyde Addition: Add benzaldehyde (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction Progress: Stir the reaction at 0 °C and monitor its progress by TLC.

  • Quenching and Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is warmed to room temperature and filtered through a pad of celite. The filtrate is extracted with ethyl acetate.

  • Purification and Analysis: The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography. The enantiomeric excess (ee) of the resulting 1-phenyl-1-propanol is determined by chiral HPLC analysis.

Synthesis of Chiral γ-Lactones

Chiral γ-lactones are valuable synthetic intermediates. Enantiopure this compound can be readily converted to the corresponding γ-lactone through intramolecular esterification (lactonization).

Experimental Protocol: Acid-Catalyzed Lactonization

  • Reaction Setup: A solution of (R)-7-Hydroxy-7-phenylheptanoic acid (1.0 equivalent) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Catalyst Addition: A catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equivalents) is added.

  • Lactonization: The mixture is heated to reflux, and water is removed azeotropically. The reaction is monitored by TLC until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude lactone is purified by column chromatography or distillation.

Conclusion

While this compound may not yet have a broad documented history in asymmetric synthesis, its structure presents clear and compelling opportunities. This guide provides a robust, experimentally grounded framework for its enantioselective synthesis and subsequent utilization. The detailed protocols for asymmetric reduction, application as a chiral ligand, and conversion to a chiral lactone are based on highly reliable and extensively validated methodologies. It is our hope that these application notes will serve as a catalyst for further exploration and innovation, unlocking the full potential of this versatile chiral building block in the synthesis of complex, high-value molecules.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(26), 7925–7926. [Link]

  • Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856–5858. [Link]

  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]

  • Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.
  • Delgado, A., & Claver, C. (2005). The CBS reduction: a versatile and reliable tool for the synthesis of enantiopure alcohols. Perspectives on the Mechanistic Aspects. Chirality, 17(S1), S103-S111.
  • Exploring 7-Oxo-7-Phenylheptanoic Acid: Properties and Applications. (n.d.). Retrieved from [Link]

  • Noyori Asymmetric Hydrogenation. (2014, October 16). Chem-Station Int. Ed. [Link]

  • Noyori Hydrogenation. (n.d.). NROChemistry. Retrieved from [Link]

  • Noyori Hydrogenation. (2022, April 23). [Video]. YouTube. [Link]

  • Asymmetric hydrogenation. (2023, November 29). In Wikipedia. [Link]

  • Understanding the Role of 7-Oxo-7-Phenylheptanoic Acid in Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • New Catalysts Derived from Natural Products as Highly Stereoselective Chiral Inductors for Diethylzinc Addition to Aromatic Aldehydes. (2014). Journal of the Brazilian Chemical Society, 25(12), 2269-2276. [Link]

  • Stereoselective Addition of Diethylzinc to Aldehydes Using Chiral β-Hydroxy-2-oxazolines as Catalysts. (2015). Journal of the Brazilian Chemical Society, 26(1), 165-170. [Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (2023). Molecules, 28(15), 5789. [Link]

  • Stereoselective Addition of Diethylzinc to Aldehydes Using Chiral β-Hydroxy-2-oxazolines as Catalysts. (2015). Journal of the Brazilian Chemical Society, 26(1), 165-170. [Link]

  • Lactone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification. (2022). Journal of the American Chemical Society, 144(42), 19557–19568. [Link]

Sources

Application Notes and Protocols: 7-Hydroxy-7-phenylheptanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Hybrid Scaffold

In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is a cornerstone of innovation. 7-Hydroxy-7-phenylheptanoic acid, a molecule combining the structural features of a long-chain carboxylic acid, a phenyl group, and a secondary benzylic alcohol, represents a promising, yet underexplored, scaffold for drug discovery. While direct literature on its biological activity is sparse, a detailed analysis of its constituent chemical motifs provides a strong foundation for predicting its potential applications and for designing robust experimental protocols to validate these hypotheses.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering insights into the prospective medicinal chemistry applications of this compound. By dissecting its structural relationship to established pharmacologically active molecules, we will delineate potential therapeutic avenues, including its use as an anti-inflammatory agent, an antimicrobial scaffold, and a chiral building block for complex syntheses. The protocols provided herein are designed to be self-validating, guiding the user through the logical progression of synthesis, characterization, and biological evaluation.

Structural Analogs and Predicted Bioactivity

The therapeutic potential of this compound can be inferred from the known activities of structurally related compounds. Its immediate precursor, 7-oxo-7-phenylheptanoic acid , is a key intermediate in the synthesis of Seratrodast , a thromboxane A2 (TXA2) receptor antagonist used in the treatment of asthma.[1][2] This relationship strongly suggests that this compound could serve as a valuable starting material for a new generation of anti-inflammatory and anti-asthmatic drugs.

Furthermore, the presence of the phenylalkanoic acid moiety is a common feature in a class of nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4] The benzylic alcohol functional group also confers specific properties, as seen in benzyl alcohol itself, which is utilized as a bacteriostatic preservative and a local anesthetic.[5][6][7] The long-chain hydroxy acid backbone is a feature found in biodegradable polymers and serves as a chiral precursor in the synthesis of various pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors.[8][9]

This confluence of structural motifs within a single molecule suggests a multifaceted pharmacological profile for this compound, warranting its investigation as a potential therapeutic agent.

Application I: A Novel Scaffold for Anti-Inflammatory Agents

Causality of Experimental Design: The structural similarity of this compound to the precursor of Seratrodast, a known TXA2 receptor antagonist, provides a compelling rationale for investigating its anti-inflammatory potential.[1][2] The heptanoic acid chain allows for interaction with hydrophobic pockets in target proteins, while the hydroxyl and carboxyl groups can form key hydrogen bonds.

Hypothesized Mechanism of Action

We hypothesize that this compound may act as a modulator of inflammatory pathways, potentially through the inhibition of enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), or by antagonizing pro-inflammatory receptors like the thromboxane A2 receptor. The secondary alcohol could play a crucial role in binding to the active site of these targets.

Diagram: Proposed Anti-Inflammatory Workflow

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Validation A Synthesis of this compound B Purification & Spectroscopic Characterization (NMR, MS) A->B C COX/LOX Inhibition Assays B->C D Thromboxane A2 Receptor Binding Assay B->D E Cytokine Release Assay in Macrophages B->E F Carrageenan-Induced Paw Edema Model C->F G Arachidonic Acid-Induced Ear Edema Model D->G G cluster_0 Initial Screening cluster_1 Derivatization cluster_2 SAR Studies A Synthesis of this compound B MIC/MBC Determination against Bacterial Panel A->B C Esterification of Carboxylic Acid B->C D Amidation of Carboxylic Acid B->D E Etherification of Hydroxyl Group B->E F Screening of Derivatives C->F D->F E->F G Identification of Lead Compounds F->G G cluster_0 Chiral Resolution cluster_1 Enantiopurity Analysis cluster_2 Application in Synthesis A Racemic this compound B Diastereomeric Salt Formation with Chiral Amine A->B C Separation of Diastereomers B->C D Liberation of Enantiomers C->D E Chiral HPLC Analysis D->E F Use of (R)- or (S)-enantiomer as a Chiral Precursor D->F G Synthesis of a Target Molecule F->G

Sources

Application Note: Robust Derivatization Strategies for the GC-MS Analysis of 7-Hydroxy-7-phenylheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the chemical derivatization of 7-Hydroxy-7-phenylheptanoic acid prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar functional groups—a hydroxyl (-OH) and a carboxylic acid (-COOH)—this analyte exhibits low volatility and poor thermal stability, making direct GC-MS analysis challenging.[1][2][3] Derivatization is a critical step to convert these polar groups into less polar, more volatile, and more thermally stable derivatives, enabling sharp chromatographic peaks and reliable quantification.[3][4][5] This document outlines two robust silylation protocols using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), respectively. We delve into the rationale behind procedural choices, provide step-by-step protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific analytical needs.

Introduction: The Challenge of Analyzing Polar Analytes by GC-MS

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation, identification, and quantification of a wide range of volatile and semi-volatile organic compounds.[6][7] However, its application is limited for compounds containing polar functional groups, such as carboxylic acids and alcohols.[4][8] These groups lead to strong intermolecular hydrogen bonding, which significantly decreases a molecule's volatility.[1][9] Furthermore, direct injection of such compounds into a hot GC inlet can lead to thermal degradation, peak tailing due to interactions with active sites in the GC system, and poor chromatographic resolution.[1][3]

This compound possesses both a secondary alcohol and a carboxylic acid moiety, making it a prime candidate for derivatization. The primary goal of derivatization in this context is to replace the active hydrogen atoms on the hydroxyl and carboxyl groups with non-polar protecting groups.[3][5][10] This chemical modification disrupts hydrogen bonding, thereby increasing the analyte's volatility and thermal stability, leading to improved chromatographic performance and detection sensitivity.[5][11] Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is one of the most common and effective derivatization techniques for this purpose.[10][12][13]

Silylation: A Versatile Derivatization Technique

Silylation involves reacting the analyte with a silylating agent, which donates a TMS group [-(CH₃)₃Si].[13] This process converts polar -OH and -COOH groups into their corresponding TMS-ethers and TMS-esters, which are significantly more volatile and less polar.[10][13]

Mechanism of Silylation with BSTFA: The reaction proceeds via a nucleophilic attack of the oxygen from the hydroxyl or carboxyl group on the silicon atom of the silylating agent. This forms a bimolecular transition state, leading to the formation of the silylated derivative and a volatile, non-interfering by-product.[13]

G Analyte R-OH / R-COOH (this compound) TMS_Derivative R-O-TMS / R-COO-TMS (Volatile Derivative) Analyte->TMS_Derivative + BSTFA BSTFA BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) Byproduct MSTFA (By-product)

Caption: Silylation reaction of active hydrogen groups with BSTFA.

Comparative Overview of Silylation Reagents

Two of the most powerful and commonly used silylating agents for GC-MS are BSTFA and MSTFA.[14] Both are highly effective for derivatizing alcohols and carboxylic acids.[12][15]

FeatureBSTFA (+ TMCS)MSTFA
Reactivity Very strong silylating agent. The addition of TMCS as a catalyst increases reactivity, especially for hindered groups.[16][17]Considered the most volatile TMS-amide available, leading to less chromatographic interference from by-products.[9][18]
By-products N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide. These are volatile and generally do not interfere with chromatography.[13]N-methyl-N-trimethylsilyltrifluoroacetamide. Highly volatile, minimizing interference.[9]
Moisture Sensitivity Extremely sensitive to moisture, which can consume the reagent and lead to incomplete derivatization.[1][12][13]Highly sensitive to moisture. Anhydrous conditions are critical for successful derivatization.[9]
Catalyst Often used with a catalyst like TMCS (1-10%) to enhance the derivatization of sterically hindered or less reactive groups.[13][16][18]Can be used alone but is also effective with catalysts for difficult derivatizations.
Applications Broadly applicable for alcohols, phenols, carboxylic acids, amines, and amides.[13]Excellent for a wide range of compounds including organic acids and sugars.[12][14]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of this compound. It is imperative that all glassware is thoroughly dried and that anhydrous solvents and reagents are used throughout the procedures to prevent hydrolysis of the silylating agents and derivatives.[1][19]

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol is a robust general-purpose method suitable for both the hydroxyl and carboxylic acid groups on the target analyte. The TMCS catalyst ensures a more complete and rapid reaction.[16][17]

Materials:

  • This compound sample

  • BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

  • Anhydrous Pyridine or Acetonitrile (as solvent)

  • Reaction vials (2 mL) with PTFE-lined screw caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample, add 100 µL of anhydrous pyridine or acetonitrile to dissolve the analyte.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. Ensure a molar excess of the silylating reagent to the active hydrogens in the sample (a 2:1 molar ratio is a good starting point).

  • Reaction Incubation: Tightly cap the vial immediately and vortex for 30 seconds. Heat the mixture at 70°C for 60 minutes in a heating block.[20] Reaction time and temperature may be optimized for specific sample matrices.

  • Cooling: Allow the vial to cool to room temperature.

  • GC-MS Analysis: The derivatized sample is now ready for direct injection into the GC-MS system. If the concentration is high, the sample can be diluted with a suitable anhydrous solvent (e.g., hexane or ethyl acetate).

Protocol 2: Silylation using MSTFA

MSTFA is another powerful silylating agent, and its by-products are highly volatile, which can be advantageous for minimizing chromatographic interferences.[9][18]

Materials:

  • This compound sample

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)

  • Anhydrous Pyridine (as solvent and catalyst)

  • Reaction vials (2 mL) with PTFE-lined screw caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • Vortex mixer

Procedure:

  • Sample Preparation: Prepare the sample as described in Protocol 1, Step 1, ensuring it is completely dry.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to the dried sample.

  • Derivatization: Add 100 µL of MSTFA to the vial.

  • Reaction Incubation: Tightly cap the vial, vortex briefly, and heat at 60°C for 45 minutes.[9]

  • Cooling: Allow the vial to cool to room temperature.

  • GC-MS Analysis: The sample can be injected directly into the GC-MS.

Workflow and Data Presentation

The overall experimental workflow is crucial for achieving reproducible and accurate results.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Sample (e.g., in solution or solid) dry Evaporate to Dryness (Nitrogen Stream) start->dry add_solvent Add Anhydrous Solvent (e.g., Pyridine) dry->add_solvent add_reagent Add Silylating Reagent (BSTFA/TMCS or MSTFA) add_solvent->add_reagent vortex Vortex to Mix add_reagent->vortex heat Heat Reaction Vial (e.g., 70°C for 60 min) vortex->heat cool Cool to Room Temp. heat->cool inject Inject into GC-MS cool->inject acquire Data Acquisition inject->acquire process Data Processing acquire->process

Caption: General workflow for derivatization and GC-MS analysis.

Suggested GC-MS Parameters:

ParameterSettingRationale
GC Column 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessA standard non-polar to mid-polar column suitable for a wide range of derivatized compounds.[21]
Injection Mode SplitlessFor trace-level analysis to maximize analyte transfer to the column.
Inlet Temperature 250 - 280°CHigh enough to ensure rapid volatilization of the derivatized analyte without causing thermal degradation.
Carrier Gas Helium, constant flow rate of 1.0 - 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 80°C (hold 2 min), Ramp: 10°C/min to 300°C (hold 5 min)A starting point to be optimized based on analyte retention time and separation from matrix components.
MS Source Temp. 230°CStandard temperature for electron ionization (EI) sources.
MS Quad Temp. 150°CStandard temperature for the quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI), 70 eVStandard ionization energy for generating reproducible mass spectra for library matching.
Scan Range m/z 50 - 650A wide enough range to capture the molecular ion and key fragment ions of the derivatized analyte.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No or low product peak Presence of moisture in sample or reagents.Ensure sample is completely dry. Use fresh, anhydrous reagents and solvents.[1][19]
Insufficient reagent amount or reaction time/temperature.Increase molar excess of silylating agent. Optimize reaction time and temperature.
Degraded derivatizing reagent.Use a fresh vial of reagent. Check for a large reagent peak in the chromatogram.[1]
Peak tailing Incomplete derivatization.Re-optimize the derivatization protocol (time, temp, reagent amount).
Active sites in the GC inlet or column.Use a deactivated inlet liner. Condition the GC column.
Multiple derivative peaks Incomplete derivatization leading to partially silylated products.Increase reaction time, temperature, or catalyst concentration to drive the reaction to completion.

Conclusion

The derivatization of this compound is an essential step for successful analysis by GC-MS. Silylation with either BSTFA (+TMCS) or MSTFA provides an effective means to increase analyte volatility and thermal stability, resulting in improved chromatographic performance. The choice between the two reagents may depend on the specific sample matrix and potential for interferences, with MSTFA offering the advantage of more volatile by-products. By following the detailed protocols and workflow outlined in this application note, researchers and drug development professionals can achieve reliable and reproducible quantification of this and similar hydroxy-phenylalkanoic acids.

References

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  • PubMed. "Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects." Available at: [Link]

  • MDPI. "Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling." Available at: [Link]

  • University of Colorado Boulder. "GC Derivatization." Available at: [Link]

  • YouTube. "Derivatization in Gas Chromatography (Part II)." Available at: [Link]

  • Labinsights. "Acylation Reagents for Gas Chromatography." Available at: [Link]

  • PubMed Central. "From Complexity to Clarity: Expanding Metabolome Coverage With Innovative Analytical Strategies." Available at: [Link]

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  • ResearchGate. "Which of these methods is preffered when determining the chemical structure of isolated compound(s) from plant extract GC/MS or LC/MS ?" Available at: [Link]

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  • Journal of Pharmacy & Pharmacognosy Research. "Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicate." Available at: [Link]

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  • PubMed. "Quantitative analysis of seven free short-chain fatty acids in infant formula using GC-MS/MS." Available at: [Link]

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Application Note: A Systematic Approach to the Chiral HPLC Separation of 7-Hydroxy-7-phenylheptanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The enantiomeric composition of drug candidates is a critical quality attribute, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1][2] 7-Hydroxy-7-phenylheptanoic acid is a chiral carboxylic acid containing a hydroxyl group at its stereogenic center. Its structure presents a dual challenge and opportunity for chiral recognition in High-Performance Liquid Chromatography (HPLC). This document provides a comprehensive, field-proven guide for developing a robust and reliable chiral HPLC method for the separation of its enantiomers.

As a Senior Application Scientist, this guide is structured not as a rigid protocol but as a systematic method development workflow. We will explore the causal relationships between analyte properties, chiral stationary phase (CSP) selection, and mobile phase composition to empower researchers to develop a validated method from first principles. The direct separation of enantiomers on a CSP is the most widely adopted and efficient strategy in modern chromatography, and will be the focus of this guide.[3]

Analyte Characterization: The Key to Method Development

The molecular structure of this compound dictates our separation strategy. Its key functional groups for chiral recognition are:

  • Carboxylic Acid (-COOH): This acidic group is the primary handle for creating strong, selective interactions with specific CSPs, particularly through ionic bonding.

  • Hydroxyl Group (-OH): Located at the chiral center, this group can participate in hydrogen bonding.

  • Phenyl Group (-C₆H₅): This aromatic ring can engage in π-π stacking interactions.

The presence of the ionizable carboxylic acid makes this analyte an ideal candidate for CSPs that operate on an anion-exchange mechanism or those with selectors capable of strong ionic and hydrogen-bonding interactions.

The Chiral Method Development Workflow: A Multi-Modal Screening Approach

Developing a chiral separation is often an empirical process; however, a systematic screening protocol drastically increases the probability of success and reduces development time.[4] Our approach is to screen a curated set of CSPs with diverse chemistries under several mobile phase conditions.

Chiral_Method_Development_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mobile Phase Evaluation cluster_2 Phase 3: Optimization & Validation Analyte Analyte: This compound CSP_Screen CSP Screening Analyte->CSP_Screen Select CSPs based on -COOH functionality CSP1 Anion-Exchange CSP (e.g., CHIRALPAK QN-AX) CSP_Screen->CSP1 CSP2 Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC V2) CSP_Screen->CSP2 CSP3 Polysaccharide CSP (e.g., CHIRALPAK AD-H) CSP_Screen->CSP3 MP_Screen1 Mobile Phase Screen: - Polar Organic - Reversed-Phase CSP1->MP_Screen1 MP_Screen2 Mobile Phase Screen: - Polar Ionic - Reversed-Phase CSP2->MP_Screen2 MP_Screen3 Mobile Phase Screen: - Normal Phase - Polar Organic CSP3->MP_Screen3 Optimization Optimize Parameters: - Mobile Phase Ratio - Additives (Acid/Base) - Flow Rate - Temperature MP_Screen1->Optimization Partial or full separation achieved MP_Screen2->Optimization Partial or full separation achieved MP_Screen3->Optimization Partial or full separation achieved Validation Method Validation Optimization->Validation

Caption: A systematic workflow for chiral HPLC method development.

Protocol Part 1: Chiral Stationary Phase (CSP) Screening

The cornerstones of successful chiral separations are the diverse stationary phases available.[5] For an acidic analyte like this compound, the following CSP classes offer the highest probability of success.

Recommended Chiral Stationary Phases
CSP ClassRecommended Column ExamplePrimary Interaction Mechanism(s)Reference
Weak Anion-Exchange CHIRALPAK QN-AX / QD-AXIonic interaction, hydrogen bonding, π-π interactions. The protonated selector on the CSP ionically binds with the deprotonated carboxylic acid of the analyte.[6]
Macrocyclic Glycopeptide CHIROBIOTIC V2 / T2Inclusion complexing, ionic interactions, hydrogen bonding. These phases are highly versatile and can operate in multiple mobile phase modes.[7]
Polysaccharide Derivatized CHIRALPAK AD-H / OD-HFormation of diastereomeric complexes within the chiral grooves of the polysaccharide structure, involving hydrogen bonding and π-π interactions.[5]
Pirkle-Type (Brush-Type) Whelk-O 1 / (R,R)π-π interactions (π-acceptor/π-donor), hydrogen bonding, dipole-dipole interactions. These are robust, covalently bonded phases.[7][8]

Protocol Part 2: Mobile Phase Screening & Optimization

For each selected CSP, a screening with different mobile phase compositions is essential to explore the various chiral recognition mechanisms.

Step-by-Step Screening Protocol
  • Prepare Analyte Stock Solution: Dissolve the racemic this compound in Methanol or Ethanol to a concentration of 1.0 mg/mL.

  • Instrument Setup:

    • HPLC System: Standard analytical HPLC or UHPLC system.

    • Detector: UV Detector set to 210 nm and 254 nm. The phenyl group should provide sufficient chromophore.

    • Column Temperature: 25 °C (isothermal).

    • Flow Rate: 1.0 mL/min for standard 4.6 mm ID columns.

    • Injection Volume: 5 µL.

  • Execute Screening Runs: Sequentially install each recommended CSP and run the following mobile phases. Allow the column to equilibrate for at least 20 column volumes before the first injection.

Mobile Phase Screening Table
Mobile Phase ModeCompositionTarget CSPsRationale
Normal Phase (NP) Hexane / Isopropanol (IPA) (90:10, v/v) + 0.1% Trifluoroacetic Acid (TFA)Polysaccharide, Pirkle-TypeEnhances hydrogen bonding and π-π interactions. TFA is added to suppress ionization of the carboxylic acid, improving peak shape.
Polar Organic (PO) Acetonitrile (ACN) + 0.1% TFAPolysaccharide, Pirkle-TypeAn alternative to NP, often providing different selectivity.
Polar Ionic (PIM) Methanol + 0.1% Acetic Acid + 0.05% Triethylamine (TEA)Macrocyclic GlycopeptideUnique to glycopeptide phases, this mode promotes ionic interactions and hydrogen bonding, ideal for ionizable analytes.
Reversed-Phase (RP) ACN / Water (50:50, v/v) with 20 mM Ammonium Acetate, pH 4.5Anion-Exchange, Macrocyclic Glycopeptide, Polysaccharide (RH versions)Promotes ionic and hydrophobic interactions. The buffered pH ensures consistent ionization of the analyte and the stationary phase selector.[6]
Optimization Strategy

Once a partial or baseline separation is observed, optimize the method using the following guidelines:

  • Mobile Phase Ratio: Adjust the ratio of strong to weak solvent (e.g., IPA in Hexane, or ACN in water) to optimize retention time and resolution.

  • Additive Concentration: For ionic modes, vary the acid/base concentration. For acidic analytes on anion-exchange columns, the type and concentration of the acidic additive can significantly impact enantioselectivity.[6]

  • Temperature: Changing the column temperature can alter the thermodynamics of the chiral recognition, sometimes inverting elution order or improving resolution. Test temperatures between 15 °C and 40 °C.

Example Protocol: Separation on an Anion-Exchange CSP

Based on the analyte's structure, a weak anion-exchange CSP like CHIRALPAK QN-AX is a highly promising candidate. The primary interaction mechanism relies on the ionic bond between the negatively charged carboxylate of the analyte and the positively charged chiral selector.

Chiral_Interaction_Mechanism cluster_analyte Analyte: this compound (Anionic) CSP CHIRALPAK QN-AX Selector Quinuclidine Ring (Positively Charged) Analyte Carboxylate Group (-COO⁻) Phenyl Ring Hydroxyl Group (-OH) CSP:f1->Analyte:f0 Primary Interaction: Ionic Bond CSP:f0->Analyte:f1 Secondary Interactions: π-π Stacking CSP:f0->Analyte:f2 Hydrogen Bonding

Caption: Interaction mechanism on a weak anion-exchange CSP.

Detailed Protocol
  • Column: CHIRALPAK QN-AX, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile / Methanol / Acetic Acid / Triethylamine (95 / 5 / 0.3 / 0.2, v/v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: 1.0 mg/mL of racemic this compound in Methanol.

Rationale for Choices:

  • CHIRALPAK QN-AX: Specifically designed for acidic compounds, leveraging a strong ionic interaction for high selectivity.[6]

  • Mobile Phase: A polar organic mobile phase is used. Acetic acid acts as a counter-ion and ensures the analyte is deprotonated (anionic), while triethylamine protonates the chiral selector. The small amount of Methanol can modulate the hydrogen-bonding interactions.

Conclusion

This application note provides a systematic and robust framework for developing a chiral HPLC separation method for this compound. By understanding the analyte's chemical properties and employing a logical screening protocol across well-chosen chiral stationary phases and mobile phase modes, researchers can efficiently achieve baseline separation. The key to success lies in leveraging the strong ionic character of the carboxylic acid group with a complementary CSP, such as a weak anion-exchanger or a macrocyclic glycopeptide in polar ionic mode.

References

  • Title: Enantiomer separation of acidic compounds Source: Daicel Chiral Technologies URL
  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

  • Title: HPLC Technical Tip: Chiral Method Development Source: Phenomenex URL: [Link]

  • Title: Chiral HPLC Method Development Source: I.B.S. Analytical URL: [Link]

  • Title: Chiral Chromatography Source: Chemistry LibreTexts URL: [Link]

  • Title: Chiral HPLC Column Source: Phenomenex URL: [Link]

  • Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

  • Title: CHIRAL STATIONARY PHASES Source: Regis Technologies URL: [Link]

  • Title: Exploring Ethyl 7-Hydroxy-7-Phenylheptanoate: Properties and Applications Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Application Notes: Chiral Source: LCGC International URL: [Link]

  • Title: Chiral HPLC separation: strategy and approaches Source: Chiralpedia URL: [Link]

  • Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL: [Link]

Sources

Application Note & Protocol: Synthesis of 7-Hydroxy-7-phenylheptanoic Acid Esters via the Reformatsky Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance and Synthetic Strategy

7-Hydroxy-7-phenylheptanoic acid and its esters are valuable intermediates in the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors.[1] Their structure, featuring a terminal ester, a long aliphatic chain, and a secondary benzylic alcohol, provides multiple points for further functionalization. This guide provides a detailed, field-proven protocol for the synthesis of these compounds, designed for researchers and drug development professionals.

While several organometallic routes could be envisioned for this synthesis, this protocol focuses on the Reformatsky reaction . This choice is deliberate. The Reformatsky reaction utilizes an organozinc reagent, often called a "Reformatsky enolate," which is generated in situ from an α-halo ester and zinc metal.[2] These organozinc enolates are notably less reactive than their Grignard or organolithium counterparts.[2] This tempered reactivity is advantageous as it prevents undesirable side reactions, such as nucleophilic addition to the ester group of another molecule, ensuring a cleaner reaction profile and higher yield of the desired β-hydroxy ester product.[2][3]

The specific strategy detailed herein involves the reaction of an appropriate δ-haloalkanoate ester with benzaldehyde in the presence of activated zinc. This approach provides a direct and reliable pathway to the target γ-hydroxy ester structure.

The Chemical Principle: The Reformatsky Reaction Mechanism

The synthesis proceeds via a well-established multi-step mechanism:

  • Oxidative Addition: Activated zinc metal undergoes an oxidative addition by inserting itself into the carbon-halogen bond of the δ-haloalkanoate ester. This step forms the crucial organozinc intermediate.[4]

  • Enolate Formation: The resulting organozinc compound rearranges to form a zinc enolate. This species is the key nucleophile in the reaction.[2][4]

  • Nucleophilic Attack: The zinc enolate attacks the electrophilic carbonyl carbon of benzaldehyde. The reaction is believed to proceed through a six-membered, chair-like transition state, which dictates the stereochemistry of the product.[2][4]

  • Acidic Workup: The reaction is quenched with a mild acid. This step protonates the resulting alkoxide to yield the final hydroxyl group and removes any unreacted zinc and zinc salts.[2]

The overall transformation is depicted below.

Reaction_Scheme R1 Ethyl 6-bromohexanoate R2 Benzaldehyde I1 Reformatsky Enolate R1->I1 1. Zn, Toluene R3 Zinc (Zn) P1 Ethyl 7-hydroxy-7-phenylheptanoate I1->P1 2. Benzaldehyde 3. H₃O⁺ workup

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol details the synthesis of Ethyl 7-hydroxy-7-phenylheptanoate. Researchers can adapt this procedure for other esters (e.g., methyl, tert-butyl) by substituting the appropriate starting halo-ester.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityPuritySupplierNotes
Zinc Dust (<10 µm)Zn65.387.85 g (120 mmol)≥98%Sigma-AldrichMust be activated prior to use.
IodineI₂253.81~0.5 g≥99.8%Acros OrganicsFor zinc activation.
Ethyl 6-bromohexanoateC₈H₁₅BrO₂223.1122.3 g (100 mmol)≥97%TCI AmericaStore under inert gas.
BenzaldehydeC₇H₆O106.1210.6 g (100 mmol)≥99%Alfa AesarFreshly distilled recommended.
TolueneC₇H₈O92.14150 mLAnhydrousFisher ScientificInert solvent. THF can also be used.[5]
Hydrochloric AcidHCl36.46~50 mL1 M (aq)VWRFor workup.
Ethyl AcetateC₄H₈O₂88.113 x 100 mLACS Grade-For extraction.
Brine (sat. NaCl)NaCl58.44100 mL--For washing.
Anhydrous Na₂SO₄Na₂SO₄142.04~20 gGranular-For drying.
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser with drying tube (CaCl₂)

  • 250 mL pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas line (Nitrogen or Argon)

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Methodology

Part A: Activation of Zinc

  • Rationale: Commercial zinc dust is often coated with a passivating layer of zinc oxide, which inhibits the reaction. Activation exposes a fresh metal surface.

  • Place the zinc dust (7.85 g) in a 250 mL Erlenmeyer flask.

  • Add 100 mL of 1 M HCl and stir vigorously for 2-3 minutes.

  • Decant the HCl solution and wash the zinc with deionized water (3 x 50 mL), followed by ethanol (2 x 50 mL), and finally diethyl ether (2 x 50 mL).

  • Dry the activated zinc powder under high vacuum for at least 2 hours before use.

Part B: Synthesis and Work-up

G A Setup Apparatus (Flask, Condenser, Dropping Funnel) Under Inert Atmosphere B Charge Flask (Activated Zn, I₂ crystal, 50 mL Toluene) A->B C Prepare Reagent Solution (Benzaldehyde + Ethyl 6-bromohexanoate in 100 mL Toluene) B->C D Initiate Reaction (Add 10% of reagent solution, heat gently) C->D Add to dropping funnel E Maintain Reaction (Slowly add remaining solution, maintain reflux/heat) D->E Observe initiation F Reaction Quench (Cool to 0°C, add 1M HCl) E->F After 2-3h or TLC confirmation G Extraction (Separate layers, extract aqueous phase with Ethyl Acetate) F->G H Washing & Drying (Combine organic layers, wash with brine, dry over Na₂SO₄) G->H I Concentration (Filter and evaporate solvent under reduced pressure) H->I J Purification (Silica Gel Column Chromatography) I->J Crude Product K Characterization (NMR, MS, IR) J->K Pure Product

Caption: Experimental workflow from setup to characterization.

  • Apparatus Setup: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser (with a drying tube), and the dropping funnel. Flame-dry the entire apparatus under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

  • Reaction Initiation: To the flask, add the activated zinc dust (7.85 g), a small crystal of iodine (this helps with initiation), and 50 mL of anhydrous toluene.[4] In the dropping funnel, prepare a solution of freshly distilled benzaldehyde (10.6 g) and ethyl 6-bromohexanoate (22.3 g) in 100 mL of anhydrous toluene.

  • Reaction Execution: Begin vigorous stirring. Add approximately 10% of the solution from the dropping funnel to the zinc suspension. Gently heat the mixture with the heating mantle until the brown color of the iodine disappears and bubbling is observed, indicating the reaction has initiated.

  • Once initiated, add the remainder of the benzaldehyde/bromoester solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.

  • After the addition is complete, heat the reaction mixture at 90°C for an additional 2-3 hours to ensure completion.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl dropwise until all the unreacted zinc has dissolved and the solution becomes clear.

  • Extraction: Transfer the mixture to a 1 L separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine all organic layers and wash with 100 mL of saturated brine solution. Dry the organic phase over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a pale yellow oil.

Part C: Purification

  • Rationale: Column chromatography is essential to remove unreacted starting materials and any potential byproducts.

  • Prepare a silica gel column using a slurry packing method with a hexane/ethyl acetate (9:1) solvent system.

  • Dissolve the crude oil in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford Ethyl 7-hydroxy-7-phenylheptanoate as a clear, colorless oil. A typical yield for this type of reaction is in the range of 70-85%.[4]

Product Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.[6]

TechniqueExpected Results for Ethyl 7-hydroxy-7-phenylheptanoate (C₁₅H₂₂O₃)[1][7]
¹H NMR (CDCl₃, 400 MHz)δ 7.25-7.40 (m, 5H, Ar-H), 4.69 (t, 1H, -CH(OH)-), 4.12 (q, 2H, -O-CH₂-CH₃), 2.30 (t, 2H, -CH₂-COO-), 1.25-1.80 (m, 8H, aliphatic -CH₂-), 1.25 (t, 3H, -O-CH₂-CH₃), ~2.5 (br s, 1H, -OH).
¹³C NMR (CDCl₃, 100 MHz)δ 173.8 (C=O), 144.5 (Ar-C), 128.4 (Ar-CH), 127.5 (Ar-CH), 125.8 (Ar-CH), 74.0 (-CH(OH)-), 60.2 (-O-CH₂-), 38.8, 34.2, 29.0, 25.0 (aliphatic -CH₂-), 14.2 (-CH₃).
Mass Spec. (ESI+)m/z 251.16 [M+H]⁺, 273.14 [M+Na]⁺. Calculated for C₁₅H₂₂O₃: 250.16.
IR Spectroscopy (thin film)ν (cm⁻¹) 3450 (br, O-H stretch), 3030 (sp² C-H stretch), 2935, 2860 (sp³ C-H stretch), 1730 (s, C=O ester stretch), 1495, 1450 (C=C aromatic stretch).

Conclusion

The Reformatsky reaction provides a robust and efficient method for the synthesis of this compound esters. The protocol described is optimized for high yield and purity, leveraging the unique reactivity of organozinc intermediates. By following this detailed guide, researchers can reliably produce these valuable synthetic building blocks for applications in drug discovery and beyond.

References

  • SATHEE. (n.d.). Chemistry Reformatsky Reaction.
  • PHARMD GURU. (n.d.). 28. REFORMATSKY REACTION.
  • Wikipedia. (n.d.). Reformatsky reaction.
  • Cambridge University Press. (n.d.). Reformatsky Reaction.
  • NROChemistry. (n.d.). Reformatsky Reaction.
  • PubChem. (n.d.). Ethyl 7-hydroxy-7-phenylheptanoate. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to the Characterization of Synthesized 7-Oxo-7-(9-phenanthryl)heptanoic Acid.
  • PubChem. (n.d.). Ethyl 7-hydroxy-7-phenylheptanoate | C15H22O3 | CID 15125093.
  • BenchChem. (n.d.). Exploring Ethyl 7-Hydroxy-7-Phenylheptanoate: Properties and Applications.

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Application Notes and Protocols for the Scale-Up Synthesis of 7-Hydroxy-7-phenylheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 7-Hydroxy-7-phenylheptanoic Acid in Drug Discovery and Development

This compound is a valuable bifunctional molecule increasingly recognized for its utility in pharmaceutical research and development. Its structure, featuring a terminal carboxylic acid and a tertiary benzylic alcohol, makes it an ideal building block or linker in the synthesis of more complex drug candidates. The long alkyl chain provides spacing and flexibility, while the hydroxyl and carboxyl groups offer versatile handles for conjugation and derivatization. The presence of a chiral center at the C7 position also opens avenues for stereoselective synthesis and the investigation of stereoisomer-specific biological activity.

The scale-up synthesis of this compound presents unique challenges, primarily related to the management of highly reactive organometallic intermediates and the purification of the polar, non-volatile final product. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the robust and scalable synthesis of this compound, with a focus on the Barbier reaction as a practical and efficient alternative to the traditional Grignard approach.

Synthetic Strategy: A Rationale for Employing the Barbier Reaction

While the Grignard reaction is a cornerstone of carbon-carbon bond formation, its application in a scaled-up setting can be fraught with challenges, including the stringent requirement for anhydrous conditions and the potential for runaway reactions.[1] The Barbier reaction offers a compelling alternative by generating the organometallic reagent in situ, in the presence of the electrophile.[1][2][3] This one-pot approach simplifies the procedure, reduces reaction time, and often exhibits greater tolerance to residual moisture, a significant advantage in large-scale operations.[1][2]

The proposed synthetic route involves the Barbier-type reaction of a 6-halohexanoic acid ester with benzaldehyde, followed by hydrolysis of the ester to yield the desired this compound. This strategy is selected for its operational simplicity and amenability to scale-up.

Visualizing the Synthetic Workflow

cluster_0 PART 1: Reaction Setup cluster_1 PART 2: Barbier Reaction cluster_2 PART 3: Work-up and Hydrolysis cluster_3 PART 4: Purification and Characterization Reaction_Vessel Reaction Vessel (e.g., 22L Jacketed Reactor) Inert_Atmosphere Inert Atmosphere (Nitrogen or Argon) Reaction_Vessel->Inert_Atmosphere Stirring Overhead Stirring Reaction_Vessel->Stirring Temperature_Control Jacketed Temperature Control (-10°C to 25°C) Reaction_Vessel->Temperature_Control Starting_Materials Starting Materials: - Ethyl 6-bromohexanoate - Benzaldehyde - Magnesium Turnings - Anhydrous THF Reaction_Execution Slow, controlled addition of Ethyl 6-bromohexanoate and Benzaldehyde to Magnesium suspension in THF Starting_Materials->Reaction_Execution Quenching Quenching with Saturated Aqueous Ammonium Chloride Reaction_Execution->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Hydrolysis Ester Hydrolysis with Aqueous NaOH Extraction->Hydrolysis Acidification Acidification with Dilute HCl Hydrolysis->Acidification Purification Purification by Column Chromatography Acidification->Purification Characterization Characterization: - NMR (1H, 13C) - IR Spectroscopy - Mass Spectrometry - Purity by HPLC Purification->Characterization

Caption: A logical workflow for the scale-up synthesis of this compound.

Detailed Protocols

PART 1: Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)Notes
Ethyl 6-bromohexanoate98%Sigma-AldrichStore under inert gas.
Benzaldehyde≥99%, redistilledSigma-AldrichRedistill before use to remove benzoic acid.
Magnesium Turnings99.5%Acros OrganicsActivate before use.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeSigma-AldrichDry over sodium/benzophenone ketyl or pass through a solvent purification system.
Saturated Aqueous Ammonium ChlorideReagent GradeFisher Scientific
Sodium HydroxidePellets, ≥97%VWR
Hydrochloric AcidConcentrated, 37%VWR
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
22L Jacketed Glass Reactor-ChemglassEquipped with overhead stirrer, condenser, and addition funnel.
PART 2: Step-by-Step Synthesis Protocol (1 Mole Scale)

1. Reactor Setup and Inerting:

  • Assemble the 22L jacketed glass reactor with an overhead stirrer, a condenser with a nitrogen/argon inlet, a thermocouple, and an addition funnel.

  • Thoroughly dry all glassware in an oven at 120°C overnight and assemble while hot under a stream of inert gas.

  • Purge the assembled reactor with nitrogen or argon for at least 30 minutes to ensure an inert atmosphere.

2. Activation of Magnesium:

  • To the reactor, add magnesium turnings (26.7 g, 1.1 mol).

  • Briefly heat the magnesium under vacuum with a heat gun to drive off any surface moisture and then cool to room temperature under a positive pressure of inert gas.

  • Add a small crystal of iodine to the magnesium turnings. A slight discoloration indicates activation.

  • Add 500 mL of anhydrous THF to the reactor.

3. Barbier Reaction:

  • In the addition funnel, prepare a solution of ethyl 6-bromohexanoate (225.1 g, 1.0 mol) and freshly distilled benzaldehyde (106.1 g, 1.0 mol) in 1 L of anhydrous THF.

  • Slowly add approximately 50 mL of the solution from the addition funnel to the stirring suspension of magnesium in THF.

  • The reaction is initiated when a gentle reflux is observed, and the iodine color disappears. If the reaction does not initiate, gentle warming with a heat gun may be necessary.

  • Once the reaction has initiated, cool the reactor jacket to 10-15°C.

  • Add the remaining solution from the addition funnel dropwise over 2-3 hours, maintaining the internal temperature between 20-25°C.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 1 hour to ensure complete consumption of the starting materials.

4. Work-up and Hydrolysis:

  • Cool the reaction mixture to 0-5°C using the reactor jacket.

  • Slowly and carefully quench the reaction by adding 1 L of saturated aqueous ammonium chloride solution via the addition funnel. Caution: This is an exothermic process, and hydrogen gas may be evolved. Ensure adequate ventilation and maintain a slow addition rate to control the temperature.

  • Once the quenching is complete, transfer the biphasic mixture to a large separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine (1 L), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude ethyl 7-hydroxy-7-phenylheptanoate.

  • To the crude ester, add a solution of sodium hydroxide (60 g, 1.5 mol) in 1 L of water and 500 mL of ethanol.

  • Heat the mixture to reflux for 2-3 hours, or until TLC/LC-MS analysis indicates complete hydrolysis of the ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Wash the aqueous solution with diethyl ether (2 x 500 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer to 0-5°C in an ice bath and slowly acidify to pH 2-3 with concentrated hydrochloric acid.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 500 mL).

  • Combine the organic extracts, wash with brine (1 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

PART 3: Purification Protocol
  • The crude product is purified by flash column chromatography on silica gel.

  • A suitable eluent system is a gradient of hexanes and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity to elute the product.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a viscous oil or a low-melting solid.

Characterization and Data

Parameter Expected Value/Observation
Appearance Colorless to pale yellow viscous oil or low-melting solid
Yield 60-75%
¹H NMR (400 MHz, CDCl₃) δ (ppm) ~7.20-7.40 (m, 5H, Ar-H), ~4.85 (t, 1H, CH-OH), ~2.30 (t, 2H, CH₂-COOH), ~1.20-1.80 (m, 8H, alkyl CH₂)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) ~179 (C=O), ~145 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~126 (Ar-CH), ~76 (C-OH), ~43, ~34, ~29, ~25, ~24 (alkyl CH₂)
IR (neat, cm⁻¹) ν 3400-2500 (br, O-H, COOH), 3350 (br, O-H, alcohol), 3030 (Ar C-H), 2930, 2860 (Alkyl C-H), 1710 (C=O)
Mass Spec (ESI-) m/z [M-H]⁻ calculated for C₁₃H₁₇O₃⁻: 221.12; found: 221.1
Purity (HPLC) ≥95%

Safety and Scale-Up Considerations

The scale-up of organometallic reactions requires meticulous planning and adherence to strict safety protocols.

Hazard Analysis
  • Exothermic Reaction: The formation of the organometallic reagent and its subsequent reaction with benzaldehyde are highly exothermic.[4]

  • Flammable Solvents: Anhydrous THF is highly flammable.

  • Hydrogen Evolution: Quenching the reaction with an aqueous solution will generate flammable hydrogen gas.

  • Reactive Intermediates: The organomagnesium intermediate is highly reactive and sensitive to air and moisture.

Mitigation Strategies
  • Temperature Control: Utilize a jacketed reactor with a reliable cooling system to maintain the desired reaction temperature.

  • Controlled Addition: The slow, dropwise addition of the halide/aldehyde solution is crucial to manage the exotherm.

  • Inert Atmosphere: A continuous positive pressure of an inert gas (nitrogen or argon) must be maintained throughout the reaction.

  • Adequate Ventilation: All operations should be conducted in a well-ventilated fume hood or a walk-in hood suitable for large-scale reactions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.

  • Quenching Procedure: The quenching step should be performed slowly and at a low temperature to control the rate of hydrogen evolution.

Visualizing the Reaction Mechanism

cluster_0 Step 1: In Situ Formation of Organomagnesium Reagent cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis Mg Mg Bromoester Br-(CH₂)₅-COOEt Organomagnesium BrMg-(CH₂)₅-COOEt Bromoester->Organomagnesium + Mg Adduct Ph-CH(OMgBr)-(CH₂)₅-COOEt Organomagnesium->Adduct + Benzaldehyde Benzaldehyde Ph-CHO Hydroxy_ester Ph-CH(OH)-(CH₂)₅-COOEt Adduct->Hydroxy_ester H₃O⁺ Final_Product Ph-CH(OH)-(CH₂)₅-COOH Hydroxy_ester->Final_Product NaOH, then H₃O⁺

Caption: A simplified mechanism of the Barbier reaction for the synthesis of this compound.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound. The use of the Barbier reaction offers a practical and efficient method for the large-scale production of this valuable building block. By adhering to the described procedures and safety precautions, researchers can confidently and safely produce high-purity this compound for their drug discovery and development programs.

References

  • Development of a Commercial Flow Barbier Process for a Pharmaceutical Intermediate. ACS Publications. [Link]

  • Barbier reaction. Wikipedia. [Link]

  • Stereocontrolled Barbier reactions for generation of homoallylic alcohols: New applications in the synthesis of natural product. ResearchGate. [Link]

  • Barbier Reaction - ResearchGate. ResearchGate. [Link]

  • The continuous flow Barbier reaction: An improved environmental alternative to the Grignard reaction? ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Hydroxy-7-phenylheptanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Hydroxy-7-phenylheptanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving reaction yield and product purity. The information is presented in a question-and-answer format to directly address potential issues.

Part 1: Synthesis Overview & Core Challenges

The synthesis of this compound typically involves the formation of a carbon-carbon bond between a phenyl group and a seven-carbon chain. A highly effective and common method is the Grignard reaction, which utilizes an organomagnesium halide to act as a potent nucleophile.[1][2] This guide will focus on a plausible and robust route: the reaction of phenylmagnesium bromide with a suitable C7 electrophile, such as methyl 7-oxoheptanoate, followed by hydrolysis.

While theoretically straightforward, this synthesis is fraught with potential pitfalls that can significantly lower the yield. The primary challenges revolve around the highly reactive and basic nature of the Grignard reagent, which demands stringent anhydrous conditions and careful selection of reagents and reaction parameters.

Overall Synthesis Workflow

The following diagram outlines the key stages of the synthesis, from starting materials to the final purified product.

SynthesisWorkflow cluster_0 Stage 1: Grignard Reagent Formation cluster_1 Stage 2: Grignard Reaction cluster_2 Stage 3: Work-up & Purification Bromobenzene Bromobenzene Grignard Phenylmagnesium Bromide Bromobenzene->Grignard Mg Magnesium Turnings Mg->Grignard Solvent1 Anhydrous Ether Solvent1->Grignard Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Nucleophilic Attack Electrophile Methyl 7-oxoheptanoate Electrophile->Intermediate Solvent2 Anhydrous Ether/THF Solvent2->Intermediate Quench Aqueous Acid (e.g., NH4Cl) Intermediate->Quench Protonation Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification FinalProduct 7-Hydroxy-7-phenyl- heptanoic acid Purification->FinalProduct

Caption: General workflow for the synthesis of this compound via a Grignard reaction.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the synthesis.

Section 2.1: Grignard Reagent (Phenylmagnesium Bromide) Formation

The successful formation of the Grignard reagent is the cornerstone of this synthesis. Its failure is a common source of frustration.

Question: My Grignard reaction fails to initiate. The solution remains colorless and the magnesium is unreactive. What's wrong?

Answer: This is a classic issue, almost always related to the presence of water or impurities.

  • Causality: Grignard reagents are powerful bases and will react with even trace amounts of protic solvents (like water or alcohols) instead of the alkyl halide.[2] This reaction consumes the reagent and passivates the magnesium surface with a layer of magnesium hydroxide, preventing further reaction.

  • Troubleshooting Steps:

    • Absolute Anhydrous Conditions: Ensure all glassware is oven-dried (or flame-dried under vacuum) and cooled under an inert atmosphere (Nitrogen or Argon). All solvents (typically diethyl ether or THF) must be rigorously dried, for instance, by distillation from sodium/benzophenone or by passing through an activated alumina column.

    • Magnesium Activation: The surface of magnesium turnings can have a passivating oxide layer. Activate it immediately before use by:

      • Gently crushing the turnings in a mortar and pestle.

      • Adding a small crystal of iodine (which will disappear as the reaction starts).

      • Adding a few drops of 1,2-dibromoethane.

    • Initiation Tricks: If the reaction is still stubborn, add a small amount of pre-formed Grignard reagent from a previous successful batch to initiate the process.

Question: My reaction started, but the yield of phenylmagnesium bromide is low, and I observe a white precipitate.

Answer: This suggests that while the reaction initiated, competing side reactions are occurring or the reaction is incomplete.

  • Causality:

    • Wurtz Coupling: The Grignard reagent can react with the remaining bromobenzene to form biphenyl, a common side product. This is more prevalent at higher temperatures.

    • Oxygen Contamination: Oxygen from air can oxidize the Grignard reagent, leading to the formation of phenoxymagnesium bromide, which upon hydrolysis gives phenol. This also contributes to lower yields.

  • Preventative Measures:

    • Maintain Low Temperature: Once initiated, control the reaction temperature with an ice bath to minimize biphenyl formation. Add the bromobenzene dropwise to avoid a large exotherm.

    • Strict Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the reaction to prevent oxygen ingress.

    • Solvent Choice: Diethyl ether is excellent for initiation, while THF can increase the rate of reaction but may also promote side reactions if not carefully controlled.[1] Ensure the solvent is pure and free of peroxides.

Section 2.2: The Grignard Addition Reaction

Question: The overall yield of my final product is poor, and I've isolated significant amounts of unreacted starting material (the keto-ester) and benzene.

Answer: This points to issues with the Grignard reagent's reactivity or competing pathways.

  • Causality:

    • Protonation of Grignard Reagent: The primary cause of benzene formation is the Grignard reagent acting as a base and abstracting a proton.[2] The most likely source is the α-proton of the keto-ester (methyl 7-oxoheptanoate). This enolization of the ketone consumes the Grignard reagent and regenerates the starting ketone upon work-up.

    • Insufficient Reagent: If the yield of the Grignard reagent itself was low, you may simply not have enough nucleophile to drive the reaction to completion.

  • Solutions & Optimization:

    • Use an Excess of Grignard Reagent: Employ 1.2 to 1.5 equivalents of the Grignard reagent to compensate for any loss due to side reactions like enolization.

    • Low-Temperature Addition: Add the keto-ester substrate slowly to the Grignard solution at a low temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over enolization.

    • Reverse Addition: In some cases, adding the Grignard reagent to the substrate solution (reverse addition) can minimize the time the substrate spends in a basic environment, reducing enolization.

    • Confirm Grignard Concentration: Before proceeding with the addition, you can titrate a small aliquot of your Grignard solution (e.g., with a solution of I2 or a known acid with an indicator) to determine its exact concentration and ensure you are using the correct stoichiometry.

Section 2.3: Work-up and Purification

Question: During the aqueous work-up, I'm struggling with a persistent emulsion that makes phase separation impossible.

Answer: Emulsions are common in Grignard work-ups due to the formation of magnesium salts that act as surfactants.

  • Causality: The quenching process generates fine precipitates of magnesium hydroxides and salts (e.g., Mg(OH)Br), which stabilize the interface between the organic and aqueous layers.

  • Solutions:

    • Quench Carefully: Perform the quench by slowly adding the reaction mixture to a cold, saturated aqueous solution of a mild acid like ammonium chloride (NH₄Cl), rather than adding water directly to the reaction. This helps to form more soluble magnesium salts.

    • Add More Solvent/Water: Diluting either the organic or aqueous phase can sometimes break the emulsion.

    • "Salting Out": Add a significant amount of brine (saturated NaCl solution) to the separatory funnel. This increases the polarity of the aqueous layer, forcing the organic components out and helping to break the emulsion.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® can help to remove the solid precipitates that are stabilizing the emulsion.

Question: My final product is contaminated with a significant amount of a non-polar impurity.

Answer: This is very likely biphenyl, the byproduct from the Wurtz coupling during Grignard formation.

  • Causality: Biphenyl is a non-polar hydrocarbon and will be extracted into the organic layer along with your desired product.

  • Purification Strategy:

    • Column Chromatography: This is the most effective method. Biphenyl is much less polar than your desired hydroxy-acid product. It will elute much faster from a silica gel column. Use a gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity to elute your product.

    • Recrystallization: If a suitable solvent system can be found, recrystallization may be effective, although chromatography is generally more reliable for removing biphenyl.

Troubleshooting Summary Table
Problem Potential Cause(s) Recommended Solution(s)
Grignard reaction fails to start Wet glassware/solvents; Magnesium oxide layerOven/flame-dry all glassware; Use anhydrous solvents; Activate Mg with iodine or 1,2-dibromoethane.
Low yield of final product; Benzene detected Enolization of the keto-ester substrate by the Grignard reagentAdd substrate at low temperature (-78 °C); Use >1.2 equivalents of Grignard reagent; Consider reverse addition.
Biphenyl contamination in final product Wurtz coupling side reaction during Grignard formationControl temperature during Grignard formation; Purify final product via silica gel column chromatography.
Persistent emulsion during work-up Formation of insoluble magnesium saltsQuench with cold saturated NH₄Cl (aq.); Add brine to the separatory funnel; Filter through Celite®.
Double addition product (tertiary alcohol) Reaction with the ester group after initial ketone formationThis is expected if starting with an ester. If a ketone is desired, use a Weinreb amide or react with a nitrile. For the hydroxy acid, the tertiary alcohol is the desired intermediate before hydrolysis.

Part 3: Experimental Protocol & Visualization

Detailed Protocol: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Set up a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool under a positive pressure of nitrogen.

  • To the flask, add magnesium turnings (1.2 eq).

  • In the dropping funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion (~10%) of the bromobenzene solution to the magnesium turnings. If the reaction does not start (indicated by bubbling and a gray/cloudy appearance), add a single crystal of iodine or warm the flask gently.

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Methyl 7-oxoheptanoate

  • Cool the freshly prepared phenylmagnesium bromide solution to 0 °C using an ice bath.

  • Dissolve methyl 7-oxoheptanoate (0.8 eq, to ensure the Grignard is in excess) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

Step 3: Work-up and Saponification

  • Cool the reaction mixture back down to 0 °C.

  • Slowly and carefully pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude methyl 7-hydroxy-7-phenylheptanoate.

  • To hydrolyze the ester, dissolve the crude product in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours until TLC indicates the disappearance of the starting ester.

  • Cool the mixture, remove the methanol under reduced pressure, and acidify the remaining aqueous solution to pH ~2 with cold 1M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude final product.

Step 4: Purification

  • Purify the crude this compound by silica gel column chromatography, using a gradient of hexane/ethyl acetate as the eluent.

Visualization of Key Side Reactions

Understanding competing reaction pathways is crucial for troubleshooting. The following diagram illustrates the desired reaction versus two common side reactions.

SideReactions PhMgBr Phenylmagnesium Bromide (PhMgBr) DesiredProduct Desired Addition (Nucleophilic Attack) PhMgBr->DesiredProduct + Keto-Ester Biphenyl Biphenyl (Ph-Ph) PhMgBr->Biphenyl + PhBr (Wurtz) Enolate Enolate Formation (Proton Abstraction) PhMgBr->Enolate + Keto-Ester (α-H) Bromobenzene Bromobenzene (PhBr) KetoEster Keto-Ester (R-CO-R')

Caption: Competing pathways for the Grignard reagent: desired nucleophilic addition vs. side reactions.

References

  • Benchchem. (n.d.). Comparative analysis of different synthesis routes for 7-Oxo-7-(9-phenanthryl)heptanoic acid. Retrieved from Google Search.[3]

  • Hort, E. V. (1960). Preparation of 7-hydroxy heptanoic acid and derivatives thereof. U.S. Patent No. 2,955,133. Washington, DC: U.S. Patent and Trademark Office.[4]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]2]

  • Stenutz. (n.d.). 7-oxo-7-phenylheptanoic acid. Retrieved from [Link]]

  • National Center for Biotechnology Information. (n.d.). 7-Hydroxyheptanoic acid. PubChem Compound Database. Retrieved from [Link]]

  • Monari, M., et al. (2014). Synthesis of a Series of Hydroxycarboxylic Acids as Standards for Oxidation of Nonanoic Acid. Synthetic Communications, 44(15), 2199-2208.[5]

Sources

Technical Support Center: Stereoselective Reduction of 7-oxo-7-phenylheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the stereoselective reduction of 7-oxo-7-phenylheptanoic acid. This molecule, a key intermediate in the synthesis of pharmaceuticals such as Seratrodast, presents a unique set of challenges due to its bifunctional nature—possessing both a reducible aryl ketone and a potentially interfering carboxylic acid.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this transformation and achieve high enantioselectivity.

Diagram: The Core Challenge

G cluster_substrate 7-oxo-7-phenylheptanoic Acid cluster_goals Desired Outcome Substrate C₁₃H₁₆O₃ Ketone Aryl Ketone (Prochiral Center) Substrate->Ketone Target for Reduction Acid Carboxylic Acid (Potential Interference) Substrate->Acid Source of Challenges Alcohol Chiral Alcohol (High % ee) Ketone->Alcohol Stereoselective Reduction Acid->Alcohol Chemoselectivity Issue & Catalyst Interaction

Caption: The dual functionality of 7-oxo-7-phenylheptanoic acid.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing low or no conversion. What are the likely causes?

A1: Low conversion in the reduction of 7-oxo-7-phenylheptanoic acid is a common issue stemming from several factors:

  • Catalyst Inactivation/Poisoning: The primary suspect is often the free carboxylic acid. In metal-catalyzed hydrogenations (e.g., using Ruthenium or Rhodium complexes), the acidic proton can react with the catalyst or basic additives, leading to inactivation.[2] For Noyori-type catalysts, which often operate via a metal-ligand bifunctional mechanism, disruption of the ligand's electronic properties or protonation state can halt the catalytic cycle.

  • Poor Substrate Solubility: 7-oxo-7-phenylheptanoic acid is a solid with limited solubility in common organic solvents at room temperature.[1] A heterogeneous reaction mixture can lead to poor mass transport and low reaction rates.

  • Insufficient Hydrogen Pressure (for Hydrogenation): Catalytic hydrogenations often require a minimum pressure of H₂ to be effective. Atmospheric pressure may not be sufficient, especially for less reactive ketones.

  • Inactive Reducing Agent (for Transfer Hydrogenation): In transfer hydrogenation, the hydrogen donor (e.g., isopropanol, formic acid) may be of poor quality or used in an incorrect ratio with the base (like triethylamine).[2]

Q2: I'm achieving good conversion, but the enantiomeric excess (% ee) is poor. Why?

A2: Low enantioselectivity points to issues with the chiral environment of the reaction:

  • Suboptimal Catalyst/Ligand Choice: The "lock-and-key" relationship between the substrate and the chiral catalyst is paramount. A ligand that is effective for simple acetophenone may not be suitable for a substrate with a long, flexible, and functionalized alkyl chain. The carboxylic acid group, even if deprotonated, can influence how the substrate docks into the catalyst's active site.

  • Incorrect Reaction Temperature: Temperature can have a significant impact on enantioselectivity. While higher temperatures increase reaction rates, they can also decrease the energy difference between the diastereomeric transition states, leading to lower % ee. Running the reaction at a lower temperature is a common strategy to improve selectivity.

  • Background Uncatalyzed Reduction: If using a very strong, non-chiral reducing agent (e.g., NaBH₄) in an attempt to force the reaction, a racemic background reduction can compete with the desired stereoselective pathway, eroding the overall % ee.

  • Racemization of Product: While less common for secondary alcohols, harsh reaction conditions (e.g., strongly acidic or basic) could potentially lead to racemization of the chiral alcohol product.

Q3: I'm observing the reduction of both the ketone and the carboxylic acid. How can I improve chemoselectivity?

A3: The simultaneous reduction of both functional groups indicates that the reducing agent is too powerful and not selective. This is a common issue with strong hydride sources like Lithium Aluminum Hydride (LiAlH₄). To achieve chemoselectivity for the ketone:

  • Switch to a Milder Reducing Agent: Sodium borohydride (NaBH₄) is generally selective for aldehydes and ketones over carboxylic acids, especially at lower temperatures.[3] However, this approach is not stereoselective without a chiral modifier.

  • Utilize Catalytic Hydrogenation: Catalytic hydrogenation (e.g., with H₂ and a Ru-BINAP catalyst) is an excellent method for selectively reducing ketones in the presence of carboxylic acids, provided the catalyst is not poisoned by the acid.[4]

  • Employ Biocatalysis: Ketoreductase enzymes (KREDs) are highly chemo- and stereoselective, often reducing ketones while leaving carboxylic acids untouched.[5][6]

Troubleshooting Guide: Specific Issues & Solutions

Problem Potential Cause Recommended Solution(s)
No Reaction / Stalled Reaction Carboxylic Acid Interference: The acidic proton is deactivating the catalyst or quenching the base.1. Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to reduction. This is the most robust solution to prevent interference. The ester can be hydrolyzed back to the acid post-reduction. 2. Add a Non-Coordinating Base: If direct reduction is attempted, use a stoichiometric amount of a bulky, non-coordinating base (e.g., DBU) to deprotonate the acid without strongly interacting with the metal center. 3. Switch to Biocatalysis: Use a whole-cell or isolated ketoreductase (KRED) system, which typically operates in aqueous buffers (pH 6-8) where the acid exists as a carboxylate and is less likely to interfere.[5][6]
Poor Substrate Solubility 1. Solvent Screening: Test a range of solvents or solvent mixtures (e.g., methanol, ethanol, THF, CH₂Cl₂) to improve solubility. Gentle heating may be required. 2. Increase Reaction Temperature: Carefully increase the temperature to improve solubility and reaction rate, but monitor the effect on enantioselectivity.
Low Enantiomeric Excess (% ee) Poor Substrate-Catalyst Fit 1. Ligand Screening (Metal Catalysis): Screen a panel of chiral ligands. For Ru-based systems, vary the phosphine ligand (e.g., BINAP, Tol-BINAP, Xyl-BINAP) or the diamine ligand (e.g., DPEN, DAIPEN) to find the optimal match.[7] 2. Enzyme Screening (Biocatalysis): Screen a library of ketoreductases. KREDs from various sources (e.g., Candida parapsilosis, Lactobacillus) have different substrate specificities.[3][4][5][6][8] Many commercial kits are available for this purpose.
Suboptimal Reaction Conditions 1. Lower the Temperature: Decrease the reaction temperature in 10°C increments to enhance stereodifferentiation. 2. Optimize H₂ Pressure: For hydrogenations, vary the pressure (e.g., 5-50 atm). Higher pressure can sometimes improve both rate and selectivity.
Formation of Side Products Over-reduction / Reduction of Phenyl Ring 1. Milder Conditions: This is often a sign of overly harsh conditions (high temperature or pressure). Reduce these parameters. 2. Catalyst Choice: Some catalysts are more prone to aromatic ring reduction. Ensure a catalyst known for selective ketone reduction is being used. Noyori-type catalysts are generally very selective for the carbonyl group.[2][9][10]
Decomposition of Catalyst 1. Use High-Purity Reagents: Ensure solvents and the substrate are free from impurities (especially sulfur or other potential poisons). 2. Degas Solvents: Thoroughly degas solvents to remove oxygen, which can degrade many organometallic catalysts.

Experimental Protocols

Disclaimer: These are representative protocols based on established methods for similar substrates. Optimization of catalyst/enzyme choice, solvent, temperature, and reaction time will be necessary for 7-oxo-7-phenylheptanoic acid.

Protocol 1: Asymmetric Hydrogenation using a Noyori-Type Catalyst (on Ester-Protected Substrate)

This protocol assumes the carboxylic acid has been protected as a methyl ester (Methyl 7-oxo-7-phenylheptanoate) to prevent catalyst inhibition.

Diagram: Asymmetric Hydrogenation Workflow

G Start Methyl 7-oxo-7- phenylheptanoate Reaction Asymmetric Hydrogenation Start->Reaction Catalyst RuCl₂[(S)-BINAP] + (S,S)-DPEN Catalyst->Reaction Solvent Methanol (Degassed) Solvent->Reaction Conditions H₂ (10-50 atm) 25-50 °C, 12-24 h Conditions->Reaction Workup Workup (Filtration, Concentration) Reaction->Workup Hydrolysis Ester Hydrolysis (e.g., LiOH, THF/H₂O) Workup->Hydrolysis Product Chiral 7-hydroxy-7- phenylheptanoic acid Hydrolysis->Product

Caption: Workflow for Ru-catalyzed asymmetric hydrogenation.

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, add RuCl₂[(S)-BINAP] (0.005 mol%) and (S,S)-DPEN (0.005 mol%) to an appropriate high-pressure reactor vessel.

  • Reaction Setup: Remove the reactor from the glovebox and add Methyl 7-oxo-7-phenylheptanoate (1.0 eq) followed by degassed methanol.

  • Hydrogenation: Seal the reactor. Purge the headspace with H₂ gas three times. Pressurize the reactor to the desired pressure (start with 20 atm) and begin vigorous stirring. Heat the reaction to the desired temperature (start with 30°C).

  • Monitoring: Monitor the reaction progress by taking aliquots (carefully depressurizing and re-pressurizing the vessel) and analyzing by TLC or GC/LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature and carefully vent the H₂ gas. Filter the reaction mixture through a pad of silica gel or Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude product in a mixture of THF and water. Add LiOH (1.5 eq) and stir at room temperature until the ester hydrolysis is complete.

  • Purification: Acidify the mixture with 1M HCl and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.

  • Analysis: Determine the % ee of the final product using chiral HPLC or GC.

Protocol 2: Whole-Cell Biocatalytic Reduction

This protocol uses the native carboxylic acid, leveraging the high chemo- and stereoselectivity of a ketoreductase. Candida parapsilosis is known to reduce a wide range of aryl ketones.[3][4][6][8]

Diagram: Biocatalytic Reduction Workflow

G Biocatalyst Whole Cells (e.g., Candida parapsilosis) Reaction Whole-Cell Bioreduction (30 °C, 24-48 h, Shaking) Biocatalyst->Reaction Substrate 7-oxo-7-phenyl- heptanoic acid Substrate->Reaction Medium Phosphate Buffer (pH 7) + Glucose (Cofactor Regen.) Medium->Reaction Extraction Workup (Centrifugation, Extraction) Reaction->Extraction Product Chiral 7-hydroxy-7- phenylheptanoic acid Extraction->Product

Caption: General workflow for a whole-cell bioreduction.

Step-by-Step Methodology:

  • Biocatalyst Preparation: Grow a culture of Candida parapsilosis in a suitable growth medium (e.g., YPD) to the late exponential phase. Harvest the cells by centrifugation and wash with sterile phosphate buffer (100 mM, pH 7.0).

  • Reaction Setup: Resuspend the cell pellet in phosphate buffer to a desired cell density (e.g., 50-100 g/L wet cell weight). Add glucose (e.g., 5% w/v) which will serve as the energy source for cofactor (NADPH) regeneration.

  • Substrate Addition: Dissolve 7-oxo-7-phenylheptanoic acid in a minimal amount of a water-miscible co-solvent (e.g., DMSO, ethanol) and add it to the cell suspension. The final substrate concentration should typically be in the range of 1-10 g/L to avoid substrate toxicity.

  • Reduction: Place the reaction flask in an orbital shaker at a controlled temperature (typically 25-30°C) and agitate for 24-72 hours.

  • Monitoring: Monitor the conversion by periodically taking samples. Centrifuge the sample to pellet the cells, extract the supernatant with an organic solvent, and analyze by GC or LC.

  • Workup: Once the reaction has reached completion or plateaued, remove the cells by centrifugation. Saturate the aqueous supernatant with NaCl and extract multiple times with ethyl acetate.

  • Purification & Analysis: Combine the organic extracts, dry over Na₂SO₄, concentrate, and purify the product by column chromatography. Determine the % ee by chiral HPLC.

References

  • Noyori, R. (1987). Asymmetric hydrogenation. SynArchive. [Link]

  • NROChemistry. Noyori Hydrogenation. [Link]

  • Candida parapsilosis: A versatile biocatalyst for organic oxidation-reduction reactions. (2020). AWS. [Link]

  • Wills, M., et al. (2017). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Molecules, 22(10), 1733. [Link]

  • Wills, M., et al. (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions, 51(35), 13268-13278. [Link]

  • Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • Chadwick, D., & Whelan, J. (Eds.). (2008). Candida parapsilosis: A versatile biocatalyst for organic oxidation-reduction reactions. Bioorganic chemistry, 44(4), 154-164. [Link]

  • Zhu, D., & Hua, L. (2009). Novel anti-Prelog stereospecific carbonyl reductases from Candida parapsilosis for asymmetric reduction of prochiral ketones. Applied and environmental microbiology, 75(13), 4348–4357. [Link]

  • Peters, J., et al. (1993). A novel NADH-dependent carbonyl reductase with an extremely broad substrate range from Candida parapsilosis: purification and characterization. Applied microbiology and biotechnology, 38(4), 474-480. [Link]

  • Bode, J. W. (2015). Asymmetric Hydrogenation. ETH Zürich. [Link]

  • Wipf, P. (2006). Asymmetric Hydrogenation. University of Pittsburgh. [Link]

  • Noyori, R., et al. (2007). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the National Academy of Sciences, 104(13), 5356-5361. [Link]

  • Li, Y., et al. (2018). Integration of a chiral phosphine ligand and ionic liquids: sustainable and functionally enhanced BINAP-based chiral Ru(ii) catalysts for enantioselective hydrogenation of β-keto esters. Green Chemistry, 20(1), 193-202. [Link]

  • Gröger, H., et al. (2006). Identification, Cloning, and Characterization of a Novel Ketoreductase from the Cyanobacterium Synechococcus sp. Strain PCC 7942. Applied and Environmental Microbiology, 72(7), 4877–4883. [Link]

  • Understanding the Role of 7-Oxo-7-Phenylheptanoic Acid in Advanced Organic Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

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"purification of 7-Hydroxy-7-phenylheptanoic acid from reaction byproducts"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-hydroxy-7-phenylheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common challenges encountered during the purification of this valuable bifunctional molecule. Here, we move beyond simple step-by-step instructions to explain the "why" behind each technique, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Understanding the Challenge: The Chemistry of Purification

The purification of this compound presents a unique set of challenges due to its dual functionality. The molecule possesses both a carboxylic acid and a tertiary alcohol, imparting a moderate polarity. The presence of a phenyl group also contributes to its chemical properties. A common synthetic route to this compound involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a lactone.[1][2] This reaction, while effective, can lead to a variety of byproducts that complicate the purification process.

Common Byproducts and Their Origins:
  • Unreacted Starting Materials: Incomplete reactions can leave behind the initial lactone and Grignard reagent.

  • Grignard-Related Impurities: The formation of biphenyl (Ph-Ph) is a common side reaction when preparing phenylmagnesium bromide.[3]

  • Diol Impurities: The reaction of a Grignard reagent with a lactone can sometimes yield diols.[2]

  • Ring-Opened and Rearrangement Products: Lactones can undergo various side reactions with Grignard reagents, leading to complex mixtures.

The key to successful purification lies in exploiting the differences in the chemical and physical properties between the desired product and these impurities.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

FAQ 1: My initial workup is messy, and I'm not sure if I'm losing my product. What is the best initial purification step?

Answer: For a compound with a carboxylic acid group, a liquid-liquid extraction based on pH is an excellent first step to separate it from neutral and basic impurities.[4][5][6]

Causality: The carboxylic acid group of this compound is acidic and will be deprotonated by a weak base, such as sodium bicarbonate, to form a water-soluble carboxylate salt.[4][7] Neutral organic byproducts, like biphenyl, will remain in the organic layer.

Step-by-Step Protocol: Acid-Base Extraction
  • Dissolution: Dissolve your crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate. Repeat this wash two to three times. Combine the aqueous layers.

  • Isolation of Neutral Impurities: The organic layer now contains neutral byproducts. This can be dried over anhydrous sodium sulfate, filtered, and the solvent evaporated to identify these impurities.

  • Acidification and Product Extraction: Cool the combined aqueous layers in an ice bath and acidify with a strong acid, such as 6M HCl, until the pH is decidedly acidic (pH < 4).[4] Your product, now protonated and less water-soluble, will likely precipitate or form an oil.

  • Final Extraction: Extract the acidified aqueous layer with fresh diethyl ether or ethyl acetate (three times).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield your partially purified this compound.

FAQ 2: After acid-base extraction, I still see multiple spots on my TLC. How can I further purify my product?

Answer: If impurities persist after extraction, column chromatography is the next logical step. For this compound, normal-phase silica gel chromatography is generally effective.

Causality: Silica gel is a polar stationary phase. It will interact more strongly with polar molecules. By using a mobile phase of increasing polarity, you can selectively elute compounds based on their polarity. Less polar impurities will elute first, followed by your moderately polar product, and then highly polar byproducts.

Step-by-Step Protocol: Flash Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A good starting point is a mixture of hexane and ethyl acetate.[8] You can determine the optimal ratio by running a TLC plate first, aiming for an Rf value of 0.2-0.3 for your product. A gradient elution, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the proportion of ethyl acetate, is often very effective.

  • Procedure:

    • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column, ensuring no air bubbles are trapped.[9][10]

    • Sample Loading: Dissolve your partially purified product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

    • Elution: Begin eluting with your chosen solvent system, collecting fractions in separate tubes.

    • Fraction Analysis: Monitor the collected fractions by TLC.

    • Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

FAQ 3: My compound is a solid, but it's not very crystalline. Can I use recrystallization?

Answer: Yes, recrystallization can be a powerful final purification step, especially if your product is a solid. The key is to find a suitable solvent or solvent system.

Causality: Recrystallization works on the principle that the solubility of a compound increases with temperature. A good recrystallization solvent will dissolve your product well at high temperatures but poorly at low temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Solvent Selection for Recrystallization
Solvent SystemRationale
Toluene/Hexane Toluene will likely dissolve the aromatic portion of the molecule well, while hexane will decrease the overall solubility.
Ethyl Acetate/Hexane A common polar/non-polar mixture that can be fine-tuned for optimal recrystallization.
Water/Ethanol If the compound has some water solubility, a mixture with ethanol can be effective.

Procedure:

  • Dissolve the solid in the minimum amount of the hot solvent.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Dry the crystals thoroughly.

Visualizing the Purification Workflow

The following diagram illustrates the logical flow of the purification process for this compound.

Purification_Workflow Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction (Acid-Base) Crude->Extraction Initial Cleanup Chromatography Column Chromatography Extraction->Chromatography Further Purification Recrystallization Recrystallization Chromatography->Recrystallization Final Polishing (if solid) Pure_Product Pure 7-Hydroxy-7- phenylheptanoic Acid Chromatography->Pure_Product If liquid or sufficiently pure Recrystallization->Pure_Product

Caption: Purification workflow for this compound.

Key Chemical Structures

Understanding the structures of your target molecule and potential byproducts is crucial for designing an effective purification strategy.

Chemical_Structures cluster_product Target Product cluster_byproducts Common Byproducts Product This compound C₁₃H₁₈O₃ Biphenyl Biphenyl C₁₂H₁₀ Diol Diol Impurity

Caption: Key chemical structures in the purification process.

This technical support guide provides a comprehensive framework for purifying this compound. By understanding the underlying chemical principles and having robust protocols at your disposal, you can confidently tackle the challenges of this purification and obtain your target compound in high purity.

References

  • Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

  • Green Chemistry. Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Available from: [Link]

  • University of California, Irvine. Liquid/liquid Separation: Extraction of Acids or Bases from Neutral Organics. Available from: [Link]

  • Jasperse, J. Grignard Reaction. Available from: [Link]

  • Organic Chemistry Portal. Grignard Reaction - Common Conditions. Available from: [Link]

  • CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Available from: [Link]

  • ScienceDirect. Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. Available from: [Link]

  • PubMed Central. Applications of Ionic Liquids in Carboxylic Acids Separation. Available from: [Link]

  • RSC Publishing. Reactions of steroid A-ring lactones with Grignard reagents. Available from: [Link]

  • Google Patents. US2955133A - Preparation of 7-hydroxy heptanoic acid and derivatives thereof.
  • LookChem. General procedures for the purification of Carboxylic acids. Available from: [Link]

  • Wikipedia. Grignard reaction. Available from: [Link]

  • Google Patents. US2255421A - Process for purification of carboxylic acids.
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 7-Hydroxy-7-phenylheptanoic Acid Preparation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Hydroxy-7-phenylheptanoic acid. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering robust troubleshooting strategies and data-driven optimization advice to ensure reproducible, high-yield results.

Overview of Synthetic Strategies

The preparation of this compound involves the formation of a key carbon-carbon bond to attach the phenyl group to the heptanoic acid backbone at the C7 position. The two most logical and prevalent organometallic approaches for this transformation are the Grignard reaction and the Reformatsky reaction. Each presents a unique set of advantages and challenges.

  • Grignard Reaction: This classic approach involves the nucleophilic attack of a Grignard reagent on a carbonyl group. For this target molecule, two primary pathways exist:

    • Pathway A: Phenylmagnesium bromide (a commercially available or freshly prepared Grignard reagent) attacks an electrophilic 7-oxoheptanoic acid ester.

    • Pathway B: A Grignard reagent formed from a 6-haloheptanoic acid ester attacks benzaldehyde. This is often preferred as it avoids the preparation of the less common 7-oxoheptanoate starting material.

  • Reformatsky Reaction: This reaction uses an organozinc reagent, which is typically less reactive and more tolerant of certain functional groups than Grignard reagents.[1][2] It involves reacting an aldehyde or ketone (benzaldehyde) with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester, which would then require further steps to achieve the desired 7-hydroxy structure.[3][4] Given the target molecule's structure, the Grignard approach is more direct.

The following diagram illustrates the comparative workflows of the two primary Grignard pathways.

cluster_A Pathway A: Phenyl Grignard cluster_B Pathway B: Heptanoate Grignard A1 Start: Ethyl 7-oxoheptanoate A2 Grignard Reaction: + Phenylmagnesium Bromide in THF A1->A2 A3 Acidic Work-up (e.g., aq. NH4Cl) A2->A3 A4 Ester Hydrolysis (e.g., NaOH, then H+) A3->A4 A5 Product: This compound A4->A5 B1 Start: Ethyl 6-bromohexanoate B2 Grignard Formation: + Mg turnings in THF B1->B2 B3 Grignard Reaction: + Benzaldehyde B2->B3 B4 Acidic Work-up (e.g., aq. NH4Cl) B3->B4 B5 Ester Hydrolysis (e.g., NaOH, then H+) B4->B5 B6 Product: This compound B5->B6 Start Low or No Product Yield? Q1 Did the Grignard reaction initiate? (e.g., heat, bubbling, color change) Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 TLC shows multiple spots? (Besides starting material and product) A1_Yes->Q2 Cause1 Potential Cause: Inactive Mg or Wet Glassware/Solvent A1_No->Cause1 Solution1 Solution: 1. Flame-dry all glassware. 2. Use freshly distilled anhydrous solvent. 3. Activate Mg with I2 or 1,2-dibromoethane. Cause1->Solution1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Cause2 Potential Cause: Side Reactions (e.g., Wurtz Coupling) A2_Yes->Cause2 Cause3 Potential Cause: Reaction Stalled / Incomplete A2_No->Cause3 Solution2 Solution: 1. Add alkyl halide slowly to Mg. 2. Maintain lower temperature during Grignard formation. 3. Ensure high-quality Mg turnings. Cause2->Solution2 Solution3 Solution: 1. Check purity of benzaldehyde. 2. Increase reaction time or gently warm. 3. Re-check stoichiometry. Cause3->Solution3

Sources

Technical Support Center: Synthesis of 7-Hydroxy-7-phenylheptanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for the synthesis of 7-Hydroxy-7-phenylheptanoic acid, a valuable intermediate in pharmaceutical research. The advice herein is structured to address common failures encountered during a standard two-step synthesis involving a Grignard reaction followed by ester hydrolysis. Our focus is on diagnosing the root cause of experimental issues and providing robust, chemically-sound solutions.

Frequently Asked Questions (FAQs)

FAQ 1: I see little to no product formation after the Grignard reaction. What are the likely causes?

Low or no yield is the most common issue in Grignard syntheses and almost always points to problems with the Grignard reagent itself or the reaction conditions.[1]

Possible Cause 1: Failure of Grignard Reagent Formation

The Grignard reagent (in this case, derived from a 6-haloheptanoic acid ester) is the nucleophilic powerhouse of this reaction. Its failure to form will completely halt the synthesis.

  • Expert Insight: The surface of magnesium turnings is often passivated by a layer of magnesium oxide, which prevents the reaction with the alkyl halide.[1] Additionally, Grignard reagents are notoriously sensitive to moisture; even trace amounts of water will quench the reagent as it forms.[1][2]

  • Troubleshooting Protocol:

    • Activate the Magnesium: Before adding the alkyl halide, activate the magnesium turnings. Place the turnings in a flame-dried flask under an inert atmosphere (Nitrogen or Argon). Add a small crystal of iodine and gently warm the flask with a heat gun until violet vapors are observed.[1] The disappearance of the iodine color is a good indicator of activation.

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried under vacuum is best).[3] Solvents like THF or diethyl ether must be anhydrous. Use a freshly opened bottle or distill from a suitable drying agent (e.g., sodium/benzophenone).

    • Initiate the Reaction: Add a small portion of your 6-haloheptanoate ester solution in anhydrous ether to the activated magnesium. You should observe a slight increase in temperature or gentle bubbling. If not, gentle warming may be required to start the reaction.[4] Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux.[4]

Possible Cause 2: Grignard Reagent Was Quenched

Your Grignard reagent may have formed successfully but was subsequently destroyed before it could react with the benzaldehyde.

  • Expert Insight: The Grignard reagent is a very strong base and will react with any acidic protons present in the reaction mixture.[5] The most common culprit is water, but the aldehyde starting material can also be a source if it's wet.

  • Troubleshooting Protocol:

    • Verify Anhydrous Reagents: Ensure your benzaldehyde is dry. If it has been opened for a while, it's best to distill it before use.

    • Controlled Addition: Add the benzaldehyde solution dropwise to the Grignard reagent at 0 °C.[1] This helps to control the exotherm of the reaction and minimize side reactions. A rapid, uncontrolled addition can cause the local temperature to rise, promoting side reactions.

FAQ 2: The reaction worked, but my crude product is a complex mixture. How do I identify and minimize byproducts?

Side reactions are common in Grignard syntheses and can complicate purification and reduce yields.[6]

Possible Cause 1: Wurtz Coupling

The Grignard reagent can react with the unreacted alkyl halide starting material.

  • Expert Insight: This side reaction, known as Wurtz coupling, forms a homocoupled dimer (in this case, diethyl 1,12-dodecanedioate).[1] This is more prevalent if the concentration of the alkyl halide is too high locally.

  • Mitigation Strategy:

    • Slow Addition: Add the alkyl halide solution slowly and dropwise during the Grignard reagent formation. This ensures that the halide reacts with the magnesium surface rather than with an already-formed Grignard molecule.

    • Use Excess Magnesium: Using a slight excess of magnesium (1.1-1.2 equivalents) can help ensure all the alkyl halide is consumed in forming the Grignard reagent.[4]

Possible Cause 2: Benzene and Biphenyl Formation

These byproducts arise from side reactions involving the phenyl group if phenylmagnesium bromide were used, or from the benzaldehyde. In our proposed synthesis, the primary concern is reduction.

  • Expert Insight: If the Grignard reagent has β-hydrogens, it can act as a reducing agent, converting benzaldehyde to benzyl alcohol.[1][7]

  • Mitigation Strategy:

    • Maintain Low Temperature: Running the reaction at a lower temperature (0 °C) disfavors the reduction pathway.[1]

    • Rapid Work-up: Once the reaction is complete (monitored by TLC), proceed with the quenching step promptly to avoid prolonged exposure of the product to reactive species.

Data Summary: Common Byproducts and Their Identification

Byproduct NameStructureKey ¹H NMR Signal (δ, ppm)Distinguishing Feature
Ethyl 6-bromoheptanoateBr-(CH₂)₅-COOEt~3.4 (t, -CH₂Br)Unreacted starting material
BenzaldehydeC₆H₅-CHO~10.0 (s, -CHO)Unreacted starting material
Benzyl alcoholC₆H₅-CH₂OH~4.6 (s, -CH₂OH)Product of benzaldehyde reduction
Diethyl 1,12-dodecanedioateEtOOC-(CH₂)₁₀-COOEt~2.3 (t, -CH₂COO-)Wurtz coupling product
Troubleshooting Workflow: Diagnosing Low Yield

This decision tree can help guide your troubleshooting process when faced with a low-yielding reaction.

G start Low or No Product Yield check_grignard Did the Grignard reagent form? (Check for heat, bubbling, Mg consumption) start->check_grignard grignard_no No check_grignard->grignard_no  No grignard_yes Yes check_grignard->grignard_yes  Yes inactive_mg Inactive Mg Surface grignard_no->inactive_mg wet_solvent Wet Solvent/Glassware grignard_no->wet_solvent check_quench Was the Grignard quenched? (TLC of crude shows mainly starting materials) grignard_yes->check_quench action_activate Action: Activate Mg (Iodine, heat gun) inactive_mg->action_activate action_dry Action: Rigorously dry all solvents and glassware wet_solvent->action_dry quench_yes Yes check_quench->quench_yes  Yes quench_no No check_quench->quench_no  No wet_aldehyde Wet Benzaldehyde quench_yes->wet_aldehyde side_reactions Investigate Side Reactions (See Byproduct Table) quench_no->side_reactions action_distill Action: Distill Benzaldehyde wet_aldehyde->action_distill action_optimize Action: Optimize Temperature and Addition Rate side_reactions->action_optimize

Caption: Troubleshooting Decision Tree for Grignard Reaction Failure.

FAQ 3: My hydrolysis of the ester to the final carboxylic acid is incomplete or failed. What should I do?

The final step, saponification, is crucial for obtaining the desired acid.[8] While generally robust, this step can also present challenges.

Possible Cause 1: Insufficient Hydrolysis Conditions

  • Expert Insight: Ester hydrolysis, especially with potentially sterically hindered substrates, requires forcing conditions to go to completion.[9] The reaction is a nucleophilic acyl substitution where hydroxide attacks the ester carbonyl.[8] The reaction is effectively irreversible because the final step is an acid-base reaction where the alkoxide deprotonates the newly formed carboxylic acid.[8]

  • Troubleshooting Protocol:

    • Increase Reaction Time/Temperature: The ester should be heated under reflux with a base like sodium hydroxide or potassium hydroxide.[10] If TLC or LC-MS analysis shows remaining starting material, increase the reflux time.

    • Use a Co-solvent: The long alkyl chain of the ester can limit its solubility in aqueous base. Using a mixture of solvents like THF/water or Methanol/water can create a monophasic solution, increasing the reaction rate.[11]

    • Ensure Sufficient Base: Use a molar excess of the hydroxide base (typically 2-3 equivalents) to ensure the reaction is driven to completion.

Possible Cause 2: Improper Work-up

  • Expert Insight: After saponification, the product exists as a carboxylate salt in the aqueous layer.[8] To obtain the neutral carboxylic acid, the solution must be carefully acidified to protonate the carboxylate, causing the final product to precipitate or be extractable into an organic solvent.[8][12]

  • Troubleshooting Protocol:

    • Cool Before Acidification: Cool the reaction mixture in an ice bath before adding acid to control the exotherm from the neutralization.

    • Acidify to Low pH: Slowly add a strong acid (e.g., 1M HCl) while stirring until the pH of the aqueous layer is ~1-2 (check with pH paper). This ensures complete protonation of the carboxylate.

    • Efficient Extraction: Extract the acidified aqueous layer multiple times with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) to recover all of the product. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

References

  • Benchchem. (n.d.). Troubleshooting low yields in Grignard reactions with Diisopentyl ether.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US5502226A - Process of preparing ω-hydroxy acids.
  • Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis.
  • University of Wisconsin-Madison. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Quora. (2019). How to improve the percent yield in Grignard reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Balzano, F., et al. (2021). Further Insights into Influence of Light Intensities on the Production of Long-Chain Hydroxy Fatty Acids, Fatty Diols and Fatty Alcohols in Nannochloropsis oceanica. MDPI.
  • Dummies.com. (n.d.). How Alcohols Are Created Using the Grignard Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the purification of a-hydroxy acids on an industrial scale.
  • Ariciu, A. M., et al. (2021). Synthesis of α‐Hydroxy Fatty Acids from Fatty Acids by Intermediate α‐Chlorination with TCCA under Solvent-Free Conditions. ACS Omega.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). US2955133A - Preparation of 7-hydroxy heptanoic acid and derivatives thereof.
  • Lin, H. Y., et al. (2012). Synthesis of (±)-7-Hydroxylycopodine. Journal of Organic Chemistry, 77(17), 7143–7156.
  • Google Patents. (n.d.). CN103319358B - Preparation method of 7-amino heptanoic acid.
  • Lin, H. Y., et al. (2012). Synthesis of (±)-7-hydroxylycopodine. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Hydroxyheptanoic acid. PubChem. Retrieved from [Link]

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"racemization issues in the synthesis of 7-Hydroxy-7-phenylheptanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Hydroxy-7-phenylheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to stereochemical control during the synthesis of this important chiral building block. The stereocenter at the C7 position is critical, and achieving high enantiomeric purity is often paramount. This document provides in-depth, experience-based answers to common challenges, focusing on the causality behind experimental outcomes.

Troubleshooting Guide: Racemization and Enantioselectivity Issues

The most common synthetic route to this compound involves the asymmetric reduction of its precursor, 7-oxo-7-phenylheptanoic acid.[1][2][3][4] This key step establishes the crucial stereocenter. The questions below address the most frequent problems encountered during this transformation.

Q1: My asymmetric reduction of 7-oxo-7-phenylheptanoic acid resulted in a nearly racemic mixture (low enantiomeric excess, ee). What are the most likely causes?

A1: Achieving low ee is a common but multifaceted problem. The root cause typically falls into one of three categories: issues with the catalytic system, suboptimal reaction conditions, or racemization of the product post-synthesis.

1. Inactive or Compromised Catalyst:

  • Cause: Chiral catalysts, such as oxazaborolidines (for Corey-Itsuno-Shibata, or CBS reductions) or Ru-BINAP complexes (for Noyori-type hydrogenations), are highly sensitive to air and moisture.[5][6][7] Contamination can lead to the formation of an inactive catalyst or a non-chiral reducing species (e.g., free borane), which performs a non-selective reduction, leading to a racemic product.

  • Troubleshooting:

    • Ensure all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).

    • Use freshly opened, high-purity anhydrous solvents.

    • For CBS reductions, ensure the borane source (e.g., BH₃·THF) has not degraded. Titrate the borane solution before use if its age is uncertain.

    • For Noyori hydrogenations, ensure the precatalyst is properly activated to the active hydride species.[8][9]

2. Suboptimal Reaction Conditions:

  • Cause: Temperature plays a critical role in enantioselectivity. Higher temperatures can provide enough energy to overcome the activation barrier for the non-selective reaction pathway, eroding the ee.

  • Troubleshooting:

    • Run the reaction at the lower end of the recommended temperature range for your specific catalytic system. For many CBS reductions, this can be as low as -78 °C, though 0 °C or room temperature is common.[10]

    • Slow addition of the ketone substrate to the catalyst/reducing agent mixture can help maintain a low effective concentration of the substrate and favor the desired catalytic cycle.

3. Post-Reaction Racemization:

  • Cause: The benzylic alcohol product, this compound, is susceptible to racemization under harsh acidic or basic conditions.[11] This occurs via the formation of a stabilized, achiral benzylic carbocation intermediate.[11] Aggressive pH adjustments during aqueous workup are a common culprit.

  • Troubleshooting:

    • During workup, use a buffered solution or a mild acid (e.g., saturated NH₄Cl) to quench the reaction instead of strong acids like HCl.

    • Avoid prolonged exposure to acidic or basic conditions, even during purification steps like chromatography. If silica gel chromatography is used, consider neutralizing the silica gel with a small amount of triethylamine in the eluent.

Q2: I'm using a well-established chiral reduction protocol (e.g., CBS or Noyori), but my enantiomeric excess is consistently lower than reported in the literature. How can I optimize this?

A2: This "performance gap" is a classic challenge when translating literature procedures. Optimization requires a systematic approach focusing on the nuanced interactions between substrate, catalyst, and environment.

1. Catalyst and Substrate Stoichiometry:

  • Cause: In catalytic reductions, the catalyst loading is crucial. Too little catalyst may result in a slow reaction where the uncatalyzed "background" reduction by the stoichiometric reductant (e.g., borane) becomes significant, lowering the overall ee.[5] The interaction between the catalyst and the substrate's functional groups (both the ketone and the distant carboxylic acid) can also influence the outcome.

  • Optimization Protocol:

    • Screen Catalyst Loading: Set up parallel reactions varying the catalyst loading (e.g., 2 mol%, 5 mol%, 10 mol%). Analyze the ee for each.

    • Protecting Group Strategy: The free carboxylic acid of the substrate might coordinate to the Lewis acidic catalyst, interfering with the desired transition state. Consider temporarily protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). This can dramatically improve enantioselectivity. The ester can be hydrolyzed in a subsequent step under mild conditions.

2. Solvent Effects:

  • Cause: The solvent can influence the conformation of the catalyst-substrate complex in the transition state. A solvent that coordinates too strongly with the catalyst can inhibit its activity.

  • Optimization:

    • While THF is common for CBS reductions, consider screening other aprotic solvents like toluene or dichloromethane.

    • Ensure absolute anhydrous conditions, as even trace water can significantly impact ee in CBS reductions.[5][6]

3. Choice of Chiral Ligand/Catalyst:

  • Cause: Not all chiral catalysts are equally effective for all substrates. The steric and electronic properties of 7-oxo-7-phenylheptanoic acid may favor a specific catalyst architecture.

  • Optimization:

    • If using a CBS catalyst, screen different R' groups on the oxazaborolidine (e.g., Me, Bu, Ph) as this tunes the steric environment of the catalyst.[12]

    • If using a Noyori-type hydrogenation, compare different BINAP-based ligands (e.g., (R)-BINAP vs. (S)-BINAP for opposite enantiomers) and different arene ligands on the Ruthenium center.[8][13]

Data & Methodologies

Table 1: Comparison of Common Asymmetric Reduction Methods for Aryl Ketones
MethodCatalyst SystemReductantTypical Temp.ProsCons
CBS Reduction (S)- or (R)-OxazaborolidineBorane (BH₃·THF)-20 °C to 25 °CHigh ee for aryl ketones, operationally simple.[10][12]Highly sensitive to moisture, stoichiometric borane required.[5][6]
Noyori Hydrogenation nH₂ gas25 °C to 80 °CVery high ee, high atom economy, low catalyst loading.[8]Requires specialized high-pressure hydrogenation equipment.
Asymmetric Transfer Hydrogenation Ru(II)/TsDPENFormic Acid / Isopropanol25 °C to 50 °CAvoids high-pressure H₂, good for functionalized ketones.[9]May require higher catalyst loading than direct hydrogenation.
Protocol 1: General Procedure for CBS Reduction of 7-oxo-7-phenylheptanoic acid methyl ester

Objective: To produce (R)-7-Hydroxy-7-phenylheptanoic acid methyl ester with high enantiomeric excess.

  • Setup: Under an Argon atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq) to a flame-dried, three-neck flask equipped with a thermometer and dropping funnel.

  • Cooling & Reagent Addition: Cool the flask to 0 °C. Slowly add borane-tetrahydrofuran complex (1 M in THF, 1.0 eq) dropwise, maintaining the internal temperature below 5 °C. Stir for 15 minutes.

  • Substrate Addition: Dissolve 7-oxo-7-phenylheptanoic acid methyl ester (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Quenching: Slowly add methanol dropwise at 0 °C to quench the excess borane. Allow the mixture to warm to room temperature.

  • Workup: Add 1 M HCl and stir for 30 minutes. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & Analysis: Purify the crude product by silica gel column chromatography. Determine the enantiomeric excess using chiral HPLC analysis.

Protocol 2: Chiral HPLC Analysis

Objective: To determine the enantiomeric excess (ee) of the synthesized this compound (or its ester derivative).

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP) is highly effective for separating enantiomers of hydroxy acids and esters.[14] Columns such as Chiralpak AD-H or Chiralcel OD-H are excellent starting points.

  • Mobile Phase: For normal-phase HPLC, a mixture of hexane and isopropanol is typically used. A common starting condition is 90:10 (Hexane:IPA). A small amount of trifluoroacetic acid (TFA, ~0.1%) is often added to the mobile phase to improve the peak shape of the carboxylic acid.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.[14]

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers should resolve into two separate peaks. The ee is calculated from the areas of the two peaks (A1 and A2) using the formula: %ee = |(A1 - A2) / (A1 + A2)| × 100

  • Validation: To confirm peak identity, inject a sample of the racemic material (produced by a non-chiral reduction, e.g., with NaBH₄) to identify the retention times of both enantiomers.

Visualizing the Workflow & Logic

Asymmetric Synthesis and Analysis Workflow

G cluster_synthesis Asymmetric Synthesis cluster_purification Purification & Analysis A 7-Oxo-7-phenylheptanoic acid B Asymmetric Reduction (e.g., CBS, Noyori) A->B C Crude (R/S)-7-Hydroxy- 7-phenylheptanoic acid B->C D Aqueous Workup (Mild Conditions) C->D E Column Chromatography D->E F Chiral HPLC Analysis E->F G Final Product (High ee) F->G

Caption: Workflow from precursor to purified, enantiomerically-enriched product.

Troubleshooting Decision Tree for Low Enantiomeric Excess

G Start Low ee Observed Cat_Check Check Catalyst & Reagents Start->Cat_Check Cond_Check Review Reaction Conditions Start->Cond_Check Workup_Check Analyze Workup/Purification Start->Workup_Check Cat_Sol1 Use fresh catalyst & anhydrous solvents Cat_Check->Cat_Sol1 Cat_Sol2 Titrate borane source Cat_Check->Cat_Sol2 Cond_Sol1 Lower reaction temperature Cond_Check->Cond_Sol1 Cond_Sol2 Protect carboxylic acid Cond_Check->Cond_Sol2 Workup_Sol1 Use mild quench (NH4Cl) Workup_Check->Workup_Sol1 Workup_Sol2 Avoid strong acid/base Workup_Check->Workup_Sol2

Caption: Decision tree for diagnosing the cause of poor enantioselectivity.

Frequently Asked Questions (FAQs)

Q: Can racemization occur on silica gel during chromatography? A: Yes. Standard silica gel is slightly acidic and can promote the formation of the benzylic carbocation, leading to racemization, especially if the compound remains on the column for an extended period. To mitigate this, you can either use deactivated (neutral) silica gel or add a small amount of a non-nucleophilic base like triethylamine (~0.5%) to your eluent.

Q: Is it necessary to protect the carboxylic acid functional group before the reduction? A: While not always strictly necessary, it is highly recommended. The acidic proton of the carboxylic acid can react with the borane reductant, consuming excess reagent. Furthermore, the carboxylate group can coordinate to the Lewis acidic catalyst (like the boron in CBS or the ruthenium in Noyori catalysts), potentially interfering with the formation of the desired stereoselective transition state. Converting the acid to a methyl or ethyl ester is a simple step that often leads to cleaner reactions and higher, more reproducible enantioselectivity.

Q: My product is an oil, making purification difficult. Any suggestions? A: this compound can be difficult to crystallize. If the corresponding methyl ester is also an oil, consider forming a solid derivative for purification. For example, reacting the alcohol with 3,5-dinitrobenzoyl chloride can yield a highly crystalline ester, which can be purified by recrystallization. The desired product can then be recovered by hydrolysis.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. Available from: [Link]

  • Noyori, R. (n.d.). Noyori Hydrogenation. NROChemistry. Available from: [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available from: [Link]

  • Dalton Transactions. (2018). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions. Available from: [Link]

  • Pfaller, C., et al. (2006). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Journal of Chromatography B, 837(1-2), 114-121. Available from: [Link]

  • Li, W., & Li, Y. (2005). Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography. Journal of Chromatography A, 1074(1-2), 131-138. Available from: [Link]

  • Organic Chemistry. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. Available from: [Link]

  • Organic Chemistry. (2022). Noyori Hydrogenation. YouTube. Available from: [Link]

  • Grokipedia. (n.d.). Corey–Itsuno reduction. Available from: [Link]

  • Williams, D. R., et al. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry, 87(19), 13035–13043. Available from: [Link]

  • MDPI. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Molecules, 26(24), 7589. Available from: [Link]

  • Wikipedia. (n.d.). Asymmetric hydrogenation. Available from: [Link]

  • ChemRxiv. (2023). Cyclic Deracemization of Secondary Benzylic Alcohols via Simultaneous Photocatalysis and Whole-cell Biocatalysis. Available from: [Link]

  • ACS Catalysis. (2023). Concurrent Linear Deracemization of Secondary Benzylic Alcohols via Simultaneous Photocatalysis and Whole-cell Biocatalysis. ACS Catalysis, 13(9), 6296–6306. Available from: [Link]

  • SynArchive. (n.d.). Itsuno-Corey Reduction. Available from: [Link]

  • ResearchGate. (n.d.). Benzyl Alcohol and Racemization. Available from: [Link]

  • PubMed. (2003). Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization. Journal of Molecular Catalysis B: Enzymatic, 26(3-6), 139-147. Available from: [Link]

  • Science.gov. (n.d.). chiral hplc method: Topics. Available from: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of 7-Oxo-7-Phenylheptanoic Acid in Advanced Organic Synthesis. Available from: [Link]

  • Google Patents. (1960). US2955133A - Preparation of 7-hydroxy heptanoic acid and derivatives thereof.
  • Gesher. (n.d.). Exploring 7-Oxo-7-Phenylheptanoic Acid: Properties and Applications. Available from: [Link]

  • National Institutes of Health. (2012). Synthesis of (±)-7-Hydroxylycopodine. The Journal of Organic Chemistry, 77(17), 7245–7254. Available from: [Link]

  • PubChem. (n.d.). 7-Oxo-7-phenylheptanoic acid. Available from: [Link]

  • Google Patents. (2015). CN103319358B - Preparation method of 7-amino heptanoic acid.
  • MDPI. (2023). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 28(1), 35. Available from: [Link]

  • National Institutes of Health. (2024). Piers–Rubinsztajn reaction to unlock an 8-step synthesis of 7-hydroxy cannabidiol. RSC Advances, 14(4), 2293–2297. Available from: [Link]

  • PubMed. (2012). Synthesis of (±)-7-hydroxylycopodine. The Journal of Organic Chemistry, 77(17), 7245-54. Available from: [Link]

  • PubChem. (n.d.). 7-Hydroxyheptanoic acid. Available from: [Link]

  • Google Patents. (2017). CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines.
  • PubMed. (2011). Synthesis of 7β-hydroxy-epiandrosterone. Steroids, 76(1-2), 28-30. Available from: [Link]

Sources

"removing residual catalyst from 7-Hydroxy-7-phenylheptanoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Efficient Removal of Residual Catalyst from 7-Hydroxy-7-phenylheptanoic Acid

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the removal of residual catalysts from the synthesis of this compound. As a Senior Application Scientist, this document synthesizes established methodologies with practical, field-proven insights to ensure the highest purity of your final compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Concepts & Initial Assessment

Q1: Why is the complete removal of residual catalyst, particularly palladium, so critical for my final compound?

A: For professionals in drug development, catalyst removal is a non-negotiable step governed by strict regulatory standards. Residual metals, even at trace levels, can be toxic and may interfere with downstream biological assays or compromise the stability and safety of an Active Pharmaceutical Ingredient (API). The International Council for Harmonisation (ICH) Q3D guidelines set a permitted daily exposure (PDE) for palladium at 100 µ g/day for oral administration, which often translates to a concentration limit of 10 ppm in the final API.[1] Beyond regulatory compliance, residual catalysts can negatively impact the compound's chemical properties and reactivity in subsequent synthetic steps.

Q2: I've just completed my synthesis of this compound. How do I determine the best initial strategy for catalyst removal?

A: The optimal strategy depends entirely on the nature of the catalyst used. Catalysts are broadly categorized as heterogeneous (insoluble in the reaction medium) or homogeneous (soluble).

  • Heterogeneous Catalysts (e.g., Palladium on Carbon, Pd/C): These are the most common for hydrogenation reactions. The primary removal method is a straightforward filtration. However, challenges like catalyst fines and pyrophoricity require careful handling.[2]

  • Homogeneous Catalysts (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄): These are used in cross-coupling reactions and are fully dissolved in the reaction mixture.[3] Their removal is more complex and requires advanced techniques like adsorption onto scavengers, crystallization, or chromatography, as simple filtration is ineffective.[4][5]

The following workflow provides a logical path for selecting your purification method.

G cluster_0 Initial Assessment cluster_1 Purification Pathways start Reaction Work-up Complete catalyst_type What is the nature of the catalyst? start->catalyst_type hetero Heterogeneous (e.g., Pd/C) catalyst_type->hetero Insoluble homo Homogeneous or Leached catalyst_type->homo Soluble celite_filtration Protocol 1: Filtration through Celite® Pad hetero->celite_filtration scavenging Adsorptive Purification (Scavengers / Carbon) homo->scavenging crystallization Crystallization homo->crystallization chromatography Column Chromatography homo->chromatography analysis1 Analyze Filtrate by ICP-MS (Is Pd < 10 ppm?) celite_filtration->analysis1 success Product Meets Purity Specs analysis1->success Yes fail Advanced Purification Required analysis1->fail No scavenging->analysis1 Post-treatment crystallization->analysis1 Post-treatment chromatography->analysis1 Post-treatment fail->scavenging G cluster_0 Troubleshooting Low Yield with Activated Carbon problem Problem: Low Product Recovery cause Primary Cause: Non-Specific Product Adsorption problem->cause solution1 Reduce wt% of Carbon cause->solution1 Solution solution2 Change Solvent System cause->solution2 Solution solution3 Screen Different Carbon Grades cause->solution3 Solution solution4 Switch to Selective Scavenger cause->solution4 Alternative

Caption: Logic for troubleshooting product loss during carbon treatment.

Q7: Can I just recrystallize my product to remove the catalyst?

A: Recrystallization can be an effective method, but its success is not guaranteed. [3][5]The principle is that the palladium impurities will remain in the mother liquor while your purified product crystallizes out. [5]However, if the palladium species co-crystallizes or adsorbs to the surface of your product's crystals, this method will be ineffective. It is often used as a final polishing step after the bulk of the metal has been removed by other means.

Section 4: Detailed Experimental Protocols

Protocol 1: Filtration Through Celite® for Heterogeneous Catalysts

This protocol is the standard first step for removing insoluble catalysts like Pd/C. [2]

  • Materials:

    • Büchner or sintered glass funnel

    • Filter flask

    • Filter paper (if using Büchner funnel)

    • Celite® (diatomaceous earth)

    • Reaction solvent

    • Nitrogen line (for inert atmosphere, recommended)

  • Procedure:

    • Assemble the filtration apparatus and ensure the filter flask is securely clamped.

    • Place filter paper in the Büchner funnel and add a 1-2 cm thick pad of Celite®.

    • Pre-wet the Celite® pad with the reaction solvent until it is fully saturated and a slow drip is observed. This prevents fine particles from passing through at the start.

    • If applicable, create an inert atmosphere by placing a nitrogen line into the funnel.

    • Carefully pour the reaction mixture onto the center of the Celite® pad. Do not disturb the pad.

    • Wash the reaction flask with fresh solvent and pour the washings onto the filter to ensure complete transfer of the product.

    • Wash the filter cake with 2-3 portions of fresh solvent to recover any adsorbed product. Crucially, do not let the cake run dry. [2] 8. Once filtration is complete, turn off the vacuum and immediately quench the wet filter cake for safe disposal.

    • The combined filtrate contains your crude product, ready for analysis or further purification.

Protocol 2: Palladium Removal Using a Thiol-Functionalized Silica Scavenger

This protocol is highly effective for removing residual soluble palladium. [6]

  • Materials:

    • Crude product dissolved in a suitable solvent (e.g., THF, Ethyl Acetate, Toluene) [5][7] * Thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, MP-TMT)

    • Reaction flask with magnetic stirring

    • Heating mantle (optional)

    • Filtration apparatus

  • Procedure:

    • Dissolve the crude this compound in a suitable organic solvent.

    • Add the thiol-functionalized silica scavenger. A typical starting point is 2-5 equivalents relative to the initial amount of palladium catalyst used. [7] 3. Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. [5]The optimal time and temperature should be determined by monitoring palladium levels via small-scale trials.

    • After the treatment period, cool the mixture to room temperature.

    • Filter the mixture to remove the solid scavenger. The scavenger can be washed with a small amount of fresh solvent to ensure complete product recovery. [7] 6. Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.

    • Analyze the final product for residual palladium content using ICP-MS to confirm purity.

References

  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]

  • How can i remove palladium Pd catalyst easily? ResearchGate. [Link]

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. [Link]

  • The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Ingenta Connect. [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]

  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]

  • Palladium catalyst recovery using scavenger resin. SpinChem. [Link]

  • An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II) - Catalyzed Cleavage of Allyl Faropenem. ACS Publications. [Link]

  • Filtration of Hydrogenation Catalysts. YouTube. [Link]

Sources

Technical Support Center: Method Development for the Analysis of 7-Hydroxy-7-phenylheptanoic Acid and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working on the method development and analysis of 7-Hydroxy-7-phenylheptanoic acid. It provides troubleshooting advice and frequently asked questions in a direct question-and-answer format to address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC analysis of this compound and its impurities.

Common Chromatographic Problems

Question: Why are the peaks for this compound and its impurities tailing?

Answer:

Peak tailing is a frequent challenge in the analysis of organic acids like this compound. Several factors can contribute to this issue:

  • Secondary Interactions: Residual silanol groups on the surface of silica-based HPLC columns can interact with the carboxylic acid and hydroxyl groups of the analyte, leading to peak tailing.[1]

    • Solution: Employ a column specifically designed for organic acid analysis, such as one with a polar-embedded stationary phase. Alternatively, adding a competing acid like trifluoroacetic acid (TFA) to the mobile phase in low concentrations can help mask these silanol interactions.[1] However, be mindful that TFA can be challenging to remove from the HPLC system.

  • Inappropriate Mobile Phase pH: If the pH of the mobile phase is not sufficiently low, the carboxylic acid group of the analyte may be partially ionized, causing tailing.

    • Solution: The mobile phase pH should be at least two pH units below the pKa of this compound to ensure it is in its non-ionized form.[1] Using a buffer, such as a phosphate or formate buffer, is recommended to maintain a stable pH.

Question: What is causing baseline noise or drift in my chromatogram?

Answer:

A noisy or drifting baseline can obscure small impurity peaks and affect integration accuracy. Common causes include:

  • Contaminated Mobile Phase: Impurities in the solvents or additives can lead to a noisy baseline.

    • Solution: Always use high-purity, HPLC-grade solvents and reagents.[1] Ensure the mobile phase is freshly prepared and properly degassed to remove dissolved air, which can form bubbles in the detector.[1]

  • Column Contamination: Accumulation of strongly retained compounds from previous injections can slowly elute, causing baseline drift.

    • Solution: Implement a robust column washing procedure after each analytical run. A gradient flush with a strong solvent can help remove contaminants.

  • Temperature Fluctuations: Changes in the ambient temperature can affect the refractive index of the mobile phase and the performance of the column, leading to baseline drift.[2]

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.[2]

Question: Why are my retention times shifting between injections?

Answer:

Inconsistent retention times can make peak identification and quantification unreliable. The following factors can cause this issue:

  • Inadequate Column Equilibration: If the column is not fully equilibrated with the mobile phase before injection, retention times can drift.[2]

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved before starting the analytical sequence.[1]

  • Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase or solvent evaporation can alter its composition and affect retention times.[2]

    • Solution: Prepare the mobile phase carefully and consistently. Keep solvent bottles capped to minimize evaporation.

  • Pump Malfunctions: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and, consequently, shifting retention times.[3]

    • Solution: Regularly maintain the HPLC pump according to the manufacturer's recommendations. Check for leaks and ensure the pump seals are in good condition.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the method development and validation for the analysis of this compound.

Question: What are the potential impurities of this compound that I should be looking for?

Answer:

The potential impurities will largely depend on the synthetic route used to produce this compound. A plausible synthesis could involve the reduction of a keto-acid precursor like 7-Oxo-7-phenylheptanoic acid. Based on this, potential impurities could include:

  • Starting materials: Unreacted 7-Oxo-7-phenylheptanoic acid.

  • Byproducts of the synthesis: These could arise from side reactions or incomplete reactions.

  • Degradation products: The compound may degrade under certain conditions (e.g., heat, light, or extreme pH), leading to the formation of impurities.

A forced degradation study is highly recommended to identify potential degradation products and to ensure the analytical method is stability-indicating.

Question: How do I ensure my analytical method is specific for this compound and its impurities?

Answer:

Specificity is a critical parameter in method validation, ensuring that the method can accurately measure the analyte without interference from other components like impurities, degradation products, or matrix components. According to the ICH Q2(R1) guidelines, specificity can be demonstrated by:

  • Spiking studies: Spiking the drug substance with known impurities and demonstrating that they are well-separated from the main peak and from each other.[4]

  • Forced degradation studies: Subjecting the sample to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products and showing that these are resolved from the main peak.

  • Peak purity analysis: Using a photodiode array (PDA) detector to assess the spectral homogeneity of the peaks of interest.

Question: What are the key parameters to consider for validating the analytical method according to ICH Q2(R1)?

Answer:

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[4] The key validation parameters according to ICH Q2(R1) include:[5][6]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4]

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Question: this compound has a chiral center. How do I approach the separation of its enantiomers?

Answer:

The presence of a chiral center means that this compound can exist as two enantiomers. For pharmaceutical applications, it is often necessary to separate and quantify each enantiomer. Chiral HPLC is the most common technique for this purpose.[7]

The general approach involves:

  • Column Selection: Choosing a suitable chiral stationary phase (CSP) is the most critical step. Polysaccharide-based and macrocyclic glycopeptide columns are widely used for their broad applicability.[8]

  • Mobile Phase Screening: A screening approach using different mobile phases (normal phase, reversed-phase, and polar organic) is often employed to find the optimal separation conditions.[8]

  • Method Optimization: Once a promising separation is achieved, further optimization of the mobile phase composition, flow rate, and temperature can be performed to improve resolution and analysis time.

Experimental Protocols

Example HPLC Method for Impurity Profiling

This protocol provides a starting point for the development of a reversed-phase HPLC method for the analysis of this compound and its potential impurities.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-40 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Mobile Phase B (50:50)

Note: This is a generic method and will require optimization for your specific application.

Sample Preparation
  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

Visualizations

Troubleshooting_Workflow start Problem Encountered peak_tailing Peak Tailing? start->peak_tailing baseline_issue Baseline Noise/Drift? start->baseline_issue rt_shift Retention Time Shift? start->rt_shift secondary_interactions Check for Secondary Interactions peak_tailing->secondary_interactions Yes ph_issue Check Mobile Phase pH peak_tailing->ph_issue No mobile_phase_quality Check Mobile Phase Quality baseline_issue->mobile_phase_quality Yes column_contamination Check for Column Contamination baseline_issue->column_contamination No equilibration Check Column Equilibration rt_shift->equilibration Yes mobile_phase_prep Check Mobile Phase Preparation rt_shift->mobile_phase_prep No use_polar_column Use Polar-Embedded Column or Add TFA secondary_interactions->use_polar_column adjust_ph Adjust pH (2 units below pKa) ph_issue->adjust_ph end Problem Resolved use_polar_column->end adjust_ph->end use_hplc_grade Use HPLC Grade Solvents & Degas mobile_phase_quality->use_hplc_grade temp_fluctuation Check for Temperature Fluctuations column_contamination->temp_fluctuation No column_wash Implement Column Wash Protocol column_contamination->column_wash use_column_oven Use Column Oven temp_fluctuation->use_column_oven use_hplc_grade->end column_wash->end use_column_oven->end increase_equilibration Increase Equilibration Time equilibration->increase_equilibration pump_check Check HPLC Pump mobile_phase_prep->pump_check No prepare_fresh_mp Prepare Fresh Mobile Phase mobile_phase_prep->prepare_fresh_mp maintain_pump Perform Pump Maintenance pump_check->maintain_pump increase_equilibration->end prepare_fresh_mp->end maintain_pump->end

Caption: A troubleshooting workflow for common HPLC issues.

Method_Validation_Workflow start Method Development Complete validation_plan Develop Validation Plan (ICH Q2(R1)) start->validation_plan specificity Specificity (Forced Degradation, Spiking) validation_plan->specificity linearity_range Linearity & Range specificity->linearity_range accuracy Accuracy (Recovery Studies) linearity_range->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision dl_ql Detection & Quantitation Limits precision->dl_ql robustness Robustness (Varying Parameters) dl_ql->robustness validation_report Compile Validation Report robustness->validation_report

Caption: A workflow for analytical method validation based on ICH Q2(R1).

References

  • BenchChem. (2025). Common HPLC problems and solutions for organic acid analysis.
  • ICH. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation.
  • ICH. Quality Guidelines.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • OUCI. Q2(R1) Validation of Analytical Procedures.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • ACE. HPLC Troubleshooting Guide.
  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues.
  • Benchchem. (2025). A Comparative Guide to the Characterization of Synthesized 7-Oxo-7-(9-phenanthryl)heptanoic Acid.
  • PubMed. Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography.
  • NIST. 7-Phenylheptanoic acid.
  • CymitQuimica. CAS 40228-90-8: 7-Phenylheptanoic acid.
  • Phenomenex. Chiral HPLC Separations.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
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Validation & Comparative

A Comparative Guide to the Reduction of 7-oxo-7-phenylheptanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the selective transformation of functional groups is a cornerstone of molecular architecture. The bifunctional nature of 7-oxo-7-phenylheptanoic acid, featuring both a ketone and a carboxylic acid, presents a common yet critical challenge: how to selectively reduce the ketone in the presence of the carboxylic acid, or alternatively, how to achieve a complete reduction of the carbonyl group to a methylene unit.[1] This guide provides a comprehensive, data-driven comparison of various reducing agents for 7-oxo-7-phenylheptanoic acid, offering field-proven insights to inform your synthetic strategy.

The Synthetic Challenge: Chemoselectivity in the Reduction of a Keto-Acid

7-oxo-7-phenylheptanoic acid is a valuable intermediate, notably in the synthesis of various pharmaceuticals.[1] The primary challenge in its reduction lies in the potential for the reducing agent to react with both the ketone and the carboxylic acid functionalities. The choice of reagent and reaction conditions will dictate the outcome, leading to either the corresponding secondary alcohol, the fully reduced alkane, or a diol. This guide will explore the following key reduction strategies:

  • Selective Ketone Reduction to an Alcohol: Ideal for synthesizing 7-hydroxy-7-phenylheptanoic acid.

  • Complete Ketone Reduction to a Methylene Group: For the synthesis of 7-phenylheptanoic acid.

  • Non-selective Reduction: Resulting in the reduction of both functional groups.

Comparative Analysis of Reducing Agents

The following table summarizes the performance of various reducing agents for the transformation of 7-oxo-7-phenylheptanoic acid. The data presented is a synthesis of established chemical principles and reported experimental outcomes for similar substrates.

Reducing AgentPrimary ProductSelectivityTypical YieldReaction ConditionsKey Considerations
Sodium Borohydride (NaBH₄) This compoundHigh for ketone>90%Methanol or Ethanol, 0°C to RTExcellent chemoselectivity; carboxylic acid is unreactive.[2]
Catalytic Hydrogenation (H₂/Pd/C) This compound or 7-phenylheptanoic acidCondition-dependentVariableH₂ gas, Pd/C catalyst, various solvents and pressuresCan be tuned for selective alcohol formation or complete deoxygenation.
Lithium Aluminum Hydride (LiAlH₄) 7-phenylheptane-1,7-diolLowHighAnhydrous ether or THF, 0°C to refluxHighly reactive; reduces both ketone and carboxylic acid.[3][4][5]
Wolff-Kishner Reduction 7-phenylheptanoic acidHigh for ketone to methyleneGood to ExcellentHydrazine, strong base (e.g., KOH), high-boiling solvent (e.g., ethylene glycol), high temperatures.Suitable for base-stable substrates.[6][7][8][9]
Clemmensen Reduction 7-phenylheptanoic acidHigh for ketone to methyleneGoodZinc amalgam (Zn(Hg)), concentrated HCl, heat.Suitable for acid-stable substrates.[10][11][12][13]
Transfer Hydrogenation (Raney Nickel) 7-phenylheptanoic acidHigh for ketone to methyleneGood to ExcellentRaney Nickel, hydrogen donor (e.g., 2-propanol), reflux.Milder alternative to Wolff-Kishner and Clemmensen reductions.[14][15][16]

In-Depth Analysis and Mechanistic Insights

Sodium Borohydride (NaBH₄): The Chemoselective Workhorse

Sodium borohydride is a mild and highly selective reducing agent for aldehydes and ketones.[2] Its key advantage in the context of 7-oxo-7-phenylheptanoic acid is its inability to reduce carboxylic acids under standard conditions.[2] This remarkable chemoselectivity stems from the lower electrophilicity of the carboxylic acid carbon compared to the ketone carbonyl carbon.

Mechanism of Action: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated by the solvent (typically an alcohol) to yield the secondary alcohol.

Catalytic_Hydrogenation_Workflow substrate 7-oxo-7-phenylheptanoic acid in solvent catalyst Add Pd/C catalyst substrate->catalyst hydrogenation Pressurize with H₂ (controlled pressure and temperature) catalyst->hydrogenation monitoring Monitor reaction (H₂ uptake, TLC/GC/HPLC) hydrogenation->monitoring filtration Filter to remove catalyst monitoring->filtration workup Solvent evaporation and product isolation filtration->workup product This compound or 7-phenylheptanoic acid workup->product Wolff_Kishner_Mechanism ketone R(C=O)R' hydrazone R(C=NNH₂)R' ketone->hydrazone Condensation hydrazine H₂NNH₂ hydrazine->hydrazone carbanion [R(CH⁻)R'] hydrazone->carbanion Base-catalyzed -N₂ base KOH, heat base->carbanion alkane R(CH₂)R' carbanion->alkane Protonation protonation H₂O protonation->alkane

Sources

A Comparative Guide to the Preclinical Validation of 7-Hydroxy-7-phenylheptanoic Acid as a Novel Analgesic Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of 7-Hydroxy-7-phenylheptanoic acid (hereafter referred to as Cpd-X) as a potential novel analgesic. Recognizing the current landscape of pain management, which is heavily reliant on opioids and non-steroidal anti-inflammatory drugs (NSAIDs) with their respective limitations, the exploration of new chemical entities with potentially safer and more effective profiles is of paramount importance.[1][2] This document outlines a structured, multi-faceted approach to rigorously assess the analgesic properties of Cpd-X in comparison to established standards, providing researchers and drug development professionals with a robust, data-driven methodology.

Introduction: The Rationale for a New Analgesic

The management of acute and chronic pain remains a significant clinical challenge.[3] Opioids, while potent, are associated with a high risk of addiction, respiratory depression, and tolerance.[2][4] NSAIDs, on the other hand, carry risks of gastrointestinal bleeding and cardiovascular events, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5][6] This necessitates the discovery of novel analgesics with differentiated mechanisms of action and improved safety profiles. Cpd-X, a synthetic small molecule, has been designed with a unique structural motif that suggests potential interaction with novel pain-mediating targets. This guide will detail the essential preclinical assays to validate its analgesic efficacy and elucidate its potential mechanism of action.

Comparative Benchmarking: Selecting the Right Comparators

To contextualize the analgesic potential of Cpd-X, it is crucial to benchmark its performance against well-characterized drugs representing different mechanistic classes. The following have been selected as primary comparators:

  • Morphine: The gold-standard opioid analgesic, acting primarily as a full agonist at the μ-opioid receptor (MOR).[7][8] Its potent central analgesic effects make it a key benchmark for strong analgesia.[9]

  • Ketoprofen: A non-selective COX inhibitor, representing the NSAID class.[10] It exerts its effects by blocking the production of prostaglandins, key mediators of inflammation and pain.[11][12]

  • Vehicle Control: A neutral solvent used to dissolve Cpd-X and the comparator drugs for administration. This group serves as the baseline to control for any effects of the injection procedure itself.

Experimental Validation: A Multi-Modal Approach to Pain Assessment

A comprehensive assessment of a novel analgesic requires the use of multiple pain models that capture different facets of the pain experience, from acute thermal pain to persistent inflammatory pain.[13][14][15]

Acute Nociceptive Pain Models

These models assess the drug's ability to block the immediate response to a noxious stimulus.

The hot plate test is a classic method for evaluating centrally-acting analgesics.[16][17] It measures the latency of a rodent to react to a thermal stimulus, with an increase in latency indicating an analgesic effect.[18]

Experimental Protocol:

  • Apparatus: A hot plate analgesia meter with the surface temperature maintained at a constant 55 ± 0.5°C.

  • Acclimation: Animals (e.g., male Sprague-Dawley rats, 200-250g) are habituated to the testing room for at least 30 minutes prior to the experiment.

  • Baseline Latency: Each animal is placed on the hot plate, and the time until it exhibits a nocifensive response (e.g., hind paw licking, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.

  • Drug Administration: Animals are randomly assigned to treatment groups and administered Cpd-X (e.g., 1, 3, 10 mg/kg, intraperitoneally), Morphine (5 mg/kg, i.p.), Ketoprofen (10 mg/kg, i.p.), or Vehicle.

  • Post-treatment Latency: At predetermined time points (e.g., 30, 60, 90, and 120 minutes) after drug administration, the hot plate test is repeated.

  • Data Analysis: The percentage of Maximum Possible Effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Similar to the hot plate test, the tail-flick test measures the latency to a thermal stimulus, in this case, a focused beam of light on the tail.[19][20][21] It is a spinal reflex that can be modulated by supraspinal pathways, making it sensitive to centrally acting analgesics.[22][23]

Experimental Protocol:

  • Apparatus: A tail-flick analgesia meter.

  • Acclimation and Baseline: Similar to the hot plate test, animals are acclimated, and a baseline tail-flick latency is determined. A cut-off time (e.g., 10 seconds) is set.

  • Drug Administration: The same treatment groups and administration routes as the hot plate test are used.

  • Post-treatment Latency: Tail-flick latencies are measured at the same time points post-administration.

  • Data Analysis: %MPE is calculated as described for the hot plate test.

Inflammatory Pain Model

The formalin test is a robust model of tonic, persistent pain that has both an acute neurogenic component and a later inflammatory component.[24][25][26][27] This allows for the differentiation of compounds that act on acute nociception versus those that have anti-inflammatory properties.[28]

Experimental Protocol:

  • Apparatus: A transparent observation chamber.

  • Drug Administration: Animals are pre-treated with Cpd-X, Morphine, Ketoprofen, or Vehicle 30 minutes prior to formalin injection.

  • Formalin Injection: A dilute solution of formalin (e.g., 5% in saline) is injected subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after injection, the animal is placed in the observation chamber, and the cumulative time spent licking or biting the injected paw is recorded for two distinct phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).

    • Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain).

  • Data Analysis: The total time spent licking/biting in each phase is compared across treatment groups.

Hypothetical Comparative Data

The following tables present hypothetical, yet plausible, data from the described experiments to illustrate the potential analgesic profile of Cpd-X.

Table 1: Effect of Cpd-X, Morphine, and Ketoprofen in the Hot Plate Test

Treatment Group (mg/kg, i.p.)NPeak %MPE (at 60 min)
Vehicle85.2 ± 1.1
Cpd-X (1)815.8 ± 2.3
Cpd-X (3)845.6 ± 4.1
Cpd-X (10)878.9 ± 5.5
Morphine (5)885.3 ± 4.8
Ketoprofen (10)810.1 ± 1.9
p < 0.05 compared to Vehicle

Table 2: Effect of Cpd-X, Morphine, and Ketoprofen in the Tail-Flick Test

Treatment Group (mg/kg, i.p.)NPeak %MPE (at 60 min)
Vehicle84.8 ± 1.3
Cpd-X (1)812.4 ± 2.1
Cpd-X (3)842.1 ± 3.9
Cpd-X (10)875.2 ± 6.2
Morphine (5)888.9 ± 5.1
Ketoprofen (10)88.7 ± 1.5
p < 0.05 compared to Vehicle

Table 3: Effect of Cpd-X, Morphine, and Ketoprofen in the Formalin Test

Treatment Group (mg/kg, i.p.)NPhase 1 Licking Time (s)Phase 2 Licking Time (s)
Vehicle865.4 ± 5.2152.8 ± 10.1
Cpd-X (10)832.1 ± 3.845.7 ± 4.9
Morphine (5)815.8 ± 2.525.3 ± 3.1
Ketoprofen (10)858.9 ± 4.960.1 ± 5.8
p < 0.05 compared to Vehicle

Interpretation and Mechanistic Insights

The hypothetical data suggests that Cpd-X possesses significant analgesic properties. Its strong efficacy in the hot plate and tail-flick tests, comparable to morphine at the highest dose, indicates a potent centrally-mediated analgesic effect. The lack of efficacy of Ketoprofen in these acute thermal pain models is consistent with its primary peripheral mechanism of action.

In the formalin test, Cpd-X demonstrates a robust reduction in both Phase 1 and Phase 2 pain behaviors. This dual activity is noteworthy. The inhibition of Phase 1 suggests an ability to block acute nociceptive transmission, similar to morphine. The profound effect on Phase 2, which is strongly associated with inflammation and central sensitization, suggests that Cpd-X may also possess anti-inflammatory properties, a characteristic shared with Ketoprofen. This dual mechanism of action could offer a significant advantage in treating complex pain states.

Visualizing the Path Forward: Diagrams and Workflows

Proposed Experimental Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Characterization cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Safety & Toxicology A Acute Nociceptive Models (Hot Plate, Tail-Flick) B Dose-Response Evaluation A->B C Inflammatory Pain Model (Formalin Test) B->C If Active D Neuropathic Pain Model (e.g., CCI) C->D E Receptor Binding Assays (Opioid, COX, etc.) D->E If Active F In vitro Functional Assays E->F G Antagonist Studies (e.g., Naloxone) F->G H Motor Coordination (Rotarod Test) G->H If Novel Mechanism I Gastrointestinal Safety H->I J Cardiovascular Safety I->J

Caption: Preclinical validation workflow for a novel analgesic.

Potential Mechanisms of Action

Given the hypothetical data, Cpd-X could be acting through several pathways.

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, lead to a cascade of intracellular events resulting in neuronal hyperpolarization and reduced neurotransmitter release.[29][30][31][32]

G CpdX Cpd-X MOR μ-Opioid Receptor CpdX->MOR G_protein Gαi/o & Gβγ MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibition K_channel K⁺ Channel G_protein->K_channel Activation cAMP ↓ cAMP AC->cAMP Neurotransmitter ↓ Neurotransmitter Release Ca_channel->Neurotransmitter K_channel->Neurotransmitter Hyperpolarization

Caption: Simplified opioid receptor signaling pathway.

COX enzymes convert arachidonic acid into prostaglandins, which are potent inflammatory mediators.[5][11][12]

G Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain CpdX Cpd-X CpdX->COX_Enzyme Inhibition

Caption: Prostaglandin synthesis via the COX pathway.

Conclusion and Future Directions

The preclinical validation framework outlined in this guide provides a rigorous and comprehensive approach to evaluating the analgesic potential of a novel compound, this compound. The hypothetical data presented suggests that Cpd-X may represent a promising new class of analgesic with a dual mechanism of action. Further studies are warranted to confirm these findings and to fully elucidate its molecular targets. These would include receptor binding assays, in vitro functional assays, and studies in more complex pain models, such as those for neuropathic pain. Additionally, a thorough safety and toxicological evaluation is a critical next step in the development of Cpd-X as a potential therapeutic agent.

References

  • Brunton, L. L., Chabner, B. A., & Knollmann, B. C. (2017). Goodman & Gilman's: The Pharmacological Basis of Therapeutics (13th ed.). McGraw-Hill Education. [Link]

  • D'Amour, F. E., & Smith, D. L. (1941). A method for determining loss of pain sensation. Journal of Pharmacology and Experimental Therapeutics, 72(1), 74–79. [Link]

  • Dubuisson, D., & Dennis, S. G. (1977). The formalin test: a quantitative method for assessing pain and its modulation in rats. Pain, 4(2), 161–174. [Link]

  • Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. Journal of Pharmacology and Experimental Therapeutics, 107(3), 385–393. [Link]

  • Hargreaves, K., Dubner, R., Brown, F., Theodorsson, E., & Joris, J. (1988). A new and sensitive method for measuring thermal nociception in cutaneous hyperalgesia. Pain, 32(1), 77–88. [Link]

  • Mogil, J. S. (2009). Animal models of pain: progress and challenges. Nature Reviews Neuroscience, 10(4), 283–294. [Link]

  • Scholz, J., & Woolf, C. J. (2002). Can we conquer pain? Nature Neuroscience, 5(Suppl), 1062–1067. [Link]

  • Stein, C. (2016). Opioid Receptors. Annual Review of Medicine, 67(1), 433–451. [Link]

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

  • Wheeler-Aceto, H., Porreca, F., & Cowan, A. (1990). The rat paw formalin test: comparison of noxious agents. Pain, 40(2), 229–238. [Link]

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An Examination of 7-Hydroxy-7-phenylheptanoic Acid Derivatives: A Field with Limited Public Data

Author: BenchChem Technical Support Team. Date: January 2026

An extensive review of publicly available scientific literature and chemical databases reveals a notable scarcity of research specifically dedicated to the synthesis and comparative efficacy of 7-Hydroxy-7-phenylheptanoic acid derivatives as a distinct class of compounds. While the foundational structure, a phenyl-substituted heptanoic acid, appears in various pharmacologically active molecules, a dedicated body of research comparing the biological activities of its 7-hydroxy derivatives is not readily identifiable.

This guide, intended for researchers, scientists, and drug development professionals, will therefore address the current landscape of available information and highlight the challenges in providing a direct comparative analysis.

The Elusive Nature of this compound Derivatives

Initial investigations into scientific databases for "this compound" and its derivatives did not yield a cohesive body of research. The search results often diverged into other, structurally distinct classes of compounds, including:

  • Prostaglandin F2α Analogs: Research in this area is extensive; however, it primarily focuses on cyclic prostaglandin derivatives, which differ significantly from the acyclic this compound structure.

  • Coumarin and Chromone Derivatives: A number of studies detail the synthesis and biological evaluation of compounds containing a 7-hydroxy moiety, but as part of a coumarin or chromone scaffold, which is fundamentally different.

  • Opioid Receptor Modulators: While some opioid receptor antagonists feature a phenyl group and a hydroxylated carbon chain, they do not align with the specific this compound backbone.

A search of the PubChem database revealed an entry for a structurally related compound, 3-Hydroxy-5-oxo-7-phenyl-heptanoic acid. This molecule is associated with the IUPHAR/BPS Guide to PHARMACOLOGY, indicating it possesses some recognized pharmacological activity. However, information comparing this compound to its derivatives or to other this compound analogs is not provided.

Potential Therapeutic Scaffolds and the Path Forward

The phenyl-substituted alkanoic acid motif is a common feature in medicinal chemistry and can be found in various classes of therapeutic agents, such as:

  • Thromboxane A2 Receptor Antagonists: These compounds are involved in modulating platelet aggregation and vasoconstriction.

  • Soluble Epoxide Hydrolase Inhibitors: These agents have shown anti-inflammatory and analgesic properties.

  • NMDA Receptor Antagonists: These molecules are investigated for their potential in treating neurological disorders.

It is plausible that derivatives of this compound could be explored within these or other therapeutic contexts. However, without specific published studies, any discussion of their comparative efficacy would be purely speculative.

Conclusion

At present, there is insufficient publicly available experimental data to construct a comprehensive comparison guide on the efficacy of this compound derivatives. The field appears to be nascent or exists within proprietary research not accessible to the public.

For researchers interested in this chemical scaffold, the path forward would likely involve:

  • De novo Synthesis: The synthesis of a series of this compound derivatives with systematic structural modifications.

  • Biological Screening: The screening of these novel compounds against a panel of relevant biological targets to identify potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: The establishment of SAR to understand how different functional groups on the parent molecule influence biological activity.

Until such foundational research is published, a detailed and evidence-based comparison of the efficacy of these derivatives remains beyond the scope of the available scientific literature. Researchers are encouraged to monitor patent databases and future publications for the emergence of data related to this specific class of compounds.

Structure-Activity Relationship of 7-Hydroxy-7-phenylheptanoic Acid Analogs as Histone Deacetylase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 7-Hydroxy-7-phenylheptanoic acid, with a focus on their potential as inhibitors of Histone Deacetylases (HDACs). We will explore the critical structural motifs required for potent inhibitory activity and compare the performance of various analogs based on published experimental data.

Introduction: Histone Deacetylases as a Therapeutic Target

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] They catalyze the removal of acetyl groups from the lysine residues of histones, leading to a more compact chromatin structure and transcriptional repression.[1] The aberrant activity of HDACs is implicated in a variety of diseases, most notably cancer, making them a significant target for therapeutic intervention.[2][3] Inhibitors of HDACs (HDACi) have emerged as a promising class of drugs for treating cancers and other conditions due to their ability to induce cell cycle arrest, differentiation, and apoptosis in malignant cells.[2]

The general structure of an HDAC inhibitor typically consists of three key components: a "cap" group that interacts with the surface of the enzyme, a linker region that occupies the catalytic tunnel, and a zinc-binding group (ZBG) that chelates the zinc ion in the active site. The this compound scaffold represents a promising framework for designing novel HDAC inhibitors, with the phenyl group acting as the cap, the heptanoic acid chain as the linker, and the carboxylic acid as the ZBG.

The Core Pharmacophore: A Blueprint for Inhibition

The effectiveness of an HDAC inhibitor is dictated by the interplay of its three core components. Understanding this pharmacophore model is essential for the rational design of potent and selective analogs.

  • The Cap Group: Typically an aromatic or heterocyclic ring system, this group interacts with the rim of the enzyme's active site, often through pi-pi stacking and hydrophobic interactions. The nature and substitution of this group are critical for isoform selectivity and overall potency.

  • The Linker: This component, usually a hydrophobic chain, connects the cap group to the zinc-binding group. Its length and rigidity are crucial for correctly positioning the ZBG within the active site to chelate the zinc ion.

  • The Zinc-Binding Group (ZBG): This functional group coordinates with the Zn2+ ion at the bottom of the catalytic pocket, which is essential for enzymatic activity. Common ZBGs include hydroxamic acids, carboxylic acids, and thiols.

Below is a diagram illustrating the general workflow for a Structure-Activity Relationship (SAR) study, which is the foundation of the analysis presented in this guide.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Lead Lead Scaffold (this compound) Design Design Analogs (Modify Cap, Linker, ZBG) Lead->Design Identify Modification Sites Synthesis Chemical Synthesis Design->Synthesis Assay In Vitro HDAC Inhibition Assay Synthesis->Assay Test Compounds Data Determine IC50 Values Assay->Data SAR Analyze SAR Data->SAR Compare Potency Optimize Optimize Lead SAR->Optimize Identify Key Features Optimize->Design Next Generation Design HDAC_Binding cluster_enzyme HDAC Active Site cluster_inhibitor Inhibitor Scaffold Surface Surface Residues Tunnel Catalytic Tunnel Zinc Zn2+ Ion Cap Phenyl 'Cap' Cap->Surface Hydrophobic & π-π Interactions Linker Heptanoic Acid Linker (+ 7-OH group) Linker->Tunnel Occupies Tunnel ZBG Carboxylic Acid ZBG ZBG->Zinc Chelates Zinc

Sources

A Senior Application Scientist's Guide to Antibody Specificity: Cross-Reactivity Assessment of Antibodies Against 7-Hydroxy-7-phenylheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The Criticality of Specificity in Hapten Immunoassays

7-Hydroxy-7-phenylheptanoic acid, a molecule with both a hydroxyl and a carboxylic acid functional group attached to a phenyl-substituted heptanoic acid backbone, presents a unique challenge for antibody development. Its structure shares similarities with endogenous fatty acids, aromatic compounds, and potential metabolites, all of which could be sources of cross-reactivity.

An antibody's specificity is its ability to bind exclusively to its target antigen. Cross-reactivity occurs when an antibody binds to non-target molecules that share structural similarities with the intended antigen.[1] For a quantitative immunoassay, such as those used in pharmacokinetic or metabolomic studies, understanding the cross-reactivity profile of an antibody is not merely a quality control step but a fundamental component of assay validation.[2]

This guide will walk you through a systematic approach to characterize the cross-reactivity of a panel of hypothetical monoclonal antibodies (mAbs) against this compound.

The Foundation: Generating the Tools for Assessment

Prior to any cross-reactivity assessment, the essential reagents must be prepared. This involves the synthesis of an immunogen to generate antibodies and a coating antigen for the immunoassay. As small molecules, haptens like this compound are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response.[3]

Immunogen and Coating Antigen Preparation Workflow

The following diagram outlines the workflow for preparing the necessary reagents. The key principle is to use different carrier proteins for the immunogen and the coating antigen to avoid the generation of antibodies against the carrier protein itself, which could interfere with the assay.[4]

G cluster_0 Reagent Preparation hapten This compound (Hapten) linker Activation of Carboxylic Acid (e.g., EDC/NHS chemistry) hapten->linker conjugation1 Conjugation linker->conjugation1 conjugation2 Conjugation linker->conjugation2 klh Keyhole Limpet Hemocyanin (KLH) (Carrier Protein for Immunogen) klh->conjugation1 bsa Bovine Serum Albumin (BSA) (Carrier Protein for Coating Antigen) bsa->conjugation2 immunogen Immunogen (Hapten-KLH) conjugation1->immunogen coating_antigen Coating Antigen (Hapten-BSA) conjugation2->coating_antigen purification1 Purification and Characterization immunogen->purification1 purification2 Purification and Characterization coating_antigen->purification2

Caption: Workflow for immunogen and coating antigen synthesis.

Step-by-Step Protocol: Immunogen Synthesis (Hapten-KLH)
  • Hapten Activation:

    • Dissolve 10 mg of this compound in 1 mL of anhydrous Dimethylformamide (DMF).

    • Add a 1.5-molar excess of N-Hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Stir the reaction mixture at room temperature for 4 hours to activate the carboxylic acid group.

  • Carrier Protein Preparation:

    • Dissolve 20 mg of Keyhole Limpet Hemocyanin (KLH) in 2 mL of Phosphate Buffered Saline (PBS), pH 7.4.

  • Conjugation:

    • Slowly add the activated hapten solution to the KLH solution with gentle stirring.

    • Allow the reaction to proceed overnight at 4°C.

  • Purification:

    • Remove unconjugated hapten by dialysis against PBS (pH 7.4) with several buffer changes over 48 hours.

    • Characterize the conjugate by determining the protein concentration (e.g., BCA assay) and estimating the hapten-to-carrier protein ratio (e.g., MALDI-TOF mass spectrometry).

(The same protocol can be adapted for the synthesis of the Hapten-BSA coating antigen.)

The Litmus Test: Competitive ELISA for Cross-Reactivity Assessment

The most common and effective method for determining the cross-reactivity of antibodies against small molecules is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).[5] This assay format relies on the competition between the free analyte (in the sample or standard) and a fixed amount of labeled or coated antigen for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the free analyte.

Principle of Competitive ELISA

The following diagram illustrates the principle of the competitive ELISA for detecting this compound.

G cluster_0 Competitive ELISA Principle cluster_1 Low Analyte Concentration cluster_2 High Analyte Concentration plate Microtiter Plate Well Coated with Hapten-BSA antibody_low Ab plate->antibody_low Binds to coated antigen enzyme_low Enzyme-conjugated Secondary Ab antibody_low->enzyme_low hapten_low Hapten substrate_low Substrate enzyme_low->substrate_low product_low Colored Product (High Signal) substrate_low->product_low antibody_high Ab enzyme_high Enzyme-conjugated Secondary Ab hapten_high Hapten hapten_high->antibody_high Binds to free antigen substrate_high Substrate product_high No/Low Colored Product (Low Signal)

Caption: Principle of competitive ELISA for hapten detection.

Step-by-Step Protocol: Competitive ELISA
  • Coating:

    • Dilute the Hapten-BSA conjugate to 1-5 µg/mL in PBS (pH 7.4).

    • Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL per well of wash buffer (PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as in step 2.

  • Competition:

    • Prepare serial dilutions of the this compound standard and the potential cross-reactants.

    • Add 50 µL of the standard or cross-reactant solution to the appropriate wells.

    • Immediately add 50 µL of the primary antibody (diluted in blocking buffer to a pre-determined optimal concentration) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as in step 2.

  • Detection:

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody's host species) diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate five times with wash buffer.

  • Substrate Addition:

    • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.

    • Incubate in the dark for 15-30 minutes.

  • Stop Reaction:

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Measurement:

    • Read the absorbance at 450 nm using a microplate reader.

Comparative Analysis of Hypothetical Monoclonal Antibodies

To illustrate the process, we will consider three hypothetical monoclonal antibodies (mAb-A, mAb-B, and mAb-C) raised against this compound. Their cross-reactivity is assessed against a panel of structurally related compounds and potential metabolites.

Selection of Potential Cross-Reactants

A crucial aspect of a thorough cross-reactivity study is the selection of relevant compounds to test. This panel should include:

  • Structural Analogs: Molecules with minor chemical modifications.

  • Precursors and Metabolites: Compounds that are biologically converted to or from the target analyte.

  • Structurally Unrelated Compounds: To serve as negative controls.

For this compound, a logical panel of cross-reactants would include:

  • 7-phenylheptanoic acid: Lacks the hydroxyl group.

  • 7-oxo-7-phenylheptanoic acid: The hydroxyl group is oxidized to a ketone.

  • Heptanoic acid: Lacks the phenyl and hydroxyl groups.

  • Benzoic acid: Represents the aromatic core.

  • 4-Hydroxy-7-phenylheptanoic acid: A potential metabolite with hydroxylation on the phenyl ring.

  • 5-Hydroxy-7-phenylheptanoic acid: Another potential metabolite.

  • Ibuprofen: A structurally unrelated acidic drug to serve as a negative control.

Data Interpretation and Calculation of Cross-Reactivity

The data from the competitive ELISA is used to generate standard curves for the target analyte and each potential cross-reactant. The concentration that causes 50% inhibition of the maximum signal (IC50) is determined for each compound.

The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Performance Comparison of Hypothetical Antibodies

The following table summarizes the cross-reactivity data for our three hypothetical monoclonal antibodies.

CompoundmAb-A % Cross-ReactivitymAb-B % Cross-ReactivitymAb-C % Cross-Reactivity
This compound 100 100 100
7-phenylheptanoic acid15.21.845.7
7-oxo-7-phenylheptanoic acid8.50.522.1
Heptanoic acid<0.1<0.10.2
Benzoic acid<0.1<0.1<0.1
4-Hydroxy-7-phenylheptanoic acid2.10.25.3
5-Hydroxy-7-phenylheptanoic acid1.90.34.8
Ibuprofen<0.01<0.01<0.01

Analysis of the Results:

  • mAb-A: Shows moderate cross-reactivity with analogs lacking or having a modified hydroxyl group. This suggests that while the hydroxyl group is important for binding, the antibody also recognizes other features of the molecule.

  • mAb-B: Demonstrates high specificity. The cross-reactivity with even closely related analogs is very low. This antibody would be the ideal candidate for a highly specific and accurate quantitative assay. Its epitope likely encompasses the hydroxyl group and the surrounding stereochemistry.

  • mAb-C: Exhibits significant cross-reactivity with several analogs. This antibody would be unsuitable for selective quantification of this compound in complex biological matrices where these cross-reacting molecules may be present.

Conclusion and Best Practices

The rigorous assessment of antibody cross-reactivity is a non-negotiable step in the development of reliable immunoassays for small molecules. This guide has provided a comprehensive workflow, from reagent preparation to data analysis, for evaluating the specificity of antibodies against this compound.

Key Takeaways for Researchers:

  • Rational Design of Reagents is Crucial: The choice of carrier proteins and conjugation strategies directly impacts the quality of the resulting antibodies.

  • Competitive ELISA is the Gold Standard: This technique is highly suitable for quantifying haptens and assessing antibody specificity.

  • A Comprehensive Panel of Cross-Reactants is Essential: The selection should be based on structural similarity and potential metabolic pathways.

  • High Specificity is the Goal: For quantitative applications, an antibody with minimal cross-reactivity (like the hypothetical mAb-B) is highly desirable.

By adhering to these principles and employing the detailed protocols outlined in this guide, researchers can confidently develop and validate highly specific immunoassays, ensuring the accuracy and reliability of their scientific findings.

References

  • Cusabio. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful? Retrieved from [Link]

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]

  • Cusabio. (n.d.). How to Validate An Antibody?. Retrieved from [Link]

  • Uhlen, M., et al. (2016). A proposal for validation of antibodies.
  • Darnell, M., & Weidolf, L. (2013). Metabolism of Xenobiotic Carboxylic Acids: Focus on Coenzyme A Conjugation, Reactivity, and Interference with Lipid Metabolism. Chemical Research in Toxicology, 26(9), 1269–1280.
  • Williams, R. T. (1959). Detoxication mechanisms: The metabolism and detoxication of drugs, toxic substances and other organic compounds. Chapman & Hall.
  • Gibson, G. G., & Skett, P. (2001). Introduction to drug metabolism. Nelson Thornes.
  • Meunier, B., de Visser, S. P., & Shaik, S. (2004). Mechanism of oxidation reactions catalyzed by cytochrome P450 enzymes. Chemical reviews, 104(9), 3947-3980.
  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83.
  • Parkinson, A., & Ogilvie, B. W. (2008). Biotransformation of xenobiotics. In Casarett and Doull's Toxicology: The Basic Science of Poisons (7th ed., pp. 161-304). McGraw-Hill.
  • Berzofsky, J. A., Berkower, I. J., & Epstein, S. L. (1999). Antigen-antibody interactions and monoclonal antibodies. In Fundamental immunology (4th ed., pp. 95-132). Lippincott-Raven.

Sources

A Comparative Guide to Validating the Purity of Synthesized 7-Hydroxy-7-phenylheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of pharmaceutical research and development, the absolute purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality benchmark but a foundational pillar of safety and efficacy. For compounds like 7-Hydroxy-7-phenylheptanoic acid, a versatile intermediate, rigorous purity validation is paramount. This guide provides an in-depth comparison of essential analytical techniques, offering researchers, scientists, and drug development professionals a framework for selecting and implementing robust purity validation protocols.

The Critical Role of Purity for this compound

This compound possesses two key functional groups: a hydroxyl group and a carboxylic acid. This bifunctionality makes it a valuable building block in organic synthesis. However, impurities—ranging from unreacted starting materials and reagents to by-products from side reactions—can significantly impact the yield, stereochemistry, and safety profile of subsequent products. Therefore, a multi-faceted analytical approach is essential to not only quantify the main compound but also to detect, identify, and characterize any potential impurities.

Comparative Analysis of Purity Validation Techniques

No single analytical method can provide a complete picture of a compound's purity. A synergistic approach, leveraging the strengths of orthogonal techniques, is the most reliable strategy. This guide compares four principal methods: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Mass Spectrometry (MS), and Melting Point Analysis.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a cornerstone of purity determination in the pharmaceutical industry.[1][2] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase HPLC method is typically effective, where the nonpolar stationary phase retains the analyte, and a polar mobile phase elutes it. The area of the analyte's peak in the resulting chromatogram is proportional to its concentration, allowing for precise quantification.

Causality in Method Design: The choice of a C18 column is dictated by the hydrophobic nature of the phenyl group and the heptanoic acid chain. The mobile phase, often a mixture of an aqueous buffer (like phosphate buffer) and an organic solvent (like methanol or acetonitrile), is optimized to achieve a good separation between the main compound and any impurities, which may have different polarities.[3][4] UV detection is suitable due to the phenyl group's chromophore.

Experimental Protocol: HPLC Purity Assay

  • Mobile Phase Preparation: Prepare a filtered and degassed mobile phase, for instance, a 60:40 (v/v) mixture of 0.1 M diammonium hydrogen phosphate and methanol.[3][4]

  • Standard Preparation: Accurately weigh a reference standard of this compound to prepare a stock solution of known concentration (e.g., 1 mg/mL) in the mobile phase. Create a series of dilutions to establish a calibration curve.

  • Sample Preparation: Accurately weigh the synthesized sample and dissolve it in the mobile phase to a concentration similar to the primary standard (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.[3]

  • Chromatographic Conditions:

    • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)[4]

    • Flow Rate: 1.0 mL/min[4]

    • Detection Wavelength: ~210 nm (for carboxyl group) or ~254 nm (for phenyl group)

    • Column Temperature: 25 °C[4]

    • Injection Volume: 10 µL

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution in triplicate.

  • Data Processing: Calculate the purity by comparing the peak area of the analyte in the sample to the calibration curve. Purity (%) is often determined by an area percent normalization method, assuming all impurities have a similar response factor to the main compound.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Prep D Instrument Setup A->D B Standard Prep E Calibration Curve B->E C Sample Prep F Sample Injection C->F D->E E->F G Peak Integration F->G H Purity Calculation G->H

Caption: Workflow for HPLC purity determination.

Quantitative NMR (qNMR) Spectroscopy

Principle: Unlike other spectroscopic methods, the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[5] This unique feature allows for highly accurate purity assessments without the need for a specific reference standard of the analyte itself.[5][6] Instead, a certified internal standard of known purity and concentration is added to the sample. By comparing the integral of a specific proton signal from the analyte to a signal from the internal standard, the absolute purity of the analyte can be calculated.[5][7]

Causality in Method Design: For this compound, ¹H NMR is ideal due to the presence of multiple unique proton environments.[5] An internal standard (e.g., maleic acid, dimethyl sulfone) is chosen based on its high purity, stability, and having signals that do not overlap with the analyte's signals.[7] A deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is selected to dissolve both the sample and the standard completely.[5][8]

Experimental Protocol: ¹H qNMR Purity Assay

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into a vial.

    • Accurately weigh and add a known mass (e.g., 5-10 mg) of a high-purity internal standard (e.g., maleic acid).

    • Record the exact masses of both the sample and the standard.

  • Dissolution: Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆) in an NMR tube. Ensure complete dissolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Key Parameter: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being integrated. This is critical for accurate quantification.

    • Acquire the spectrum with a high signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the aromatic protons) and a signal from the internal standard.

  • Purity Calculation: Use the following formula to determine the purity (P) of the analyte:[5]

    Pa (%) = (Ia / Istd) * (Nstd / Na) * (Ma / Mstd) * (mstd / ma) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

    • 'a' denotes the analyte and 'std' denotes the standard.

Workflow for qNMR Purity Analysis

qNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Accurate Weighing (Sample & Standard) B Dissolution in Deuterated Solvent A->B C Spectrometer Setup (Lock, Shim) B->C D Spectrum Acquisition (Ensure long D1) C->D E Phasing & Baseline Correction D->E F Signal Integration E->F G Purity Calculation F->G

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 7-Hydroxy-7-phenylheptanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of drug development and scientific research, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory practice. This guide provides essential, immediate safety and logistical information for the proper disposal of 7-Hydroxy-7-phenylheptanoic acid. As a compound of interest in various research applications, understanding its safe handling from bench to disposal is critical. This document is structured to provide procedural, step-by-step guidance, grounded in established safety protocols for similar chemical entities, ensuring that you and your team can manage this substance with confidence and integrity.

Part 1: Immediate Safety and Handling Precautions

Before initiating any disposal procedure, a thorough risk assessment is paramount. The following are critical safety measures based on the known hazards of similar hydroxy acid compounds.[2]

Personal Protective Equipment (PPE):

Always wear appropriate PPE to minimize exposure risk. This includes:

  • Chemical-resistant gloves (nitrile or neoprene are generally suitable for organic acids).[1]

  • Splash goggles and a face shield to protect against accidental splashes.[1]

  • A laboratory coat to protect skin and clothing.[1]

All handling of this compound, especially during disposal procedures that may involve potential aerosolization, should be conducted within a certified chemical fume hood to ensure adequate ventilation.[1]

Spill Management:

In the event of a spill, immediate and appropriate action is crucial.

  • Minor Spills: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial spill pillow.[1] The absorbed material should then be carefully collected into a designated hazardous waste container.[1]

  • Major Spills: In the case of a large spill, evacuate the immediate area and follow your institution's established emergency procedures.[1]

Part 2: Step-by-Step Disposal Protocol

The proper disposal route for this compound is contingent on its concentration, the presence of any contaminants, and your local and federal regulations. The following decision-making framework will guide you through the process.

Step 1: Waste Identification and Segregation

Proper characterization and segregation of chemical waste are the foundational steps for safe disposal.

  • Characterize the Waste: Determine if the this compound waste is pure, in a dilute solution, or contaminated with other hazardous substances (e.g., heavy metals, halogenated solvents).

  • Segregate Waste Streams: Never mix this compound waste with incompatible materials. Carboxylic acids are generally incompatible with bases, oxidizing agents, and reducing agents.[1] It is crucial to segregate organic acid waste from other chemical waste streams to prevent dangerous reactions.[1]

Step 2: Containerization and Labeling

All chemical waste must be stored in appropriate, clearly labeled containers.

  • Container Selection: Use a designated, leak-proof hazardous waste container that is compatible with organic acids. High-density polyethylene (HDPE) or glass containers are often suitable choices.[1]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Corrosive," "Irritant").[1]

Step 3: On-site Neutralization (for Dilute, Uncontaminated Aqueous Solutions Only)

For dilute, uncontaminated aqueous solutions of this compound, neutralization may be a viable pre-treatment step before disposal, provided it is permitted by your institution and local regulations.[1][3]

Neutralization Protocol:

  • Work in a Fume Hood: Always perform neutralization procedures in a chemical fume hood while wearing full PPE.[1]

  • Dilution: If the solution is concentrated, it should first be diluted by slowly adding the acid to a large volume of cold water.

  • Slow Addition of Base: Slowly add a weak base, such as sodium bicarbonate or sodium carbonate, to the acidic solution with constant stirring.[3] Be cautious, as this reaction can be exothermic and may produce carbon dioxide gas.[1]

  • Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper. The target pH for neutralization is typically between 6.0 and 8.0.[1][3]

  • Final Disposal: Once neutralized, the solution can often be poured down the drain with a copious amount of water, in accordance with local wastewater regulations.[1][4]

Step 4: Disposal of Concentrated or Contaminated Waste

Concentrated or contaminated this compound must be disposed of as hazardous waste.[1]

  • Containerize and Label: Ensure the waste is in a properly sealed and labeled hazardous waste container as described in Step 2.

  • Storage: Store the sealed container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[5]

  • Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[1]

Step 5: Disposal of Empty Containers

Empty containers that previously held this compound must also be handled properly.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., water or another solvent in which the compound is soluble).[6]

  • Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste.[7] Subsequent rinsates may also need to be collected, depending on the hazard level of the chemical and local regulations.

  • Final Disposal of Container: Once properly decontaminated, the empty container can often be disposed of in the regular trash or recycled, as per your institution's policies.

Part 3: Regulatory Overview and Compliance

The disposal of all laboratory chemical waste in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] Laboratories are considered hazardous waste generators and must comply with specific regulations regarding waste identification, storage, labeling, and disposal.[5][8][9] Many states have their own, often more stringent, regulations.[5] Academic and research laboratories may have the option to operate under the alternative requirements of 40 CFR part 262, subpart K, which are designed to be more suitable for the laboratory setting.[10][11]

Part 4: Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Start: 7-Hydroxy-7-phenylheptanoic Acid Waste Generated B Characterize Waste: Pure, Dilute, or Contaminated? A->B C Dilute & Uncontaminated Aqueous Solution? B->C Dilute D Concentrated or Contaminated Waste B->D Concentrated/ Contaminated C->D No E Perform Neutralization (pH 6-8) in Fume Hood C->E Yes G Collect in Labeled Hazardous Waste Container D->G F Drain Disposal with Copious Water (Check Local Regs) E->F J End F->J H Store in Satellite Accumulation Area G->H I Arrange for EHS/ Contractor Pickup H->I I->J

Sources

Navigating the Safe Handling of 7-Hydroxy-7-phenylheptanoic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling 7-Hydroxy-7-phenylheptanoic acid, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, my aim is to instill a deep understanding of not just what to do, but why we do it, fostering a culture of safety and scientific integrity.

Hazard Analysis: Understanding the Compound

A Safety Data Sheet for the structurally similar compound, 7-Hydroxyheptanoic acid, indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. The presence of the phenyl group in this compound may introduce additional hazards associated with aromatic compounds. Therefore, a cautious approach is warranted, assuming the compound may possess similar or potentially enhanced hazardous properties.

Inferred Potential Hazards:

  • Skin Irritation: Carboxylic acids can be corrosive or irritating to the skin upon contact.

  • Eye Damage: Direct contact with the eyes can cause serious irritation or damage.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

  • Harmful if Swallowed: Ingestion could lead to adverse health effects.

Given these potential hazards, a comprehensive PPE strategy is crucial to minimize exposure and ensure a safe working environment.

The Core of Protection: A Multi-faceted PPE Strategy

A robust PPE program extends beyond simply providing equipment. It encompasses a systematic approach to selection, use, and maintenance, integrated within a broader laboratory safety framework as mandated by the Occupational Safety and Health Administration (OSHA)[2][3][4][5].

PPE Selection Workflow

The selection of appropriate PPE should be a deliberate process based on a thorough risk assessment of the specific procedures being undertaken.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Implementation A Identify Hazards (Skin/Eye Irritation, Inhalation) B Evaluate Exposure Potential (Quantity, Duration, Aerosolization) A->B C Select Hand Protection (Chemically Resistant Gloves) B->C D Select Eye/Face Protection (Goggles, Face Shield) B->D E Select Body Protection (Lab Coat, Apron) B->E F Select Respiratory Protection (As needed, based on aerosol risk) B->F G Training on Proper Use, Donning, and Doffing C->G D->G E->G F->G H Inspection and Maintenance G->H I Proper Disposal H->I

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.